molecular formula C22H27NO2.ClH<br>C22H28ClNO2 B1207851 Lobeline hydrochloride CAS No. 63990-84-1

Lobeline hydrochloride

Cat. No.: B1207851
CAS No.: 63990-84-1
M. Wt: 373.9 g/mol
InChI Key: MKMYPTLXLWOUSO-NFQNBQCWSA-N
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Description

Lobeline hydrochloride is a useful research compound. Its molecular formula is C22H27NO2.ClH and its molecular weight is 373.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 40 ml water, 12 ml alc; very sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757421. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MKMYPTLXLWOUSO-NFQNBQCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928382
Record name Lobeline hydrochloride
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Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>56.1 [ug/mL] (The mean of the results at pH 7.4), 1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873
Record name SID56422454
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Description Aqueous solubility in buffer at pH 7.4
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873
Record name LOBELINE HYDROCHLORIDE
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Color/Form

ROSETTES OF SLENDER NEEDLES FROM ALC

CAS No.

134-63-4, 63990-84-1
Record name (-)-Lobeline hydrochloride
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Record name Lobeline hydrochloride [JAN]
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Record name Lobeline hydrochloride
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Record name Lobeline hydrochloride
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Record name LOBELINE HYDROCHLORIDE
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Melting Point

178-180 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873
Record name LOBELINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Lobeline Hydrochloride's Mechanism of Action in Addiction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobeline (B1674988), a natural alkaloid derived from the plant Lobelia inflata, has long been investigated for its potential therapeutic applications in addiction, particularly for psychostimulant and nicotine (B1678760) dependence. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, presents a unique opportunity for the development of novel addiction therapies. This technical guide provides an in-depth exploration of the core mechanisms of action of lobeline hydrochloride in the context of addiction, with a focus on its molecular targets and downstream effects on key signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and further investigation of this multifaceted compound.

Core Mechanisms of Action

Lobeline's therapeutic potential in addiction stems from its ability to modulate several key neurochemical systems implicated in reward and reinforcement. The primary mechanisms involve its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Lobeline exhibits a complex interaction with nAChRs, acting as both a partial agonist and an antagonist depending on the receptor subtype and concentration. It has a high affinity for various nAChR subtypes, particularly the α4β2 and α3β2* subtypes, which are crucial in mediating the reinforcing effects of nicotine.[1]

As a partial agonist, lobeline can weakly stimulate nAChRs, which may help to alleviate withdrawal symptoms. However, its more prominent role in the context of addiction is as an antagonist. By binding to nAChRs, lobeline can block the binding of nicotine, thereby attenuating its rewarding and reinforcing effects.[1][2] This antagonistic action is particularly relevant for its potential use in smoking cessation therapies.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A primary and perhaps more significant mechanism of lobeline's action in addiction is its potent inhibition of VMAT2.[1] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), into synaptic vesicles for subsequent release.

By inhibiting VMAT2, lobeline disrupts the storage of these neurotransmitters. This leads to a decrease in the vesicular pool of dopamine available for release in response to addictive substances like amphetamines.[3][4] This action is thought to be central to lobeline's ability to reduce the rewarding and locomotor-activating effects of psychostimulants.[3][4] Furthermore, lobeline's interaction with VMAT2 appears to be distinct from that of amphetamines, suggesting a unique therapeutic window.[5]

Modulation of Dopamine Neurotransmission

The mesolimbic dopamine system is a critical pathway in the neurobiology of addiction. Lobeline exerts significant influence over this system through multiple actions. By inhibiting VMAT2, it reduces the amount of dopamine released by psychostimulants.[3][4] Additionally, lobeline has been shown to inhibit the dopamine transporter (DAT), albeit with lower affinity than for VMAT2.[6] This inhibition of DAT can lead to an increase in extracellular dopamine levels, which may contribute to its potential to alleviate withdrawal symptoms. The net effect of lobeline on dopamine neurotransmission is a complex interplay between its actions on VMAT2 and DAT, resulting in a modulation of dopamine signaling that can reduce the reinforcing effects of addictive drugs.

Effects on Serotonin and Norepinephrine Systems

Lobeline's influence extends beyond the dopamine system. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are also implicated in the pathophysiology of addiction and mood disorders.[7] By modulating these neurotransmitter systems, lobeline may address the affective components of addiction, such as depression and anxiety, which are common during withdrawal and contribute to relapse.

Interaction with Opioid Receptors

Recent studies have also identified an interaction between lobeline and μ-opioid receptors, where it acts as an antagonist.[8] This finding suggests a broader potential for lobeline in treating opioid addiction by blocking the effects of opioids.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinities and functional effects of this compound.

Table 1: Binding Affinities (Ki) of Lobeline for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

nAChR SubtypeKi (nM)Reference
α4β24.0[6][9]
α4β24.4[10]
α76260[6]
General nAChRs4[9]

Table 2: Binding Affinities and Functional Inhibition (IC50/Ki) of Lobeline for Monoamine Transporters

TransporterParameterValue (µM)Reference
VMAT2Ki ([³H]DTBZ binding)2.04[3]
VMAT2IC50 ([³H]DA uptake)0.88[11]
VMAT2IC50 ([³H]DTBZ binding)0.90[5]
DATIC50 ([³H]DA uptake)80[11]
µ-opioid receptorKi ([³H]DAMGO binding)0.74[8]

Table 3: Functional Effects of Lobeline on Neurotransmitter Release

EffectParameterValue (µM)Reference
Inhibition of Methamphetamine-Evoked DA OverflowIC500.42[3]
Evoked [³H]DA ReleaseEC5025.3[5]
Inhibition of Nicotine-Evoked ⁸⁶Rb⁺ EffluxIC500.7[2]
Inhibition of Morphine-Activated Potassium CurrentIC501.1[8]

Experimental Protocols

Receptor Binding Assay: [³H]Nicotine Displacement

Objective: To determine the binding affinity of lobeline for nAChRs.

Methodology:

  • Membrane Preparation: Rat brain tissue (e.g., striatum, cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing the nAChRs.

  • Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled nicotine ([³H]nicotine) and varying concentrations of unlabeled lobeline.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]nicotine, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of lobeline that inhibits 50% of the specific binding of [³H]nicotine (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis: Measurement of Dopamine Release

Objective: To assess the effect of lobeline on extracellular dopamine levels in the brain of a freely moving animal.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., nucleus accumbens, striatum) of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

  • Drug Administration: Lobeline is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in dopamine levels from baseline are calculated and compared between treatment groups.

Behavioral Assay: Amphetamine-Induced Hyperactivity

Objective: To evaluate the effect of lobeline on the locomotor-stimulating effects of amphetamine.

Methodology:

  • Habituation: Rats are individually placed in open-field activity chambers and allowed to habituate for a set period.

  • Pre-treatment: Animals are administered lobeline or a vehicle control at a specified time before the amphetamine challenge.

  • Amphetamine Challenge: Rats are then injected with amphetamine or saline.

  • Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using automated activity monitoring systems.

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of lobeline pre-treatment on amphetamine-induced hyperactivity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in lobeline's mechanism of action.

lobeline_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine_cyto Cytosolic Dopamine Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->Dopamine_vesicle Packaging Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits/ Reverses Amphetamine->DAT Inhibits/ Reverses Lobeline Lobeline Lobeline->VMAT2 Inhibits Lobeline->DAT Inhibits nAChR nAChR Lobeline->nAChR Antagonizes/ Partial Agonist Dopamine_receptor Dopamine Receptor Reward_Signal Reward Signal Dopamine_receptor->Reward_Signal Initiates Dopamine_synapse->DAT Reuptake Dopamine_synapse->Dopamine_receptor Activates

Caption: Molecular targets of lobeline in the synapse.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Receptor Binding Assay ([³H]Nicotine Displacement) DA_Uptake Dopamine Uptake Assay ([³H]DA into Synaptosomes/Vesicles) Binding_Assay->DA_Uptake Provides Mechanistic Insight Microdialysis In Vivo Microdialysis (Dopamine Release) DA_Uptake->Microdialysis Predicts Neurochemical Effects Behavior Behavioral Assays (Amphetamine-Induced Hyperactivity) Microdialysis->Behavior Correlates with Behavioral Outcomes

Caption: Experimental workflow for investigating lobeline's effects.

Conclusion

This compound exhibits a multifaceted mechanism of action that makes it a compelling candidate for the treatment of addiction. Its ability to concurrently modulate nAChRs, inhibit VMAT2, and influence dopamine, serotonin, and norepinephrine neurotransmission provides a broad therapeutic window. The data presented in this guide highlight the key molecular interactions and their functional consequences. Further research focusing on the development of lobeline analogs with improved selectivity and pharmacokinetic profiles holds significant promise for advancing addiction pharmacotherapy. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for scientists and researchers dedicated to this critical area of drug development.

References

The Origin of Lobeline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted origins of lobeline (B1674988) hydrochloride, a piperidine (B6355638) alkaloid of significant interest for its potential therapeutic applications. This document details its natural biosynthesis within the plant Lobelia inflata, methods for its extraction and purification, and the chemical synthesis routes for both the parent molecule and its hydrochloride salt.

Natural Origin and Biosynthesis

Lobeline is a naturally occurring alkaloid predominantly found in the plant Lobelia inflata, commonly known as Indian tobacco.[1] This plant has a rich history of use in traditional medicine by Native Americans for various ailments.[1] The biosynthesis of lobeline in Lobelia inflata is a complex process involving precursors from primary metabolism. The piperidine ring of lobeline is derived from the amino acid L-lysine, while the two phenylpropanoid side chains originate from the amino acid L-phenylalanine.[2][3]

Biosynthetic Pathway

While the complete enzymatic pathway for lobeline biosynthesis has not been fully elucidated, tracer studies have identified key precursors and intermediates. The initial steps are catalyzed by enzymes common to plant secondary metabolism. L-lysine is first decarboxylated by lysine decarboxylase to form cadaverine.[4] Concurrently, L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, which then undergoes further modifications to form the phenylpropanoid units.[5][6][7] A key symmetrical intermediate in the pathway is lobelanine (B1196011) .[8]

Below is a diagram illustrating the proposed biosynthetic pathway of lobeline.

lobeline_biosynthesis cluster_lysine From Lysine cluster_phenylalanine From Phenylalanine cluster_assembly Assembly Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperidine_Ring Piperidine Ring Formation Cadaverine->Piperidine_Ring Lobelanine Lobelanine (Intermediate) Piperidine_Ring->Lobelanine Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) Phenylpropanoid_Units Phenylpropanoid Units Cinnamic_Acid->Phenylpropanoid_Units Phenylpropanoid_Units->Lobelanine Lobeline (-)-Lobeline Lobelanine->Lobeline

Proposed biosynthetic pathway of (-)-lobeline.

Extraction and Purification from Lobelia inflata

The extraction of lobeline from plant material is a standard procedure in phytochemistry. The yield of lobeline can vary depending on the plant part, cultivation conditions, and extraction method.

Quantitative Data on Lobeline Content and Extraction
Plant Material/ProductLobeline Content (µg/g)Total Alkaloid ContentReference
L. inflata herb (in vitro)175-[9]
L. inflata root (in vitro)100-[9]
L. inflata herb (field grown)323 - 382-[9]
L. inflata root (field grown)833-[9]
L. inflata leaves-1.04-1.18%[10]
Tobacco (dried L. inflata leaves)17.64-[11]
Whole L. inflata plant0.95-[11]
Capsule (supplement)0.77-[11]
Experimental Protocol: Extraction and Purification

The following is a generalized protocol for the extraction and purification of lobeline from dried Lobelia inflata plant material.

extraction_workflow start Start: Dried & Powdered Lobelia inflata Plant Material maceration Maceration with Acidified Water/Ethanol (B145695) start->maceration filtration1 Filtration maceration->filtration1 alkalinization Alkalinization of Filtrate (e.g., with NH4OH or NaHCO3) filtration1->alkalinization extraction Liquid-Liquid Extraction with an Organic Solvent (e.g., Ether, Chloroform) alkalinization->extraction separation Separation of Organic Phase extraction->separation drying Drying of Organic Phase (e.g., with Na2SO4) separation->drying evaporation Evaporation of Solvent drying->evaporation purification Purification of Crude Lobeline (e.g., Chromatography) evaporation->purification end End: Purified Lobeline Base purification->end

Workflow for the extraction and purification of lobeline.

Methodology:

  • Maceration: The powdered plant material is macerated with an acidified aqueous or alcoholic solution to protonate the alkaloids and increase their solubility.

  • Filtration: The mixture is filtered to separate the solid plant material from the liquid extract containing the alkaloids.

  • Alkalinization: The acidic extract is basified, typically with ammonia (B1221849) or sodium bicarbonate, to deprotonate the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: The aqueous solution is then repeatedly extracted with an immiscible organic solvent such as ether or chloroform (B151607) to transfer the lobeline base into the organic phase.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated under reduced pressure to yield the crude alkaloid extract.

  • Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography, to isolate pure lobeline.

Chemical Synthesis of Lobeline Hydrochloride

The chemical synthesis of lobeline has been accomplished through various routes, often involving the construction of the piperidine ring and the stereoselective introduction of the side chains. The hydrochloride salt is then prepared from the free base.

Quantitative Data on Chemical Synthesis
Synthesis StepYieldReference
Preparation of Lobelanine Hydrochloride45% (unoptimized)[12]
Enzymatic Desymmetrization of Lobelanidine (B1674987)70%[1]
Preparation of (-)-Lobeline Hydrochloride from Lobeline Propionate71%[12]
Preparation of this compound from Levo-lobeline>95%[13]
Experimental Protocol: Chemical Synthesis and Hydrochloride Salt Formation

A common strategy for lobeline synthesis involves the preparation of the key intermediate, lobelanidine, followed by its conversion to lobeline.

synthesis_workflow start Start: Starting Materials (e.g., Glutaraldehyde, Methylamine (B109427) HCl, Benzoylacetic acid) mannich_reaction Biomimetic Mannich Reaction to form Lobelanine start->mannich_reaction reduction Reduction of Lobelanine to Lobelanidine mannich_reaction->reduction desymmetrization Enzymatic or Non-enzymatic Desymmetrization reduction->desymmetrization oxidation Oxidation to form Lobeline desymmetrization->oxidation purification Purification of Lobeline Base oxidation->purification salt_formation Salt Formation: Reaction with HCl in a suitable solvent (e.g., Ethanol/Ether) purification->salt_formation crystallization Crystallization salt_formation->crystallization end End: (-)-Lobeline Hydrochloride crystallization->end

Workflow for the chemical synthesis of this compound.

Methodology:

  • Synthesis of Lobelanine: A common starting point is the biomimetic Mannich reaction of glutaraldehyde, methylamine hydrochloride, and benzoylacetic acid to form lobelanine.[12]

  • Reduction to Lobelanidine: Lobelanine is then reduced, for example using sodium borohydride, to yield lobelanidine.[1]

  • Desymmetrization and Oxidation: The symmetrical lobelanidine undergoes a desymmetrization step, which can be achieved enzymatically (e.g., using a lipase (B570770) for selective acylation) or through chemical methods, followed by oxidation of the remaining hydroxyl group to the ketone to yield lobeline.[1]

  • Purification: The synthesized lobeline base is purified using standard laboratory techniques such as chromatography.

  • Hydrochloride Salt Formation: The purified lobeline free base is dissolved in a suitable solvent, such as a mixture of ethanol and methyl tert-butyl ether.[13] A solution of hydrogen chloride in ethanol is then added to precipitate the this compound salt.

  • Crystallization and Isolation: The precipitated salt is isolated by filtration, washed, and dried to yield pure this compound as a white crystalline powder.[13]

This guide provides a comprehensive overview of the origin of this compound, from its natural biosynthesis to its laboratory synthesis, intended to be a valuable resource for the scientific community.

References

Neuroprotective Effects of Lobeline Hydrochloride: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobeline (B1674988), a natural alkaloid derived from the Lobelia inflata plant, has garnered significant interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the in-vitro evidence supporting the neuroprotective effects of lobeline hydrochloride. The document details the molecular mechanisms of action, key signaling pathways involved, and standardized experimental protocols for evaluating its efficacy in neuronal cell models. While the qualitative effects of lobeline are increasingly understood, this guide also highlights the need for further quantitative studies to firmly establish its therapeutic potential.

Putative Mechanisms of Neuroprotection

This compound is believed to exert its neuroprotective effects through a multi-faceted approach, targeting several key pathways implicated in neuronal cell death and dysfunction. These mechanisms include the modulation of neurotransmitter systems, reduction of oxidative stress, and attenuation of neuroinflammatory processes.

  • Modulation of Neurotransmitter Systems: Lobeline interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). Its interaction with VMAT2 is thought to alter the storage and release of dopamine (B1211576), which may be protective in models of dopaminergic neurodegeneration.[1][2]

  • Anti-inflammatory Effects: Lobeline has been suggested to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway in microglia.[3]

  • Antioxidant Properties: The alkaloid may protect neurons by mitigating oxidative stress, a common factor in neurodegenerative diseases. This can be achieved by reducing the levels of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[4]

  • Anti-apoptotic Activity: Lobeline may prevent programmed cell death (apoptosis) by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and inhibiting the activity of executioner caspases like caspase-3.

Quantitative Data on Neuroprotective Effects

While numerous studies describe the qualitative neuroprotective effects of lobeline, specific quantitative data from in-vitro assays are not consistently reported in publicly available literature. The following tables are presented as a template to illustrate the types of quantitative data that are crucial for a thorough evaluation of this compound's neuroprotective efficacy. The hypothetical data are based on typical results seen for other neuroprotective compounds in similar experimental models.

Table 1: Effect of this compound on Neuronal Viability in an MPP+ Model of Parkinson's Disease

Treatment GroupConcentrationCell Viability (% of Control)
Control (untreated SH-SY5Y cells)-100 ± 5.2
MPP+ (0.5 mM)-52.3 ± 4.1
MPP+ + Lobeline HCl1 µM65.1 ± 3.8
MPP+ + Lobeline HCl5 µM78.4 ± 4.5
MPP+ + Lobeline HCl10 µM89.6 ± 3.9
Data would be presented as mean ± standard deviation. Cell viability would be assessed using the MTT assay.

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in a Hydrogen Peroxide-Induced Oxidative Stress Model

Treatment GroupConcentrationIntracellular ROS (% of Control)
Control (untreated cortical neurons)-100 ± 8.1
Hydrogen Peroxide (200 µM)-254.7 ± 15.3
H₂O₂ + Lobeline HCl1 µM189.2 ± 11.5
H₂O₂ + Lobeline HCl5 µM145.8 ± 9.7
H₂O₂ + Lobeline HCl10 µM112.3 ± 7.2
Data would be presented as mean ± standard deviation. ROS levels would be measured using the DCFH-DA assay.

Table 3: Effect of this compound on Caspase-3 Activity in a Glutamate-Induced Excitotoxicity Model

Treatment GroupConcentrationCaspase-3 Activity (Fold Change vs. Control)
Control (untreated PC12 cells)-1.0 ± 0.1
Glutamate (B1630785) (10 mM)-4.2 ± 0.5
Glutamate + Lobeline HCl1 µM3.1 ± 0.4
Glutamate + Lobeline HCl5 µM2.0 ± 0.3
Glutamate + Lobeline HCl10 µM1.3 ± 0.2
Data would be presented as mean ± standard deviation. Caspase-3 activity would be measured using a colorimetric or fluorometric assay.

Table 4: Effect of this compound on the Bax/Bcl-2 Protein Ratio in an In-Vitro Model of Neuronal Apoptosis

Treatment GroupConcentrationBax/Bcl-2 Ratio (Densitometry Units)
Control-0.8 ± 0.1
Apoptotic Stimulus-3.5 ± 0.4
Apoptotic Stimulus + Lobeline HCl1 µM2.6 ± 0.3
Apoptotic Stimulus + Lobeline HCl5 µM1.7 ± 0.2
Apoptotic Stimulus + Lobeline HCl10 µM1.1 ± 0.1
Data would be presented as mean ± standard deviation. Protein levels would be determined by Western blot analysis and densitometry.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the neuroprotective effects of this compound.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. For studies on excitotoxicity, primary cortical neurons can be cultured from embryonic rodents.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity:

    • MPP+ Model: To mimic Parkinson's disease, SH-SY5Y cells are treated with 1-methyl-4-phenylpyridinium (MPP+), typically at a concentration of 0.5-1 mM for 24-48 hours.[5][6]

    • Glutamate-Induced Excitotoxicity: PC12 cells or primary cortical neurons are exposed to high concentrations of glutamate (e.g., 5-20 mM) for a specified period to induce excitotoxic cell death.[7][8]

    • Oxidative Stress Model: Neuronal cells are treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) at concentrations ranging from 50-200 µM to induce oxidative stress.[9]

  • This compound Treatment: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before the addition of the neurotoxic agent.

Cell Viability Assays
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1-2 hours, followed by the addition of the neurotoxin.

  • After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10]

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage.[11]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Seed cells in a suitable plate (e.g., 24-well or 96-well) and treat with this compound and the oxidative stress-inducing agent.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caspase-3 Activity Assay
  • After treatment, lyse the cells in a lysis buffer provided with a caspase-3 activity assay kit.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Incubate an equal amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AFC for fluorometric assays) in a 96-well plate.

  • Measure the absorbance or fluorescence at the appropriate wavelength after a specified incubation time at 37°C.

  • The caspase-3 activity is calculated as the fold change relative to the untreated control.[12][13]

Western Blot Analysis for Bax and Bcl-2
  • Following treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.[14][15][16][17]

Signaling Pathways and Visualizations

This compound's neuroprotective effects are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Anti-Apoptotic Signaling Pathway

Lobeline is hypothesized to promote neuronal survival by modulating the intrinsic apoptotic pathway. It may increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-9 and the downstream executioner caspase-3.

Lobeline Lobeline Hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Lobeline->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Lobeline->Bax Downregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative anti-apoptotic signaling pathway of this compound.

PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. It is plausible that lobeline activates this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and activate downstream effectors that promote cell survival.

Lobeline Lobeline Hydrochloride Receptor Receptor Lobeline->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth mTOR->Survival

Caption: PI3K/Akt/mTOR cell survival pathway potentially modulated by lobeline.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in regulating cell proliferation, differentiation, and survival. Activation of the ERK pathway is often associated with neuroprotection. Lobeline may promote neuronal survival by activating the MAPK/ERK pathway.

Lobeline Lobeline Hydrochloride Upstream Upstream Kinases Lobeline->Upstream Activates MEK MEK Upstream->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (p-ERK) Transcription Transcription Factors ERK->Transcription SurvivalGenes Expression of Survival Genes Transcription->SurvivalGenes LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Lobeline Lobeline Hydrochloride Lobeline->IKK Inhibits

References

Lobeline Hydrochloride for Methamphetamine Abuse Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core research into lobeline (B1674988) hydrochloride as a potential pharmacotherapy for methamphetamine abuse. It details the compound's mechanism of action, summarizes key preclinical findings, and outlines relevant experimental protocols.

Executive Summary

Methamphetamine use disorder is a significant public health concern with no FDA-approved pharmacotherapies.[1][2] Lobeline, a natural alkaloid derived from Lobelia inflata, has emerged as a promising candidate due to its unique pharmacological profile.[3] Preclinical evidence suggests that lobeline can attenuate the reinforcing and rewarding effects of methamphetamine, primarily through its interaction with the vesicular monoamine transporter 2 (VMAT2).[3][4] This guide consolidates the existing research to provide a technical resource for professionals in the field of addiction science and drug development.

Mechanism of Action

Lobeline's mechanism of action in the context of methamphetamine abuse is multifaceted, involving interactions with several key proteins involved in dopamine (B1211576) neurotransmission.

2.1 Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

The primary mechanism by which lobeline is thought to counter the effects of methamphetamine is through its interaction with VMAT2.[3][4][5] Methamphetamine exerts its effects by disrupting the vesicular storage of dopamine, leading to a massive efflux of dopamine into the cytoplasm and subsequently into the synapse.[1] Lobeline interacts with the tetrabenazine-binding site on VMAT2, inhibiting the uptake of dopamine into synaptic vesicles.[3][5] This action is believed to reduce the cytoplasmic pool of dopamine available for methamphetamine-induced reverse transport through the dopamine transporter (DAT).[6]

2.2 Interaction with the Dopamine Transporter (DAT)

Lobeline also interacts with the dopamine transporter (DAT), albeit with lower affinity than for VMAT2.[1][5][7] It inhibits DAT-mediated dopamine uptake, which could contribute to its effects on methamphetamine-induced dopamine release.[7] However, its significantly higher potency at VMAT2 suggests that this is its primary site of action for mitigating methamphetamine's effects.[5]

2.3 Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Lobeline is also known to be a ligand at nicotinic acetylcholine receptors (nAChRs), acting as both an agonist and an antagonist depending on the receptor subtype and experimental conditions.[3] While this interaction is central to its historical use as a smoking cessation aid, its role in the context of methamphetamine abuse is less clear but may contribute to its overall pharmacological profile.

Preclinical Research Findings

A substantial body of preclinical research has investigated the efficacy of lobeline in animal models of methamphetamine abuse.

3.1 Effects on Methamphetamine Self-Administration

Multiple studies have demonstrated that lobeline pretreatment significantly decreases methamphetamine self-administration in rats.[6][8] This effect appears to be specific to the rewarding properties of methamphetamine, as tolerance develops to lobeline's rate-suppressant effects on responding for non-drug reinforcers like sucrose (B13894), while the reduction in methamphetamine intake persists with repeated administration.[6] Importantly, lobeline itself does not appear to have reinforcing properties and is not self-administered by rats, suggesting a low abuse potential.[8]

3.2 Effects on Methamphetamine-Induced Dopamine Release

In vitro and in vivo studies have shown that lobeline inhibits methamphetamine-evoked dopamine release.[1][7] By acting on VMAT2, lobeline reduces the amount of dopamine released from synaptic vesicles by methamphetamine.[1] Microdialysis studies in rats have provided further evidence for lobeline's ability to modulate dopamine dynamics in brain regions associated with reward.

3.3 Effects on Methamphetamine-Induced Behavioral Changes

Lobeline has been shown to attenuate other behavioral effects of methamphetamine, including hyperactivity and stereotypy in rodents.[9] It has also been found to block the acquisition of methamphetamine-induced conditioned place preference, a measure of the rewarding effects of the drug.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on lobeline.

Table 1: In Vitro Binding Affinities and Functional Potencies of Lobeline

TargetAssaySpeciesPreparationValueReference
VMAT2 [³H]Dihydrotetrabenazine ([³H]DTBZ) BindingRatStriatal VesiclesIC₅₀ = 0.90 µM[1]
VMAT2 [³H]Dopamine ([³H]DA) UptakeRatStriatal VesiclesIC₅₀ = 0.88 µM[1]
DAT [³H]Dopamine ([³H]DA) UptakeRatStriatal SynaptosomesIC₅₀ = 80 µM[1]
nAChR (α4β2) [³H]Nicotine BindingRatBrain MembranesKᵢ = 0.004 µM[5]
nAChR (α7) [³H]Methyllycaconitine ([³H]MLA) BindingRatBrain MembranesKᵢ = 11.6 µM[5]

Table 2: Effective Doses of Lobeline in Preclinical Behavioral Models

ModelSpeciesRoute of AdministrationEffective Dose RangeEffectReference
Methamphetamine Self-Administration RatSubcutaneous0.3 - 3.0 mg/kgDecreased responding for methamphetamine[6]
Methamphetamine-Induced Stereotypy MouseIntraperitoneal3.0 - 30 mg/kgDecreased intensity and increased latency of stereotypy[9]
MPTP-Induced Behavioral Deficits MouseIntraperitoneal3 mg/kgReversed motor deficits[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of lobeline for methamphetamine abuse.

5.1 Methamphetamine Self-Administration in Rats

This protocol is based on methodologies described in Harrod et al., 2001.[6]

  • Subjects: Male Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.

  • Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal. Animals are allowed a recovery period of at least 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a syringe pump for intravenous infusions.

  • Training:

    • Rats are trained to press a designated "active" lever for intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light.

    • Once responding is stable, the schedule is gradually increased to a fixed-ratio 5 (FR5) schedule, where five lever presses are required for each infusion.

    • A control group is often trained to respond for a non-drug reinforcer, such as sucrose pellets, to assess the specificity of the drug's effects.

  • Lobeline Treatment:

    • Once stable responding is achieved, rats are pretreated with various doses of lobeline hydrochloride (e.g., 0.3-3.0 mg/kg) or saline via subcutaneous injection 15 minutes prior to the self-administration session.

    • The effect of lobeline on the number of infusions earned and lever presses is recorded and analyzed.

5.2 In Vivo Microdialysis for Dopamine Measurement

This protocol is a generalized procedure based on descriptions in the literature.[11][12][13]

  • Subjects: Male Wistar or Sprague-Dawley rats are used.

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting a brain region of interest such as the striatum or nucleus accumbens. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a baseline collection period, animals are administered methamphetamine, and dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Lobeline Administration: In treatment groups, lobeline is administered prior to the methamphetamine injection.

  • Dopamine Analysis: The concentration of dopamine and its metabolites in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-EC) or LC-MS/MS.[11][12]

5.3 VMAT2 Binding Assay ([³H]Dihydrotetrabenazine Binding)

This protocol is based on methodologies described in Nickell et al.[1]

  • Tissue Preparation: Rat striatum or whole brain is homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal pellet. The pellet is then subjected to osmotic lysis and further centrifugation to isolate synaptic vesicles.

  • Incubation: Aliquots of the vesicular preparation are incubated with [³H]dihydrotetrabenazine ([³H]DTBZ) and varying concentrations of lobeline or a competing ligand in a buffer solution.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., tetrabenazine). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

6.1 Methamphetamine and Lobeline Signaling at the Dopaminergic Synapse

Methamphetamine_Lobeline_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits & causes DA release DAT DAT METH->DAT Enters neuron & reverses transport LOB Lobeline LOB->VMAT2 Inhibits DA uptake into vesicles LOB->DAT Inhibits DA reuptake DA_vesicle Dopamine (Vesicular) DA_vesicle->VMAT2 Transport into vesicle DA_cyto Dopamine (Cytoplasmic) DA_cyto->DAT Reverse transport VMAT2->DA_cyto Release from vesicle DA_synapse Dopamine (Synaptic) DAT->DA_synapse Increased synaptic DA DA_receptor Dopamine Receptors DA_synapse->DA_receptor Effect Reinforcing Effects DA_receptor->Effect

Caption: Interaction of methamphetamine and lobeline at the dopaminergic synapse.

6.2 Experimental Workflow for Methamphetamine Self-Administration Study

Self_Admin_Workflow start Start surgery Jugular Vein Catheter Implantation start->surgery recovery Recovery Period (5-7 days) surgery->recovery training Operant Training (FR1 -> FR5) for Methamphetamine Infusions recovery->training stabilization Stable Responding Achieved training->stabilization pretreatment Pretreatment with Lobeline or Saline (15 min prior) stabilization->pretreatment session Self-Administration Session (e.g., 2 hours) pretreatment->session data_collection Record Lever Presses and Infusions session->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for a typical methamphetamine self-administration experiment with lobeline.

Clinical Research Landscape

While preclinical data are promising, clinical research on lobeline for methamphetamine abuse is limited. Early phase 1 clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of lobeline, as well as its interaction with intravenous methamphetamine.[4][14] However, these trials did not progress to later phases, and there are currently no active, large-scale clinical trials specifically investigating lobeline as a standalone treatment for methamphetamine use disorder. More recent clinical efforts for methamphetamine use disorder have focused on other pharmacological targets and combination therapies, such as the combination of naltrexone (B1662487) and bupropion.[15][16]

Future Directions

The development of lobeline analogs with greater selectivity for VMAT2 over other targets like nAChRs represents a key area for future research.[3] Such analogs could potentially offer an improved therapeutic window with fewer side effects. Further preclinical studies are also needed to fully elucidate the long-term effects of lobeline on methamphetamine-induced neuroadaptations. While early clinical trials were not definitive, the strong preclinical rationale suggests that further clinical investigation of lobeline or its more selective analogs may still be warranted.

Conclusion

This compound remains a compound of significant interest in the search for a pharmacotherapy for methamphetamine abuse. Its primary mechanism of action via VMAT2 inhibition directly counteracts a key aspect of methamphetamine's neurotoxic and reinforcing effects. Although clinical development has stalled, the extensive preclinical data provides a solid foundation for the development of novel VMAT2-targeting compounds for the treatment of psychostimulant use disorders. This technical guide serves as a resource to facilitate further research and development in this critical area.

References

The Discovery and History of Lobeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Science from Lobelia inflata

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the scientific journey from traditional indigenous use to modern pharmacological investigation. The guide adheres to stringent data presentation and visualization standards to facilitate a clear and thorough understanding of the subject.

Historical Overview: From Indigenous Remedy to Laboratory Scrutiny

Lobelia inflata, commonly known as Indian tobacco, has a long history of use in traditional medicine. Indigenous peoples of North America utilized the plant for its emetic, respiratory, and ceremonial properties. The introduction of Lobelia inflata into Western medicine is largely credited to Samuel Thomson in the early 19th century. The plant's potent physiological effects spurred scientific inquiry into its chemical constituents, leading to the isolation of its primary active alkaloid, lobeline.

The first total synthesis of lobeline was achieved in 1929, a significant milestone that opened the door for more detailed pharmacological studies. Early research focused on its properties as a respiratory stimulant, a use that has since been largely superseded by more effective treatments. In the mid-20th century, interest shifted towards its potential as a smoking cessation aid, due to its structural and functional similarities to nicotine (B1678760). However, numerous studies and clinical trials have failed to produce consistent evidence of its long-term efficacy for this indication. In 1993, the U.S. Food and Drug Administration (FDA) banned the sale of over-the-counter smoking cessation products containing lobeline.

Current research has pivoted to investigating lobeline's effects on the central nervous system, particularly its potential in the treatment of drug addiction and other neurological disorders. This contemporary focus is driven by a deeper understanding of its complex mechanism of action at multiple neurotransmitter systems.

Historical Timeline of Lobeline Discovery Traditional Use by Indigenous Peoples Traditional Use by Indigenous Peoples Introduction to Western Medicine (Early 19th Century) Introduction to Western Medicine (Early 19th Century) Traditional Use by Indigenous Peoples->Introduction to Western Medicine (Early 19th Century) Samuel Thomson First Isolation of Lobeline (1878) First Isolation of Lobeline (1878) Introduction to Western Medicine (Early 19th Century)->First Isolation of Lobeline (1878) Procter First Total Synthesis (1929) First Total Synthesis (1929) First Isolation of Lobeline (1878)->First Total Synthesis (1929) Wieland & Scheuing Use as a Respiratory Stimulant (mid-20th Century) Use as a Respiratory Stimulant (mid-20th Century) First Total Synthesis (1929)->Use as a Respiratory Stimulant (mid-20th Century) Investigation as a Smoking Cessation Aid (mid-20th Century) Investigation as a Smoking Cessation Aid (mid-20th Century) First Total Synthesis (1929)->Investigation as a Smoking Cessation Aid (mid-20th Century) FDA Ban on OTC Products (1993) FDA Ban on OTC Products (1993) Investigation as a Smoking Cessation Aid (mid-20th Century)->FDA Ban on OTC Products (1993) Modern Research on Drug Addiction and Neurological Disorders Modern Research on Drug Addiction and Neurological Disorders FDA Ban on OTC Products (1993)->Modern Research on Drug Addiction and Neurological Disorders

A brief timeline of key events in the history of lobeline.

Physicochemical Properties and Biosynthesis

Lobeline is a piperidine alkaloid with the chemical formula C22H27NO2. It exists as a white amorphous powder and is freely soluble in water.

Biosynthesis

The biosynthesis of lobeline in Lobelia inflata has been shown to originate from the amino acids L-lysine and L-phenylalanine. Lysine provides the piperidine ring core, while phenylalanine contributes the two side chains. The pathway involves the formation of key intermediates such as piperideine and benzoylacetic acid.

Lobeline Biosynthesis Pathway L-Lysine L-Lysine Piperideine Piperideine L-Lysine->Piperideine Lobeline Lobeline Piperideine->Lobeline L-Phenylalanine L-Phenylalanine Benzoylacetic Acid Benzoylacetic Acid L-Phenylalanine->Benzoylacetic Acid Benzoylacetic Acid->Lobeline

Simplified biosynthetic pathway of lobeline.

Pharmacological Profile: A Multi-Target Ligand

Lobeline exhibits a complex pharmacological profile, interacting with multiple targets within the central and peripheral nervous systems. Its actions are primarily attributed to its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).

Interaction with Nicotinic Acetylcholine Receptors

Lobeline is a ligand at nAChRs, acting as a competitive antagonist. It displays high affinity for various nAChR subtypes, which underlies its historical investigation as a smoking cessation aid, as it was thought to mimic and block the effects of nicotine.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A primary mechanism of action for lobeline's effects on the central nervous system is its inhibition of VMAT2. VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for release. By inhibiting VMAT2, lobeline disrupts the storage and release of these neurotransmitters, a mechanism that is being explored for its potential in treating psychostimulant abuse. Lobeline also inhibits the dopamine transporter (DAT), though with significantly lower affinity compared to VMAT2.

Lobeline Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release DAT DAT Synaptic Cleft->DAT Reuptake nAChRs nAChRs Synaptic Cleft->nAChRs Dopamine Binding Lobeline Lobeline Lobeline->VMAT2 Inhibits Lobeline->DAT Inhibits (weaker) Lobeline->nAChRs Antagonist

Lobeline's primary molecular targets in the dopaminergic synapse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on lobeline's binding affinities and inhibitory concentrations at its key molecular targets.

Target Ligand Preparation Ki (nM) Reference
Neuronal nAChRs(-)-LobelineRat Brain4
Neuronal nAChRs(-)-NicotineRat Brain2
nAChRs[3H]-NicotineRat Brain4.4
Target Action Preparation IC50 (µM) Reference
VMAT2 ([3H]DTBZ binding)InhibitionRat Striatum0.90
VMAT2 ([3H]DA uptake)InhibitionRat Striatal Vesicles0.88
DAT ([3H]DA uptake)InhibitionRat Striatal Synaptosomes80
Methamphetamine-evoked DA overflowDecrease0.42
d-amphetamine-evoked [3H]DA releaseEvokes25.3
Pharmacokinetic Parameter Observation Reference
Brain to Plasma Concentration RatioHigher than nicotine and cytisine
LipophilicityHigher than nicotine and cytisine

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of lobeline from Lobelia inflata.

Isolation and Purification of Lobeline

A common method for the extraction and isolation of lobeline from plant material is acid-base extraction, followed by chromatographic purification.

Protocol: Acid-Base Extraction

  • Maceration: The dried and powdered aerial parts of Lobelia inflata are macerated in an acidified aqueous solution (e.g., with acetic acid) for several hours.

  • Filtration: The mixture is filtered to separate the plant debris from the acidic extract containing the protonated alkaloids.

  • Basification: The acidic extract is made alkaline (e.g., with sodium bicarbonate or ammonia (B1221849) solution) to deprotonate the alkaloids, rendering them soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as petroleum ether or chloroform, to transfer the alkaloids into the organic phase.

  • Acidic Wash: The combined organic extracts are then washed with an acidic aqueous solution (e.g., dilute sulfuric acid) to transfer the protonated alkaloids back into the aqueous phase, leaving behind neutral and weakly basic impurities in the organic phase.

  • Final Extraction: The acidic aqueous solution is again basified, and the alkaloids are re-extracted into an organic solvent.

  • Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification Workflow Dried Lobelia inflata Dried Lobelia inflata Maceration (Acidic Solution) Maceration (Acidic Solution) Dried Lobelia inflata->Maceration (Acidic Solution) Filtration Filtration Maceration (Acidic Solution)->Filtration Basification Basification Filtration->Basification Liquid-Liquid Extraction (Organic Solvent) Liquid-Liquid Extraction (Organic Solvent) Basification->Liquid-Liquid Extraction (Organic Solvent) Acidic Wash Acidic Wash Liquid-Liquid Extraction (Organic Solvent)->Acidic Wash Final Extraction (Organic Solvent) Final Extraction (Organic Solvent) Acidic Wash->Final Extraction (Organic Solvent) Solvent Evaporation Solvent Evaporation Final Extraction (Organic Solvent)->Solvent Evaporation Crude Lobeline Extract Crude Lobeline Extract Solvent Evaporation->Crude Lobeline Extract Chromatographic Purification (HPLC) Chromatographic Purification (HPLC) Crude Lobeline Extract->Chromatographic Purification (HPLC) Pure Lobeline Pure Lobeline Chromatographic Purification (HPLC)->Pure Lobeline

General workflow for the isolation and purification of lobeline.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for the quantification of lobeline in plant extracts and pharmaceutical preparations.

Protocol: HPLC-DAD Analysis

  • Sample Preparation: The crude extract is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (DAD) detector is used.

  • Column: A C18 reversed-phase column is commonly employed for the separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) formate). The composition can be isocratic or a gradient.

  • Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.

  • Detection: Lobeline is detected by its UV absorbance, typically at around 250 nm.

  • Quantification: The concentration of lobeline in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Conclusion

Lobeline, the principal alkaloid of Lobelia inflata, has a rich and complex history that spans from its use in traditional indigenous medicine to its current role as a tool in neuropharmacological research. While its early promise as a respiratory stimulant and smoking cessation aid has not been fully realized, its intricate mechanism of action, particularly its effects on VMAT2 and nAChRs, continues to make it a subject of significant scientific interest. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of this fascinating natural product.

basic chemical properties of lobeline hydrochloride for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Lobeline (B1674988) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of lobeline hydrochloride. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data and methodologies.

Core Chemical Properties

This compound is a piperidine (B6355638) alkaloid salt derived from the plant Lobelia inflata.[1] It presents as a white, crystalline powder or in the form of rosettes of slender needles.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₂₂H₂₇NO₂·HCl[1][4][5][6]
Molecular Weight 373.92 g/mol [4][5][7][8]
CAS Number 134-63-4[4][7][8]
Melting Point 178 - 185 °C (may decompose)[2][8]
pKa (at 25 °C)~8.6 - 8.77
Solubility Water: 6 mg/mL (requires sonication); 1:40 (w/v) Ethanol: ~2 - 37.5 mg/mL (may require sonication) DMSO: ~10 - 74.8 mg/mL DMF: ~10 mg/mL Chloroform: 1:12 (w/v)[3][5]
Appearance White crystalline powder; Rosettes of slender needles[2][3]
Stability & Storage Store desiccated at -20°C in a sealed, dark container.[3] Stable under recommended conditions. Avoid oxidizing agents, alkalis, iodides, and tannic acid.[3] pH is a critical factor for stability, with isomerization occurring at pH > 2.6.

Detailed Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below. These protocols are standard and can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range. The capillary method is a standard technique for this determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the tube into the powder and then forcing the sample to the bottom by tapping the closed end on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).

  • Approximate Determination: Conduct an initial rapid heating (10-20 °C/min) to determine an approximate melting range. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

  • Verification: Repeat the precise determination at least once to ensure consistency.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (3mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (~10°C/min) to find approximate range C->D E Cool Apparatus D->E F Slow Heating (~2°C/min) near approximate range E->F G Record Temp. at First Melt (T1) F->G H Record Temp. at Complete Melt (T2) G->H I Report Melting Range (T1-T2) H->I

Fig 1. Experimental workflow for melting point determination.
Solubility Determination

This protocol determines the solubility of this compound in a given solvent at a specific temperature. The principle involves adding a solute to a fixed volume of solvent until a saturated solution is formed.

Methodology:

  • Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, ethanol) to a clean vial or test tube. Measure and record the initial temperature.

  • Initial Solute Addition: Weigh a sample of this compound. Add a small, pre-weighed amount of the compound to the solvent.

  • Dissolution: Vigorously mix the solution (e.g., using a vortex mixer or magnetic stirrer) until the solute is completely dissolved. For this compound, sonication or gentle warming may be necessary to facilitate dissolution in certain solvents.[5]

  • Incremental Addition: Continue adding small, known quantities of the solute, ensuring complete dissolution after each addition.

  • Reaching Saturation: The point of saturation is reached when a small portion of the added solute fails to dissolve even after extended mixing.

  • Calculation: Calculate the total mass of the solute that was dissolved in the known volume of the solvent. Express the solubility in appropriate units, such as mg/mL or mol/L.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

SolubilityWorkflow cluster_0 A Add fixed volume of solvent to vial B Add small, known mass of solute A->B C Mix vigorously until dissolved (apply sonication if needed) B->C D Does solute fully dissolve? C->D D->B  Yes E Saturation point reached. Solid remains. D->E  No F Calculate total mass dissolved per volume of solvent E->F

Fig 2. Iterative workflow for determining solubility.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[7]

Methodology:

  • Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).[7]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water.[7] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[7]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

  • Titration: As this compound is the salt of a weak base, it will be titrated with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[7]

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point. This point can be found on the titration curve where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

Mechanism of Action and Signaling Pathways

This compound's pharmacological profile is complex, primarily involving the modulation of dopaminergic and nicotinic systems.[1] Its key interactions are with the vesicular monoamine transporter 2 (VMAT2), the dopamine (B1211576) transporter (DAT), and nicotinic acetylcholine (B1216132) receptors (nAChRs).

  • VMAT2 Interaction: Lobeline is a VMAT2 ligand. It inhibits the uptake of dopamine into presynaptic vesicles and promotes its release from these vesicles into the cytoplasm. This action perturbs the normal storage of dopamine, leading to an increase in cytosolic dopamine levels.

  • DAT Inhibition: Lobeline also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.

  • nAChR Modulation: It acts as a partial agonist/antagonist at various neuronal nicotinic acetylcholine receptor subtypes, including α4β2 and α3β2.[5]

This dual action on dopamine storage and reuptake means lobeline can attenuate the dopamine-releasing effects of psychostimulants like methamphetamine. While methamphetamine causes a massive, non-vesicular release of dopamine through both VMAT2 and DAT reversal, lobeline's interaction with VMAT2 appears to reduce the vesicular pool of dopamine available for release, thus blunting the stimulant's effect.

LobelinePathway cluster_presynaptic Presynaptic Dopamine Terminal cluster_vesicle Synaptic Vesicle cluster_synapse Synaptic Cleft VMAT2 VMAT2 DA_vesicle Dopamine (DA) DA_cyto Cytosolic DA DA_cyto->VMAT2 Normal uptake Lobeline Lobeline HCl Lobeline->VMAT2 Inhibits DA uptake Promotes DA release DAT DAT Lobeline->DAT Inhibits reuptake DAT->DA_cyto Reuptake DA_synapse Synaptic DA

Fig 3. Lobeline's mechanism of action at a dopamine terminal.

References

Methodological & Application

Application Notes and Protocols for Lobeline Hydrochloride in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lobeline (B1674988) hydrochloride in preclinical rodent models. This document includes recommended dosage ranges, detailed protocols for common experimental paradigms, and an exploration of its primary mechanism of action. The information is intended to guide researchers in designing and executing rigorous in vivo studies.

Quantitative Data Summary

The following tables summarize typical dosage ranges and pharmacokinetic parameters for lobeline hydrochloride in rats and mice. It is crucial to note that the optimal dose will depend on the specific research question, the animal strain, and the experimental model employed.

Table 1: this compound Dosage in Rodent Models

Animal Model Species/Strain Route of Administration Dosage Range (mg/kg) Therapeutic Area/Application Reference
Drug Self-AdministrationSprague-Dawley RatsSubcutaneous (s.c.)0.3 - 3.0Attenuation of d-methamphetamine self-administration[1]
Locomotor ActivityMiceSubcutaneous (s.c.)3.0 - 15.0Assessment of motor impairment and activity[2]
Conditioned Taste AversionSprague-Dawley RatsIntraperitoneal (i.p.)0.3 - 3.0Evaluation of aversive effects[3]
Nicotine WithdrawalC57BL/6J MiceNot SpecifiedNot SpecifiedAttenuation of depression-like behavior[4]
Alcohol ConsumptionC57BL/6J MiceSubcutaneous (s.c.)3, 5, or 10Reduction of alcohol consumption and preference
Veterinary UseVarious MammalsIntravenous (i.v.) / Intramuscular (i.m.) / Subcutaneous (s.c.)0.1 - 0.2Respiratory stimulant[5]

Table 2: Toxicological Data for Lobeline in Rodents

Species Route of Administration LD50 (mg/kg) Reference
MiceSubcutaneous (s.c.)~100[5]
MiceIntraperitoneal (i.p.)55.3[5]
MiceIntravenous (i.v.)8[5]
RatsIntravenous (i.v.)17[5]

Experimental Protocols

Preparation of this compound for Injection

Objective: To prepare a sterile solution of this compound suitable for parenteral administration in rodents.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)

  • Sterile water for injection

  • Sterile syringes and needles (e.g., 25-27G)

  • Sterile 0.22 µm syringe filters

  • Vortex mixer

  • pH meter and 10% hydrochloric acid solution (optional, for pH adjustment)

Protocol:

  • Standard Saline-Based Preparation:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired final concentration. Gentle warming (to 37°C) and vortexing can aid dissolution.[2]

    • For some applications, the pH of the solution may be adjusted to 2.9-3.2 using a 10% hydrochloric acid solution.[5]

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile vial. This step ensures the removal of any potential microbial contamination.

    • Store the sterile solution appropriately. For short-term storage, 2-8°C is recommended. For longer-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[1] It is recommended to prepare fresh solutions daily.[6]

  • DMSO-Based Preparation (for compounds with lower aqueous solubility):

    • First, dissolve the this compound powder in a minimal amount of DMSO.[6]

    • Once fully dissolved, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity in the animals.

    • Proceed with sterile filtration as described in step 1.3.

Subcutaneous (s.c.) Injection in Rodents

Objective: To administer a precise dose of this compound subcutaneously.

Protocol:

  • Restrain the animal manually. For rats, the scruff of the neck can be gently grasped. For mice, the loose skin over the shoulders is typically used.

  • Create a "tent" of skin by lifting the loose skin between the shoulder blades.

  • Insert a sterile needle (25-27G) at the base of the tented skin, parallel to the body.

  • Gently pull back on the syringe plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel.

  • If no blood is present, inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions at the injection site.

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Protocol:

  • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Place each animal individually into an open-field arena (a square or circular enclosure with sensors to track movement).

  • Allow the animals to explore the arena for a habituation period (e.g., 30-60 minutes) on the day before testing.

  • On the test day, administer this compound or vehicle at the desired dose and route.

  • Immediately after injection, place the animal back into the open-field arena.

  • Record locomotor activity for a set duration (e.g., 30-60 minutes) using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Analyze the data to compare the effects of different doses of this compound with the vehicle control group.

Drug Self-Administration Paradigm

Objective: To assess the effect of this compound on the reinforcing properties of an abused drug.

Protocol:

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a post-operative recovery period of at least 5-7 days.

  • Operant Conditioning Chamber: Place the rat in an operant conditioning chamber equipped with two levers. The chamber is connected to an infusion pump via a tether and swivel system that allows the animal to move freely.

  • Acquisition of Self-Administration: Train the rat to press the "active" lever to receive an intravenous infusion of a drug of abuse (e.g., methamphetamine, cocaine). Each lever press is typically reinforced on a fixed-ratio schedule (e.g., FR1, where one press results in one infusion). The "inactive" lever does not result in any consequence.

  • Pre-treatment with Lobeline: Once a stable baseline of drug self-administration is established, pre-treat the rats with this compound or vehicle via subcutaneous or intraperitoneal injection at a set time (e.g., 15 minutes) before the self-administration session.

  • Data Collection and Analysis: Record the number of active and inactive lever presses throughout the session. A reduction in active lever pressing following lobeline pre-treatment, without a significant change in inactive lever pressing, suggests a specific effect on the reinforcing properties of the drug.

Conditioned Taste Aversion (CTA)

Objective: To determine if this compound produces aversive effects that can be associated with a novel taste.[3]

Protocol:

  • Habituation: Water-deprive the rats for a set period (e.g., 23 hours) and then provide them with water for a short period (e.g., 30 minutes) for several days to establish a stable baseline of water consumption.

  • Conditioning: On the conditioning day, replace the water with a novel-tasting solution (e.g., 0.1% saccharin (B28170) solution) for a limited time (e.g., 15-30 minutes). Immediately after the drinking session, administer this compound or vehicle via intraperitoneal injection.[3]

  • Testing: Two days after conditioning, present the rats with a two-bottle choice: one bottle containing the novel-tasting solution and the other containing water. Measure the volume of each liquid consumed over a 24-hour period.

  • Data Analysis: Calculate a preference ratio (volume of novel solution consumed / total volume of liquid consumed). A significantly lower preference ratio in the lobeline-treated group compared to the vehicle group indicates the development of a conditioned taste aversion.

Mechanism of Action & Signaling Pathways

This compound exerts its effects through multiple mechanisms, with its interaction with the vesicular monoamine transporter 2 (VMAT2) being a key component of its action on the dopamine (B1211576) system.[7][8]

Lobeline's Interaction with VMAT2 and Dopamine Homeostasis

Lobeline acts as an inhibitor of VMAT2, a protein responsible for packaging dopamine and other monoamines from the cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, lobeline disrupts this process, leading to an increase in cytosolic dopamine levels. This elevated cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO), resulting in an increase in dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC).[7] This action is thought to underlie lobeline's ability to attenuate the effects of psychostimulants like methamphetamine, which rely on VMAT2 for their dopamine-releasing effects.[9]

Diagram of Lobeline's Effect on Dopamine Signaling

locomotor_workflow start Start habituation_room Habituate Animals to Testing Room (30-60 min) start->habituation_room habituation_arena Habituate Animals to Open-Field Arena (Day Prior to Testing) habituation_room->habituation_arena weigh_animals Weigh Animals and Calculate Dose habituation_arena->weigh_animals prepare_injection Prepare Lobeline HCl and Vehicle Injections weigh_animals->prepare_injection administer_drug Administer Lobeline HCl or Vehicle (e.g., s.c. or i.p.) prepare_injection->administer_drug place_in_arena Immediately Place Animal in Arena administer_drug->place_in_arena record_activity Record Locomotor Activity (30-60 min) place_in_arena->record_activity data_analysis Analyze Data (Total Distance, Center Time, etc.) record_activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying the Effects of Lobeline Hydrochloride on Intravenous Self-Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lobeline (B1674988), an alkaloid derived from Lobelia inflata, has garnered significant interest in addiction research due to its complex pharmacological profile. It interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs) and monoamine transporters, making it a candidate for modulating the reinforcing effects of drugs of abuse.[1][2] Notably, preclinical studies have demonstrated that lobeline can attenuate the self-administration of stimulants like d-methamphetamine and opioids like heroin in rat models.[1][3][4] Research also suggests that rats do not self-administer lobeline, indicating a low potential for abuse.[1][5]

These application notes provide a comprehensive protocol for utilizing intravenous self-administration (IVSA) in rats to investigate the effects of lobeline hydrochloride on the reinforcing properties of other substances. The following sections detail the necessary surgical procedures, behavioral training, and data analysis required for such studies.

Experimental Protocols

1. Animal Subjects and Housing

  • Species and Strain: Male Sprague-Dawley rats are commonly used in these studies.[3][5]

  • Weight: Rats typically weigh between 225-250g at the start of the experiments.[5]

  • Housing: Animals should be individually housed in a temperature and humidity-controlled vivarium with a standard 12-hour light/dark cycle.[5] Food and water are available ad libitum unless otherwise specified by the experimental design.[5]

  • Acclimation: Upon arrival, rats should be allowed to acclimate to the colony for at least one week and be handled for several days before any experimental procedures commence.[5]

2. Surgical Implantation of Intravenous Catheters

Intravenous self-administration requires the surgical implantation of an indwelling catheter into the jugular vein, allowing for the direct infusion of the drug into the bloodstream.

  • Catheter Assembly: A common setup involves a custom-made catheter consisting of Silastic tubing attached to a 22-gauge cannula bent at a right angle. This assembly is then embedded in dental acrylic and anchored with mesh. An alternative is to use commercially available back-mounted vascular access ports.

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

    • Make a small incision over the jugular vein and another on the back between the scapulae.

    • Carefully dissect the jugular vein and make a small incision for catheter insertion.

    • Insert the catheter into the vein, with the tip terminating near the right atrium of the heart.

    • Secure the catheter to the vein with sutures.

    • Tunnel the cannula subcutaneously from the jugular incision to the exit point on the back.

    • Suture both incisions.

    • The external portion of the cannula allows for connection to the infusion pump tubing.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Allow a recovery period of at least one week before starting behavioral experiments.[5]

    • To maintain catheter patency, flush the catheter daily with a heparinized saline solution.[5][6] An antibiotic solution may also be used to prevent infection.[6]

3. Intravenous Self-Administration Apparatus

  • Operant Conditioning Chambers: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump are required.

  • Drug Delivery System: The infusion pump is connected to the rat's catheter via a liquid swivel and a tether system, allowing the rat to move freely within the chamber.

4. Behavioral Procedure: Training and Testing

This protocol describes the investigation of lobeline's effect on the self-administration of a substance like d-methamphetamine or heroin.

  • Acquisition of Self-Administration:

    • Place the rats in the operant chambers for daily sessions (e.g., 2 hours).

    • A response on the "active" lever results in an intravenous infusion of the drug (e.g., d-methamphetamine at 0.05 mg/kg/infusion).[4][5]

    • Each infusion is paired with a visual cue (e.g., illumination of the stimulus light above the active lever) for a short duration (e.g., 5 seconds).

    • A "time-out" period (e.g., 20 seconds) follows each infusion, during which responses are recorded but have no programmed consequences.[5]

    • Responses on the "inactive" lever are recorded but do not result in drug delivery.

    • Training continues until the rats demonstrate stable responding, typically defined as a consistent pattern of lever pressing with minimal day-to-day variability.

  • Reinforcement Schedule:

    • Initially, a Fixed Ratio 1 (FR1) schedule is used, where every press on the active lever results in an infusion.[5]

    • Once responding is stable, the schedule can be increased to a more demanding one, such as Fixed Ratio 2 (FR2) or Fixed Ratio 5 (FR5) , where 2 or 5 responses are required for each infusion, respectively.[3][4][5]

  • Lobeline Pretreatment Testing:

    • Once stable self-administration of the primary drug is established, the effect of lobeline can be tested.

    • Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.3, 1.0, 3.0 mg/kg) approximately 15 minutes before the start of the self-administration session.[1][3][4]

    • Record the number of active and inactive lever presses and the total number of infusions.

    • A within-subject design is often used, where each rat is tested with different doses of lobeline in a counterbalanced order, with washout periods in between.

Data Presentation

The following tables summarize typical quantitative data from studies investigating the effects of lobeline on drug self-administration.

Table 1: Effect of Lobeline Pretreatment on Heroin Self-Administration (FR2 Schedule) [1][3]

Lobeline Dose (mg/kg, s.c.)Mean Number of Heroin Infusions (± SEM)
0 (Saline)25 ± 3
0.323 ± 4
1.015 ± 2
3.08 ± 1
*Indicates a statistically significant difference from the saline control group.

Table 2: Effect of Lobeline Pretreatment on d-Methamphetamine Self-Administration (FR5 Schedule) [4]

Lobeline Dose (mg/kg, s.c.)Mean Number of d-Methamphetamine Infusions (± SEM)
0 (Saline)30 ± 5
0.328 ± 6
1.020 ± 4
3.012 ± 3
*Indicates a statistically significant difference from the saline control group.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_training Behavioral Training cluster_testing Testing Phase acclimation Animal Acclimation (1 week) surgery Jugular Vein Catheter Implantation acclimation->surgery recovery Post-Surgical Recovery (1 week) surgery->recovery acquisition Acquisition of Drug Self-Administration (e.g., FR1 schedule) recovery->acquisition stabilization Response Stabilization (e.g., FR5 schedule) acquisition->stabilization pretreatment Lobeline Pretreatment (s.c. injection) stabilization->pretreatment session Self-Administration Session (Data Collection) pretreatment->session analysis Data Analysis session->analysis

Caption: Workflow for studying lobeline's effect on drug self-administration.

Lobeline's Proposed Mechanism of Action on Dopamine (B1211576) Signaling

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DA_cytosol Cytosolic Dopamine DA_cytosol->VMAT2 Packaging DAT Dopamine Transporter (DAT) DAT->DA_cytosol DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding lobeline Lobeline lobeline->VMAT2 Inhibits lobeline->DAT Inhibits

Caption: Lobeline inhibits VMAT2 and DAT, affecting dopamine signaling.

References

Application Notes and Protocols for Lobeline Hydrochloride in Nicotinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobeline (B1674988), an alkaloid derived from the plant Lobelia inflata, has been a subject of significant interest in neuroscience and pharmacology due to its complex interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are pivotal in a myriad of physiological processes in both the central and peripheral nervous systems. Lobeline hydrochloride, the water-soluble salt of lobeline, serves as a valuable pharmacological tool for studying nAChR structure, function, and therapeutic potential.

This document provides detailed application notes and experimental protocols for the use of this compound in nAChR binding assays. It is intended to guide researchers in the accurate assessment of lobeline's binding affinity and functional activity at various nAChR subtypes.

Lobeline exhibits a multifaceted mechanism of action, acting as a mixed agonist-antagonist at nAChRs.[2][3] Its binding profile is subtype-dependent, with notable affinity for α4β2* and α7 nAChRs.[4][5] Understanding these interactions is crucial for the development of novel therapeutics for conditions such as nicotine (B1678760) addiction, neuropsychiatric disorders, and neurodegenerative diseases.

Data Presentation

The binding affinity of this compound for various nAChR subtypes is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for lobeline at different nAChR subtypes.

nAChR SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α4β2[3H]NicotineRat Brain4.4[3]
α4β2[3H]Epibatidine-5[5]
α4β2[3H]CytisineRat Brain Homogenates4[4]
α7--~10 times less potent than nicotine[6]
α3β2[3H]Nicotine-Potent Antagonist[1]
α4β2[3H]Nicotine-Potent Antagonist[1]

Note: The asterisk () indicates that the exact subunit composition of the native receptor is not fully defined but is known to contain the specified subunits.*

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in nAChR signaling and the experimental procedures for their study, the following diagrams are provided.

nAChR_Signaling_Pathway nAChR Signaling Pathway ACh Acetylcholine (ACh) / Nicotine / Lobeline nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Na_Ca_Influx->Ca_Signal VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Depolarization->VDCC Ca_Influx_VDCC Ca2+ Influx VDCC->Ca_Influx_VDCC Ca_Influx_VDCC->Ca_Signal PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release Ca_Signal->Neurotransmitter_Release Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression

Caption: nAChR signaling cascade upon agonist binding.

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue or Cells) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Competition Binding: Membranes + Radioligand + Lobeline HCl (Varying Conc.) Membrane_Prep->Competition Reagents Prepare Radioligand, Lobeline HCl, Buffers Reagents->Total_Binding Reagents->NSB Reagents->Competition Filtration Rapid Filtration (Glass Fiber Filters) Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Specific_Binding Calculate Specific Binding Scintillation->Specific_Binding IC50 Determine IC50 Specific_Binding->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following protocols provide detailed methodologies for conducting nicotinic receptor binding and functional assays using this compound.

Protocol 1: Competitive Radioligand Binding Assay for this compound at α4β2* nAChRs

This protocol describes a competition binding assay to determine the inhibitory potency (IC50) and binding affinity (Ki) of this compound for the α4β2* nAChR subtype using [3H]epibatidine as the radioligand.

Materials:

  • Receptor Source: Membranes prepared from rat brain tissue (e.g., striatum or thalamus) or cell lines expressing the α4β2 nAChR subtype.

  • Radioligand: [3H]Epibatidine (Specific Activity: 30-60 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine or 10 µM epibatidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer (4°C).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: a. Homogenize the receptor source tissue or cells in ice-cold Assay Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Store aliquots at -80°C.

  • Assay Setup: a. Perform the assay in triplicate in a 96-well microplate. The final assay volume is typically 250 µL. b. Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]epibatidine (at a final concentration near its Kd, e.g., 0.1-0.3 nM), and 150 µL of the membrane preparation. c. Non-specific Binding: Add 50 µL of the non-specific control (e.g., 100 µM nicotine), 50 µL of [3H]epibatidine, and 150 µL of the membrane preparation. d. Competition Binding: Add 50 µL of a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [3H]epibatidine, and 150 µL of the membrane preparation.

  • Incubation: a. Incubate the microplate at room temperature (or 4°C for some protocols) for 60-120 minutes to reach equilibrium.[7]

  • Filtration and Washing: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with 3-4 volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add an appropriate volume of scintillation cocktail. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Characterization of this compound using a Calcium Influx Assay

This protocol describes a method to assess the functional activity (agonist or antagonist) of this compound at nAChRs by measuring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

  • Cells: Cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7 and α3β4*, or transfected HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered with HEPES.

  • Test Compound: this compound.

  • Agonist Control: A known nAChR agonist (e.g., nicotine or acetylcholine).

  • Antagonist Control: A known nAChR antagonist (e.g., mecamylamine).

  • Pluronic F-127.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: a. Seed the cells into the 96-well microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: a. Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. b. Remove the culture medium from the cells and add the loading solution. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. Wash the cells 2-3 times with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Fluorescence Measurement: a. Place the microplate in the fluorescence plate reader and allow the temperature to equilibrate. b. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4). c. Record a baseline fluorescence reading for a short period.

  • Compound Addition and Data Acquisition: a. To test for agonist activity: Use the plate reader's injector to add varying concentrations of this compound to the wells and continue to record the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity. Include an agonist control (e.g., nicotine) for comparison. b. To test for antagonist activity: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 5-15 minutes). Then, inject a fixed concentration of a known agonist (e.g., the EC50 concentration of nicotine) and record the fluorescence response. A decrease in the agonist-induced fluorescence signal in the presence of this compound indicates antagonist activity. Include an antagonist control (e.g., mecamylamine) for comparison.

  • Data Analysis: a. For agonist testing, calculate the change in fluorescence (ΔF) from baseline for each concentration of this compound. Plot the ΔF against the log of the concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response). b. For antagonist testing, calculate the percentage of inhibition of the agonist response at each concentration of this compound. Plot the percentage of inhibition against the log of the concentration to generate an inhibition curve and determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the interaction of this compound with nicotinic acetylcholine receptors. Accurate characterization of the binding affinity and functional properties of lobeline at different nAChR subtypes is essential for advancing our understanding of nicotinic pharmacology and for the development of novel therapeutic agents targeting this important receptor system. The use of standardized and well-validated assays, such as those described herein, will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: Lobeline Hydrochloride in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lobeline (B1674988) hydrochloride in preclinical animal models of depression. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in the investigation of lobeline's antidepressant-like effects.

Introduction

Lobeline, a natural alkaloid derived from Lobelia inflata, has been identified as a ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs) and has demonstrated potential antidepressant-like properties in various animal models of depression.[1][2][3][4][5] Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems, including norepinephrine (B1679862) and serotonin, and influencing neurotrophic pathways.[1][2][3] These notes offer detailed protocols for administering lobeline hydrochloride and assessing its effects on depression-like behaviors in rodents.

Data Presentation: Efficacy of this compound in Rodent Models of Depression

The following tables summarize the quantitative data from key studies investigating the antidepressant-like effects of this compound.

Table 1: Effects of Acute this compound Administration on Depression-Like Behaviors

Animal ModelBehavioral TestSpecies/StrainDose (mg/kg)RoutePre-treatment TimeKey FindingsReference
NormalForced Swim Test (FST)C57BL/6J mice1 and 4s.c.20 minSignificantly reduced immobility time.[1]
NormalTail Suspension Test (TST)C57BL/6J mice1 and 4s.c.20 minNo significant effect on immobility time.[1]
Ethanol (B145695) AbstinenceForced Swim Test (FST)C57BL/6J mice1s.c.-Significantly reduced immobility time after 24h and 14 days of abstinence.[2]
Nicotine (B1678760) WithdrawalForced Swim Test (FST)C57BL/6J mice---Pretreatment with lobeline significantly decreased immobility time.[3]
NormalTail Suspension Test (TST) & Forced Swim Test (FST)C57BL/6J mice1 (fixed dose)i.p.15 minCo-administration with antidepressants (reboxetine, fluoxetine, or bupropion) significantly reduced immobility time compared to antidepressants alone.[6]

Table 2: Effects of Chronic this compound Administration on Depression-Like Behaviors

Animal ModelBehavioral TestSpecies/StrainDose (mg/kg)RouteTreatment DurationKey FindingsReference
NormalNovelty Suppressed Feeding Test (NSFT)C57BL/6J mice1 and 4s.c.21 daysSignificantly reduced feeding latency.[1]
Ethanol AbstinenceForced Swim Test (FST)C57BL/6J mice1s.c.14 days (once daily)Significantly reduced immobility time.[2]
Chronic Unpredictable Stress (CUS)Forced Swim Test (FST)C57BL/6J mice1 and 4s.c.Last 14 days of 6-week CUS1 mg/kg significantly reduced immobility time.[4]

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity by measuring the duration of immobility when a rodent is exposed to an inescapable, stressful situation.[7][8][9][10]

Materials:

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice)

  • Water (23-25°C)

  • Stopwatch

  • Video recording system (optional, for later analysis)

  • Dry towels

Procedure:

  • Fill the cylinder with water to a depth of 15 cm, ensuring the animal cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.

  • Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., subcutaneous injection) at the specified pre-treatment time (e.g., 20 minutes before the test).[1]

  • Gently place the mouse into the water-filled cylinder.

  • The total duration of the test is typically 6 minutes.[9]

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • At the end of the test, remove the animal from the water, dry it with a towel, and return it to its home cage.

  • The water should be changed between animals.

Tail Suspension Test (TST)

Similar to the FST, the TST assesses antidepressant-like activity by measuring the duration of immobility when a mouse is subjected to the inescapable stress of being suspended by its tail.[8]

Materials:

  • A horizontal bar or rod elevated from the floor

  • Adhesive tape

  • Stopwatch

  • Video recording system (optional)

Procedure:

  • Administer this compound or vehicle control at the specified pre-treatment time.

  • Secure the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended clear of any surfaces.

  • The total duration of the test is typically 6 minutes.

  • Record the total time the animal remains immobile during the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • At the end of the test, gently remove the mouse and return it to its home cage.

Novelty Suppressed Feeding Test (NSFT)

The NSFT is used to assess anxiety- and depression-like behavior by measuring the latency to eat a palatable food in a novel and mildly stressful environment.

Materials:

  • A novel testing arena (e.g., a clean, open-field box)

  • A single, palatable food pellet (e.g., a small piece of a familiar food treat)

  • Stopwatch

Procedure:

  • Food deprive the animals for 24 hours prior to the test to ensure motivation to eat. Water should be available ad libitum.

  • On the day of the test, administer this compound or vehicle control. Chronic administration protocols are often used for this test.[1]

  • Place a single food pellet on a small piece of white paper in the center of the novel arena.

  • Gently place the animal in a corner of the arena.

  • Start the stopwatch and measure the latency (time taken) for the animal to begin eating the food pellet. Eating is defined as the animal biting and chewing the pellet.

  • The test is typically terminated after a set period (e.g., 10 minutes) if the animal has not started eating. In this case, the latency is recorded as the maximum time.

  • Immediately after the test, return the animal to its home cage and measure the amount of food consumed in a familiar environment over a short period (e.g., 5 minutes) to control for appetite effects of the drug.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Lobeline's Antidepressant-Like Effects

The antidepressant-like effects of lobeline are thought to be mediated through its interaction with nAChRs, which in turn modulates the release of key neurotransmitters and influences neurotrophic factor expression.

lobeline_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron / Hippocampus Lobeline This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) (e.g., β2-containing) Lobeline->nAChR Antagonist/Modulator VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Lobeline->VMAT2 Interacts with NE_release Norepinephrine Release nAChR->NE_release Modulates Serotonin_release Serotonin Release nAChR->Serotonin_release Modulates DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Regulates DA_release Dopamine Release DA_vesicle->DA_release Influences Antidepressant_Effects Antidepressant-like Effects DA_release->Antidepressant_Effects NE_release->Antidepressant_Effects BDNF Brain-Derived Neurotrophic Factor (BDNF) Serotonin_release->BDNF Serotonin_release->Antidepressant_Effects CREB cAMP Response Element-Binding Protein (CREB) BDNF->CREB ↑ p-CREB Cell_Proliferation Hippocampal Cell Proliferation CREB->Cell_Proliferation Cell_Proliferation->Antidepressant_Effects

Caption: Proposed mechanism of lobeline's antidepressant-like effects.

Experimental Workflow for Assessing Lobeline's Antidepressant Potential

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a rodent model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Post-Mortem Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., C57BL/6J mice, stress-induced model) Acclimation Acclimation Period (e.g., 1-2 weeks) Animal_Model->Acclimation Grouping Randomly Assign to Groups (Vehicle, Lobeline doses) Acclimation->Grouping Drug_Admin Administer Lobeline HCl or Vehicle (Acute or Chronic) Grouping->Drug_Admin Behavioral_Tests Conduct Behavioral Tests (FST, TST, NSFT) Drug_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain regions like hippocampus, PFC) Behavioral_Tests->Tissue_Collection Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Neurochemical_Analysis Neurochemical/Molecular Analysis (e.g., HPLC for neurotransmitters, Western blot for BDNF) Tissue_Collection->Neurochemical_Analysis Neurochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for VMAT2 Inhibition Assay Using Lobeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a vesicular monoamine transporter 2 (VMAT2) inhibition assay using lobeline (B1674988) hydrochloride. The information is compiled for researchers, scientists, and professionals in drug development investigating the interaction of compounds with VMAT2.

Introduction

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons, responsible for packaging neurotransmitters like dopamine (B1211576) from the cytoplasm into synaptic vesicles.[1][2] This process is vital for proper neurotransmission. Inhibition of VMAT2 can alter neurotransmitter storage and release, making it a significant target for therapeutic drug development, particularly in the context of psychostimulant abuse.[3][4] Lobeline, an alkaloid derived from Lobelia inflata, has been identified as an inhibitor of VMAT2.[1][5] It interacts with the tetrabenazine-binding site on VMAT2, thereby inhibiting dopamine uptake into vesicles.[3][5][6] Understanding the inhibitory potential of compounds like lobeline hydrochloride on VMAT2 is essential for neuroscience research and drug discovery.

Quantitative Data Summary

The following table summarizes the quantitative data for the interaction of lobeline with VMAT2, as reported in the literature.

ParameterValue (µM)Assay ConditionReference
IC₅₀ ([³H]DTBZ Binding)0.90Rat striatal vesicle membranes[3][5][7]
IC₅₀ ([³H]Dopamine Uptake)0.88Rat striatal vesicle preparations[3][7]
Kᵢ ([³H]DTBZ Binding)2.04Synaptic vesicle membranes from rat whole brain[7]
Kᵢ ([³H]Dopamine Uptake)1.27Vesicular preparations[8]
EC₅₀ ([³H]Dopamine Release)25.3[³H]DA-preloaded synaptic vesicles[5]

Signaling Pathway and Experimental Workflow

VMAT2 Signaling and Inhibition by Lobeline

The following diagram illustrates the mechanism of VMAT2 in a dopaminergic neuron and its inhibition by lobeline.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal DA_cyto Dopamine (Cytosol) VMAT2 VMAT2 DA_cyto->VMAT2 1. Uptake Vesicle Synaptic Vesicle DA_vesicle Dopamine (Vesicle) Vesicle->DA_vesicle 2. Sequestration VMAT2->Vesicle Lobeline Lobeline HCl Lobeline->VMAT2 3. Inhibition Assay_Workflow A 1. Prepare Vesicle Membranes (e.g., from rat striatum) B 2. Incubate Membranes with Lobeline HCl (various concentrations) A->B C 3. Add Radioligand (e.g., [³H]Dihydrotetrabenazine) B->C D 4. Incubate to Reach Equilibrium C->D E 5. Separate Bound and Free Ligand (e.g., filtration) D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (IC₅₀ determination) F->G

References

Application Notes and Protocols for the Synthesis of Lobeline Hydrochloride Analogs for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of lobeline (B1674988) hydrochloride and its analogs, which are valuable tools for research in substance abuse and neurological disorders. The primary pharmacological target for many of these analogs is the vesicular monoamine transporter 2 (VMAT2), a key protein in the regulation of neurotransmitter storage and release.[[“]][2] Structural modifications to the parent lobeline molecule have led to the development of analogs with enhanced selectivity and potency for VMAT2 over other targets like nicotinic acetylcholine (B1216132) receptors (nAChRs).[[“]][2]

Data Presentation: Pharmacological Activities of Lobeline and Analogs

The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of lobeline and its key analogs at VMAT2 and nAChRs. This data is crucial for selecting the appropriate compound for specific research applications.

Table 1: Binding Affinities (Kᵢ in µM) of Lobeline and Analogs at VMAT2 and nAChRs

CompoundVMAT2 ([³H]DTBZ binding)α4β2* nAChR ([³H]Nicotine binding)α7* nAChR ([³H]MLA binding)
(-)-Lobeline0.900.0047-
Lobelane0.97>100>100
meso-trans-diene (MTD)9.88>100>100
Lobelanidine (B1674987)5.46>100-

Data compiled from multiple sources.[3][4]

Table 2: Inhibitory Concentrations (IC₅₀ in µM) of Lobeline and Analogs

CompoundVMAT2 ([³H]DA uptake)DAT ([³H]DA uptake)
(-)-Lobeline0.8880
Lobelane--
meso-trans-diene (MTD)--

Data compiled from multiple sources.[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of key lobeline analogs and the final hydrochloride salt preparation.

Protocol 1: Synthesis of Lobelanine (B1196011) (Precursor for Lobeline and Analogs)

Lobelanine serves as a crucial precursor for the synthesis of lobeline and its diol analog, lobelanidine.[2] The classical approach involves a biomimetic Mannich reaction.[5]

Materials:

Procedure:

  • Combine 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in a mixture of acetone and citrate buffer.[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane) after basifying the aqueous layer.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude lobelanine.

  • Purification can be achieved by column chromatography on silica (B1680970) gel. The product is often obtained as a mixture of cis and trans isomers.[2][5]

Protocol 2: Synthesis of Lobelanidine

Lobelanidine is a "des-keto" analog of lobeline and can be synthesized by the reduction of lobelanine.[2]

Materials:

Procedure:

  • Dissolve lobelanine in a suitable solvent such as methanol or THF.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (or LAH) in portions to the stirred solution.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give crude lobelanidine.

  • Purify the crude product by recrystallization to obtain a diastereomeric mixture, predominantly the desired diol.[2]

Protocol 3: Synthesis of (-)-Lobeline via Jones Oxidation of a Mono-protected Lobelanidine Derivative

This protocol describes an asymmetric synthesis of (-)-lobeline from lobelanidine, involving a desymmetrization step followed by Jones oxidation.[5]

Materials:

  • Lobelanidine

  • Acylating agent (e.g., propionic anhydride)[6]

  • Non-enzymatic chiral catalyst (e.g., (S)-benzotetramisole)[2]

  • Jones reagent (Chromium trioxide in sulfuric acid)[7][8]

  • Acetone

  • Methanol

  • Hydrochloric acid

Procedure:

  • Desymmetrization: Perform an enantioselective acylation of lobelanidine using an acylating agent in the presence of a chiral catalyst to form a monoester.[2][5] This step selectively protects one of the two hydroxyl groups.

  • Jones Oxidation:

    • Dissolve the purified monoester in acetone and cool the solution in an ice bath.[5][9]

    • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.[9] The color of the reaction mixture will change from orange to green.[8]

    • After the addition is complete, stir the reaction for a short period.

    • Quench the excess oxidant by adding a small amount of isopropanol.[7]

    • Filter the mixture to remove the chromium salts and concentrate the filtrate.

  • Deprotection:

    • Dissolve the crude product from the oxidation step in methanol containing hydrochloric acid.[5]

    • Heat the solution to effect transesterification and remove the protecting acyl group.

    • Cool the solution to induce crystallization of (-)-lobeline hydrochloride.[5]

    • Collect the crystals by filtration and dry under vacuum.

Protocol 4: Synthesis of Lobelane (A "Des-oxygenated" Analog)

Lobelane is a fully defunctionalized analog of lobeline with high selectivity for VMAT2.[[“]][2]

Materials:

  • 2,6-Lutidine

  • Benzaldehyde (B42025)

  • Adams' catalyst (Platinum dioxide)

  • Hydrogen gas

  • Sodium cyanoborohydride (NaCNBH₃)

  • Paraformaldehyde

  • Methanol

Procedure:

  • Condensation: React 2,6-lutidine with benzaldehyde to form the conjugated product.[2]

  • Hydrogenation: Subject the product from the previous step to hydrogenation using Adams' catalyst and hydrogen gas to reduce the double bonds and the pyridine (B92270) ring, affording nor-lobelane.[2]

  • N-methylation: Perform N-methylation of nor-lobelane using sodium cyanoborohydride and paraformaldehyde in methanol to yield lobelane.[2]

  • Purify the final product by column chromatography.

Protocol 5: Preparation of Lobeline Hydrochloride Salt

The final amine products are often converted to their hydrochloride salts for improved stability and handling.[10]

Materials:

  • Lobeline or its analog (free base)

  • Anhydrous ethanol (B145695)

  • Methyl tert-butyl ether (MTBE)

  • Hydrogen chloride-ethanol solution (10-25 wt%)[10]

Procedure:

  • Dissolve the free base of lobeline or its analog in a mixture of anhydrous ethanol and MTBE at room temperature with stirring.[10]

  • Slowly add the hydrogen chloride-ethanol solution to the mixture.[10]

  • Gently heat the mixture to reflux and then allow it to cool slowly to 0-5°C to induce crystallization.[10]

  • Filter the resulting crystalline solid and wash it with cold MTBE and anhydrous ethanol.[10]

  • Dry the white crystalline powder under vacuum.[10]

Mandatory Visualizations

Signaling Pathway of Lobeline Analogs

lobeline_signaling cluster_presynaptic Presynaptic Terminal Lobeline Lobeline/Analog VMAT2 VMAT2 Lobeline->VMAT2 Inhibits nAChR nAChR Lobeline->nAChR Antagonizes DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DA_release Dopamine Release DA_cyto->DA_release Increased Release

Caption: Simplified signaling pathway of lobeline analogs at the presynaptic terminal.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow start Start: Design of Analog synthesis Chemical Synthesis of Analog start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization hcl_salt Hydrochloride Salt Formation characterization->hcl_salt binding_assay Pharmacological Evaluation: Radioligand Binding Assay (VMAT2, nAChRs) hcl_salt->binding_assay uptake_assay Functional Assay: Dopamine Uptake Assay binding_assay->uptake_assay data_analysis Data Analysis (Ki, IC50) uptake_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study sar_study->start Iterative Design

References

Troubleshooting & Optimization

Lobeline Hydrochloride Solubility & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lobeline (B1674988) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges commonly encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of lobeline hydrochloride in aqueous solutions?

A1: The aqueous solubility of this compound has been reported with some variability across different sources. It is described as sparingly soluble to freely soluble in water. One source indicates a solubility of 1 gram in 40 mL of water, which calculates to 25 mg/mL.[1][2] Another source states a solubility of ≥37.8 mg/mL in water with gentle warming and sonication.[3] However, in a phosphate-buffered saline (PBS) solution at pH 7.2 containing DMSO (1:2 DMSO:PBS), the solubility is reported to be approximately 0.3 mg/mL.[4]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous buffer significantly impacts the solubility of this compound. A 1% solution of this compound in water has a pH between 4.0 and 6.0.[2][5] While specific data across a wide pH range is limited, its pKa is approximately 8.6, indicating it will be predominantly in its protonated, and generally more soluble, form at physiological pH.[6]

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. It is soluble in ethanol (B145695) at approximately 2 mg/mL and in DMSO and dimethyl formamide (B127407) (DMF) at approximately 10 mg/mL.[4] One source indicates a higher solubility of ≥37.5 mg/mL in ethanol with sonication and ≥74.8 mg/mL in DMSO.[3]

Q4: How should I prepare a stock solution of this compound?

A4: For aqueous experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[4] This stock solution can then be diluted with the aqueous buffer of your choice to the desired final concentration. This method helps to overcome the limited aqueous solubility. When preparing the stock solution, it is advisable to purge the solvent with an inert gas.[4]

Q5: What is the stability of this compound in aqueous solutions?

A5: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day.[4] The stability of lobeline is affected by pH, and it is known to be incompatible with alkalis.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). - Perform a solubility test to determine the maximum achievable concentration in your specific buffer and DMSO concentration.
Inconsistent experimental results between batches. Degradation of this compound in stock or working solutions. Variability in the pH of the buffer.- Prepare fresh solutions for each experiment. - Store solid this compound at -20°C.[4] - Precisely control and verify the pH of your aqueous buffers before each experiment.
Difficulty dissolving the compound directly in aqueous buffer. This compound has limited solubility directly in aqueous buffers.- Use the recommended two-step dissolution method: first dissolve in DMSO, then dilute with your aqueous buffer.[4] - Gentle warming and sonication may aid dissolution in water.[3]
Loss of activity over time in prepared solutions. Chemical instability and degradation of this compound in aqueous media.- Avoid storing aqueous solutions for more than a day.[4] - Protect solutions from light and store at 2-8°C for short-term use.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported Solubility (mg/mL)NotesSource(s)
Water251 g in 40 mL[1][2]
Water≥37.8With gentle warming and sonication[3]
1:2 DMSO:PBS (pH 7.2)~0.3[4]
Ethanol~2[4]
Ethanol≥37.5With sonication[3]
DMSO~10[4]
DMSO≥74.8[3]
Dimethyl formamide (DMF)~10[4]

Experimental Protocols

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay

This protocol is adapted from standard shake-flask methods to determine the equilibrium solubility of this compound.

1. Materials:

  • This compound powder
  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
  • DMSO (if required for a co-solvent approach)
  • Microcentrifuge tubes or glass vials
  • Orbital shaker/incubator
  • Centrifuge
  • HPLC system with UV detector or other suitable analytical instrument

2. Procedure:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of the desired aqueous buffer.
  • Seal the vials to prevent solvent evaporation.
  • Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
  • After incubation, allow the samples to stand to let undissolved particles settle.
  • Carefully collect an aliquot of the supernatant.
  • Clarify the supernatant by centrifugation or filtration (using a filter compatible with the compound and solvent) to remove any remaining solid particles.
  • Dilute the clarified supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Assay (High-Throughput)

This protocol provides a high-throughput method for assessing the kinetic solubility of this compound, often used in early drug discovery.

1. Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)
  • Selected aqueous buffer (e.g., PBS, pH 7.4)
  • 96-well microplate
  • Plate shaker
  • Plate reader (nephelometer or UV-Vis spectrophotometer)

2. Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
  • In a separate 96-well plate, add the desired aqueous buffer.
  • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (e.g., 1-5%) and consistent across all wells.
  • Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
  • Alternatively, for UV-Vis detection, filter the contents of each well to remove any precipitate.
  • Transfer the filtrate to a UV-transparent plate and measure the absorbance at the λmax of this compound (~245 nm).
  • Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve. The highest concentration that remains in solution is the kinetic solubility.

Visualizations

Signaling Pathways

This compound exerts its effects through complex interactions with neurotransmitter systems. Below are diagrams illustrating its key signaling pathways.

lobeline_nAChR_interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Vesicle Synaptic Vesicle (Dopamine) nAChR->Vesicle Stimulates Dopamine Release Dopamine Dopamine Vesicle->Dopamine Exocytosis VMAT2 VMAT2 Lobeline Lobeline Lobeline->nAChR Antagonist Nicotine Nicotine Nicotine->nAChR Agonist

Caption: Interaction of Lobeline with Nicotinic Acetylcholine Receptors.

lobeline_dopamine_release cluster_presynaptic_terminal Presynaptic Terminal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_Vesicle Vesicular Dopamine VMAT2->Dopamine_Vesicle Sequestration Dopamine_Release Increased Cytosolic Dopamine VMAT2->Dopamine_Release Leads to Dopamine_Cytosol Cytosolic Dopamine Dopamine_Cytosol->VMAT2 Uptake Synaptic_Vesicle Synaptic Vesicle Lobeline Lobeline Lobeline->VMAT2 Inhibits Dopamine_Metabolism Increased Dopamine Metabolism Dopamine_Release->Dopamine_Metabolism Results in

Caption: Lobeline's Mechanism of Action on Dopamine Release.

Experimental Workflow

The following diagram outlines the logical steps for troubleshooting solubility issues with this compound.

troubleshooting_workflow start Start: Solubility Issue Encountered check_dissolution Review Dissolution Method start->check_dissolution direct_dissolution Direct Aqueous Dissolution? check_dissolution->direct_dissolution use_dmso Action: Dissolve in DMSO first, then dilute in buffer direct_dissolution->use_dmso Yes check_concentration Is Final Concentration Too High? direct_dissolution->check_concentration No use_dmso->check_concentration lower_concentration Action: Lower final concentration check_concentration->lower_concentration Yes check_buffer Review Buffer Composition & pH check_concentration->check_buffer No end End: Issue Resolved lower_concentration->end verify_ph Action: Verify and adjust buffer pH check_buffer->verify_ph check_stability Consider Solution Stability verify_ph->check_stability fresh_solution Action: Prepare fresh solution for each experiment check_stability->fresh_solution fresh_solution->end

Caption: Troubleshooting Workflow for this compound Solubility.

References

Technical Support Center: Optimizing Lobeline Hydrochloride for Neuronal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobeline (B1674988) hydrochloride in neuronal assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of lobeline hydrochloride in neuronal systems?

This compound has a multifaceted mechanism of action. It is known to interact with several key targets in the central nervous system:

  • Nicotinic Acetylcholine Receptors (nAChRs) : It acts as a ligand with high affinity for nAChRs, particularly the α4β2 subtype, where it functions as a competitive antagonist.[1][2][3][4][5][6] It can displace [3H]-nicotine from binding sites in the rat brain.[5]

  • Vesicular Monoamine Transporter 2 (VMAT2) : Lobeline is a potent inhibitor of VMAT2, which is responsible for packaging neurotransmitters like dopamine (B1211576) into synaptic vesicles.[2][7][8][9][10] This interaction is believed to be a primary mechanism for its effects on dopamine storage and release.[2][9]

  • Dopamine Transporter (DAT) : Lobeline also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, though with lower affinity compared to VMAT2.[1][7][8]

  • N-methyl-D-aspartate Receptors (NMDARs) : Recent studies suggest that lobeline can act as an antagonist at NMDARs, which may contribute to its neuroprotective effects by mitigating excitotoxicity.[1][11]

  • Mu-Opioid Receptors : Evidence suggests that lobeline can also function as a mu-opioid receptor antagonist.[12]

Q2: What is a good starting concentration range for this compound in neuronal cell culture experiments?

The optimal concentration of this compound will vary depending on the specific neuronal cell type, the assay being performed, and the target of interest. Based on published literature, a good starting point for in vitro studies is in the low micromolar (µM) range.

  • For studies targeting nAChRs , concentrations around 0.1 - 10 µM are often used.[8][13]

  • For investigating effects on VMAT2 , effective concentrations are typically in the range of 0.1 - 1 µM .[7][10]

  • To see effects on DAT , higher concentrations, up to 80 µM , may be necessary.[7][8]

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water.[14] Here is a general protocol for preparing a stock solution:

  • Weighing : Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving : Dissolve the powder in a small amount of sterile, distilled water or a suitable buffer (e.g., PBS).[15] Gentle warming or vortexing can aid in dissolution.

  • Bringing to Volume : Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • Sterilization : Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage : Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light, as some alkaloids can be light-sensitive.[15]

Note : The stability of lobeline solutions can be affected by pH and temperature. It is recommended to keep the pH below 3.0 and the temperature below 40°C for long-term storage.[16]

Q4: Is this compound toxic to neuronal cells?

Lobeline can exhibit cytotoxicity at higher concentrations. Studies have shown that acute treatment with high doses of lobeline did not show genotoxic effects in mice.[17] However, in vitro studies on glioblastoma cells have shown that lobeline can increase cell death, particularly in combination with hypoxia.[18]

It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range of this compound for your specific neuronal cell line or primary culture before proceeding with functional assays.

Troubleshooting Guides

Problem 1: No observable effect of this compound in my neuronal assay.

Possible Cause Troubleshooting Step
Concentration too low Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to high micromolar.
Degraded lobeline solution Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted, -20°C, protected from light).
Incorrect experimental design Verify that your assay is sensitive enough to detect the expected effect. Check the literature for appropriate positive and negative controls for your specific target and cell type.
Cell type not responsive Confirm that your neuronal cells express the target receptor or transporter (e.g., specific nAChR subunits, VMAT2).
pH of the solution Check the pH of your final culture medium after adding the lobeline solution, as significant pH changes can affect both the compound's activity and cell health.[16]

Problem 2: High levels of cell death observed after this compound treatment.

Possible Cause Troubleshooting Step
Concentration too high Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Lower the treatment concentration in your functional assays.
Solvent toxicity If a solvent other than water was used to dissolve the lobeline, ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (e.g., DMSO concentration should ideally be below 0.5%).[19]
Contaminated stock solution Prepare a fresh, sterile stock solution of this compound.
Extended incubation time Reduce the duration of lobeline exposure. A time-course experiment can help determine the optimal incubation time.

Data Presentation

Table 1: Effective Concentrations of this compound on Various Neuronal Targets

TargetActionEffective Concentration (in vitro)Reference(s)
α4β2* nAChRs AntagonistKi: 4 nM, IC50: 0.7 µM[8]
VMAT2 InhibitorIC50: 0.88 µM, 0.90 µM[7][8][10]
DAT InhibitorIC50: 80 µM[7][8][20]
Nicotine-evoked Dopamine Overflow InhibitionIC50: ~1 µM[8]
Amphetamine-evoked Dopamine Overflow Inhibition0.1 - 1 µM[13]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Imaging Assay

This protocol provides a general framework for determining the dose-dependent effect of this compound on neuronal activity using a calcium-sensitive dye.

Materials:

  • Primary neuronal culture or neuronal cell line

  • Culture medium

  • This compound

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Positive control (e.g., a known agonist for a receptor expressed in your cells)

  • Negative control (vehicle)

  • Multi-well plates suitable for imaging

Procedure:

  • Cell Plating: Plate neurons at an appropriate density in multi-well plates and allow them to adhere and mature.

  • Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye in imaging buffer (e.g., 1 µM Cal-520 AM with 0.02% Pluronic F-127).[21] b. Remove the culture medium from the cells and wash once with imaging buffer. c. Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.[21] d. Wash the cells twice with fresh imaging buffer to remove excess dye.

  • Baseline Recording: a. Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging. b. Record the baseline fluorescence for 1-2 minutes before adding any compounds.[21]

  • Compound Addition: a. Prepare a dilution series of this compound in imaging buffer at 2x the final desired concentration. b. Add an equal volume of the 2x lobeline solutions to the corresponding wells to achieve the final concentrations. Include vehicle and positive controls.

  • Data Acquisition: a. Immediately after compound addition, start recording the fluorescence signal over time. The duration of the recording will depend on the expected kinetics of the response.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the fluorescence at each time point (F). b. Normalize the data by dividing ΔF by F0 (ΔF/F0). c. Plot the peak response as a function of this compound concentration to generate a dose-response curve and determine the EC50 or IC50.

Mandatory Visualizations

Lobeline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Lobeline Lobeline HCl VMAT2 VMAT2 Lobeline->VMAT2 Inhibits DAT DAT Lobeline->DAT Inhibits nAChR nAChR Lobeline->nAChR Antagonizes NMDAR NMDAR Lobeline->NMDAR Antagonizes Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cytosol Cytosolic Dopamine Dopamine_cytosol->Dopamine_vesicle Packaging Dopamine_synapse->DAT Reuptake Postsynaptic_response Postsynaptic Response nAChR->Postsynaptic_response Modulates NMDAR->Postsynaptic_response Modulates

Caption: Lobeline's multifaceted signaling pathways in neurons.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Lobeline HCl Stock Solution cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_stock->cytotoxicity culture_cells Culture Neuronal Cells culture_cells->cytotoxicity determine_range Determine Non-Toxic Concentration Range cytotoxicity->determine_range dose_response Dose-Response Assay (e.g., Calcium Imaging) determine_optimal Determine Optimal Working Concentration dose_response->determine_optimal functional_assay Functional Assay (e.g., MEA, Patch-clamp) analyze_results Analyze and Interpret Functional Data functional_assay->analyze_results determine_range->dose_response determine_optimal->functional_assay

Caption: Workflow for optimizing lobeline HCl concentration.

Troubleshooting_Tree start No Observable Effect q1 Is the lobeline solution fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the concentration range appropriate? a1_yes->q2 sol1 Prepare fresh stock solution a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Do cells express the target? a2_yes->q3 sol2 Perform wider dose-response a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate Assay Design a3_yes->end sol3 Verify target expression (e.g., qPCR, WB) a3_no->sol3

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Managing Lobeline Hydrochloride-Induced Nausea in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing nausea induced by lobeline (B1674988) hydrochloride in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during experiments, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence and severity of nausea with lobeline hydrochloride administration in rats?

A1: Nausea-like behavior in rats, which lack an emetic reflex, can be assessed using models such as Conditioned Taste Aversion (CTA) and pica (the consumption of non-nutritive substances like kaolin). Studies have shown that this compound can induce CTA in a dose-dependent manner. For instance, a dose of 3.0 mg/kg of lobeline has been reported to produce a reliable CTA in rats.[1] The severity of the aversion generally increases with the dose.

Q2: What are the primary signaling pathways involved in lobeline-induced nausea?

A2: The exact mechanisms are not fully elucidated, but it is hypothesized that lobeline, as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, may induce nausea through the activation of nAChRs in the brainstem areas that control emesis, such as the area postrema and the nucleus of the solitary tract. Additionally, lobeline's interaction with dopaminergic pathways could contribute to its nausea-inducing effects.

Q3: Which antiemetic agents are recommended for mitigating lobeline-induced nausea?

A3: While direct studies on antiemetics for lobeline-induced nausea are limited, targeting the key neurotransmitter systems involved in nausea is a rational approach. This includes:

  • Serotonin (B10506) (5-HT3) Receptor Antagonists: Drugs like ondansetron (B39145) are commonly used to manage nausea. However, it's important to note that ondansetron has been shown to be ineffective at blocking lithium chloride-induced CTA in rats, suggesting it may not be effective for all nausea-inducing agents.[2]

  • Dopamine (B1211576) (D2) Receptor Antagonists: Antagonists such as haloperidol (B65202) may be effective due to the role of dopamine in the chemoreceptor trigger zone.

  • Neurokinin-1 (NK1) Receptor Antagonests: Agents like aprepitant, which block the action of substance P, are potent antiemetics, particularly for delayed nausea.

Pre-treatment with these antagonists before this compound administration is recommended. See the troubleshooting guide for more details.

Q4: Can changing the route of administration for this compound reduce nausea?

A4: The route of administration can influence the pharmacokinetic profile of a drug and potentially its side effects. While systemic administration (e.g., intraperitoneal or subcutaneous injection) is common in animal studies and has been shown to induce CTA, exploring alternative routes may be beneficial.[1]

  • Oral Administration: This route may lead to a slower onset and potentially reduced peak plasma concentrations, which might lessen nausea. However, first-pass metabolism could affect bioavailability.

  • Transdermal Administration: This method provides slow, sustained release, which may avoid the high peak concentrations that can trigger nausea.

  • Intranasal Administration: This route offers rapid absorption and direct nose-to-brain delivery, potentially altering the side-effect profile.[3][4][5]

Troubleshooting Guide

Issue 1: High incidence of nausea-like behavior (pica or CTA) is confounding experimental results.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Dose of this compound is too high. 1. Conduct a dose-response study: If not already done, establish the minimum effective dose of lobeline for your primary outcome to minimize side effects. 2. Titrate the dose: Start with a lower dose and gradually increase it to find a balance between the desired effect and manageable nausea.
Animal model is particularly sensitive. 1. Consider a different strain: Some rodent strains may be more or less susceptible to drug-induced pica or CTA. 2. Acclimatize animals thoroughly: Ensure a stable environment and sufficient acclimatization to handling and procedures to reduce stress, which can exacerbate nausea.
Lack of antiemetic co-administration. 1. Pre-treat with an antiemetic: Based on the likely mechanisms, consider pre-treatment with a dopamine D2 receptor antagonist (e.g., haloperidol), a serotonin 5-HT3 receptor antagonist (e.g., ondansetron), or an NK1 receptor antagonist (e.g., aprepitant). See Table 2 for suggested dose ranges.
Issue 2: High variability in pica or CTA results between animals.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Inconsistent drug administration. 1. Standardize injection technique: Ensure consistent volume, speed of injection, and anatomical location for all animals. 2. Verify drug concentration: Double-check calculations and ensure the this compound solution is homogenous.
Variable food and water intake prior to experiment. 1. Standardize fasting period: Implement a consistent food and water deprivation schedule before CTA training or pica measurement. 2. Monitor baseline consumption: Record individual baseline food and water intake to identify outliers before the experiment begins.
Environmental stressors. 1. Minimize environmental disturbances: Conduct experiments in a quiet, dedicated space with consistent lighting and temperature. 2. Handle animals gently and consistently: Inconsistent handling can induce stress and affect behavioral outcomes.

Quantitative Data Summary

Table 1: Dose-Response of this compound-Induced Conditioned Taste Aversion (CTA) in Rats

Dose of Lobeline HCl (mg/kg, i.p.)OutcomeReference
0.3 - 3.0Dose range used in CTA studies.[1]
3.0Produces reliable Conditioned Taste Aversion.[1]

Table 2: Suggested Dose Ranges for Antiemetic Co-administration in Rats

Antiemetic ClassDrug ExampleSuggested Dose Range (mg/kg)Route of Administration
Dopamine D2 Receptor Antagonist Haloperidol0.1 - 1.0i.p. or s.c.
Serotonin 5-HT3 Receptor Antagonist Ondansetron0.1 - 1.0i.p. or s.c.
Neurokinin-1 (NK1) Receptor Antagonist Aprepitant3 - 10p.o. or i.p.

Note: These are suggested starting dose ranges based on general pharmacological use in rats. Optimal doses should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Conditioned Taste Aversion (CTA) Assay

This protocol is adapted from standard CTA procedures and can be used to quantify the nausea-inducing properties of this compound.

Workflow Diagram

CTA_Workflow Conditioned Taste Aversion (CTA) Experimental Workflow cluster_acclimation Acclimation Phase cluster_conditioning Conditioning Phase cluster_testing Testing Phase (48h later) Acclimation Habituate rats to single-housing and water deprivation schedule (e.g., 23.5h deprivation, 30 min access). NovelTaste Present a novel taste solution (e.g., 0.1% saccharin) for 30 min. Acclimation->NovelTaste Injection Immediately after taste presentation, administer Lobeline HCl (i.p.) or vehicle. NovelTaste->Injection Pairing TwoBottle Present a two-bottle choice: the novel taste solution and water. Measure Measure the volume of each liquid consumed over a set period (e.g., 30 min). TwoBottle->Measure Calculate Calculate the aversion index: (Volume of novel taste consumed / Total volume consumed). Measure->Calculate

Caption: Workflow for the Conditioned Taste Aversion (CTA) assay.

Methodology:

  • Acclimation: Individually house rats and acclimate them to a water deprivation schedule (e.g., 23.5 hours of water deprivation followed by 30 minutes of access to water in the home cage) for several days until water intake stabilizes.

  • Conditioning Day:

    • Replace the water bottle with a bottle containing a novel palatable solution (e.g., 0.1% saccharin (B28170) in water) for the 30-minute access period.

    • Record the amount of the novel solution consumed.

    • Immediately after the access period, administer this compound (at the desired dose, e.g., 3.0 mg/kg, i.p.) or the vehicle control.

  • Testing Day (48 hours later):

    • During the scheduled access period, present the rats with two pre-weighed bottles: one containing the novel solution and one containing water. The position of the bottles should be counterbalanced across animals.

    • After the 30-minute access period, remove and weigh both bottles to determine the volume of each liquid consumed.

  • Data Analysis: Calculate the preference ratio for the novel solution: (volume of novel solution consumed) / (total volume of liquid consumed). A lower preference ratio in the lobeline-treated group compared to the control group indicates a conditioned taste aversion.

Protocol 2: Pica Assay

This protocol measures the consumption of non-nutritive substances as an indicator of nausea.

Workflow Diagram

Pica_Workflow Pica Assay Experimental Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_measurement Measurement Phase Acclimation Individually house rats with free access to food, water, and kaolin (B608303) pellets. Baseline Measure baseline daily consumption of food, water, and kaolin for several days. Acclimation->Baseline Injection Administer Lobeline HCl or vehicle. Baseline->Injection Measure Measure kaolin, food, and water consumption at regular intervals (e.g., 24, 48, 72 hours) post-injection. Injection->Measure

Caption: Workflow for the pica assay in rats.

Methodology:

  • Acclimation and Baseline:

    • Individually house rats in cages that allow for the collection of spilled food and kaolin.

    • Provide ad libitum access to standard chow, water, and a pre-weighed amount of a non-nutritive substance (e.g., kaolin clay pellets).

    • For 3-5 days, measure the daily consumption of food, water, and kaolin to establish a stable baseline. Kaolin consumption should be minimal during this period.

  • Treatment Day:

    • Administer this compound or the vehicle control at the desired dose and route.

  • Measurement Period:

    • Over the next 24-72 hours, continue to measure the daily consumption of kaolin, food, and water.

    • Carefully collect and weigh any spilled kaolin and food to ensure accurate consumption measurements.

  • Data Analysis: Compare the amount of kaolin consumed by the lobeline-treated group to the vehicle-treated group. A significant increase in kaolin consumption in the lobeline group is indicative of pica, a nausea-like response.

Signaling Pathway Diagrams

Putative Signaling Pathways in Lobeline-Induced Nausea

Lobeline_Nausea_Pathway cluster_receptors Receptor Interaction cluster_brainstem Brainstem Nausea Centers cluster_neurotransmitters Neurotransmitter Modulation Lobeline This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) Lobeline->nAChR Agonist DopamineTransporter Dopamine Transporter (DAT) Lobeline->DopamineTransporter Inhibition AreaPostrema Area Postrema (CTZ) nAChR->AreaPostrema Activation NTS Nucleus of the Solitary Tract (NTS) nAChR->NTS Activation Dopamine Increased Synaptic Dopamine DopamineTransporter->Dopamine Nausea Nausea Response (Pica, CTA) AreaPostrema->Nausea NTS->Nausea Dopamine->AreaPostrema Stimulation

Caption: Hypothesized signaling pathways in lobeline-induced nausea.

Logical Relationship of Antiemetic Intervention

Antiemetic_Intervention cluster_antagonists Antiemetic Intervention Lobeline This compound NauseaSignal Nausea Signaling Cascade Lobeline->NauseaSignal Haloperidol Haloperidol (D2 Antagonist) NauseaSignal->Haloperidol Blocks Ondansetron Ondansetron (5-HT3 Antagonist) NauseaSignal->Ondansetron Blocks Aprepitant Aprepitant (NK1 Antagonist) NauseaSignal->Aprepitant Blocks NoEffect Ineffective (Nausea Persists) NauseaSignal->NoEffect NauseaResponse Reduced Nausea (Decreased Pica/CTA) Haloperidol->NauseaResponse Ondansetron->NauseaResponse Aprepitant->NauseaResponse

Caption: Logical model of antiemetic intervention in lobeline-induced nausea.

References

Technical Support Center: Stability of Lobeline Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of lobeline (B1674988) hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lobeline hydrochloride solutions?

For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use. If storage is necessary, stock solutions can be stored under the following conditions, sealed and protected from light:

  • -80°C: for up to 6 months[1]

  • -20°C: for up to 1 month[1]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[1]. One source suggests that aqueous solutions should not be stored for more than one day[2]. Solid this compound should be stored at 4°C, sealed, and kept away from moisture and light[1].

Q2: What are the main factors that affect the stability of this compound in solution?

The primary factors influencing the stability of this compound in solution are pH and temperature. These factors can lead to the isomerization of the active cis-lobeline to the less active trans-lobeline[3].

  • pH: The isomerization of lobeline is significantly influenced by pH. A study has shown that a pH above 2.6 is a critical point where isomerization to the trans-isomer is more likely to occur[3]. To maintain the stability of the cis-isomer, it is recommended to keep the pH of the solution below 3.0[3].

  • Temperature: Elevated temperatures accelerate the degradation and isomerization of lobeline. At 40°C, the conversion of cis-lobeline to trans-lobeline increases significantly. At very high temperatures, such as 121°C, substantial degradation of the molecule occurs[3]. Conversely, low temperatures (2-8°C) have been shown to preserve the stability of cis-lobeline for at least 60 days[3].

  • Light: While specific quantitative data on photodegradation is limited, it is a general recommendation to protect this compound solutions from light to prevent potential degradation[1][4].

Q3: What are the known degradation products of this compound?

The most well-documented degradation product of this compound is its stereoisomer, trans-lobeline. The conversion from the active cis-isomer to the trans-isomer is a primary degradation pathway influenced by pH and temperature[3]. Further research may be required to identify other potential degradation products that may form under various stress conditions.

Q4: Are there any known incompatibilities for this compound in solution?

Yes, this compound is known to be incompatible with the following substances:

  • Oxidizing agents[4]

  • Alkalis[4]

  • Iodides[4]

  • Tannic acid[4]

Contact with these substances should be avoided to prevent precipitation or degradation of this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of the solution over time. Isomerization of cis-lobeline to the less active trans-lobeline.- Ensure the pH of the solution is maintained below 3.0, with an ideal inflection point at pH 2.6[3].- Store solutions at low temperatures (2-8°C for short-term, or frozen at -20°C or -80°C for longer-term)[1][3].- Prepare fresh solutions before each experiment whenever possible.
Precipitate formation in the solution. Incompatibility with other components in the solution.- Review all components of the solution for known incompatibilities such as alkalis, iodides, or tannic acid[4].- Ensure the solvent system is appropriate for this compound.
Inconsistent results between experimental batches. Degradation of the stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles[1].- Protect stock solutions from light during storage and handling[1][4].- Verify the age and storage conditions of the stock solution. Consider preparing a fresh stock if it has been stored beyond the recommended duration.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products.- Adjust the pH and temperature of the experimental conditions to minimize degradation.- Ensure the analytical method is stability-indicating and can resolve the main peak from any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of base before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven for a defined period.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.

4. Data Interpretation:

  • Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are detectable without being overly complex.

  • Characterize the degradation products using techniques such as LC-MS to determine their mass-to-charge ratio and aid in structural elucidation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and degradation products observed.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of this compound (e.g., 249 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Validation of the Method: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationKey Considerations
-80°CUp to 6 monthsSealed, protected from light, aliquot to avoid freeze-thaw cycles[1].
-20°CUp to 1 monthSealed, protected from light, aliquot to avoid freeze-thaw cycles[1].
2-8°C (Refrigerated)Short-term (e.g., < 24 hours)Protect from light. Recommended for temporary storage.
Room TemperatureNot RecommendedSignificant degradation and isomerization can occur, especially if the pH is not controlled[3].

Table 2: Influence of pH and Temperature on the Isomerization of cis-Lobeline

ConditionObservationRecommendationReference
pH > 2.6 Increased rate of isomerization to trans-lobeline.Maintain solution pH below 3.0.[3]
Temperature at 40°C Significant increase in the formation of trans-lobeline.Avoid elevated temperatures during experiments and storage.[3]
Temperature at 2-8°C No significant isomerization observed over 60 days.Ideal for short-term storage of solutions.[3]
Temperature at 121°C Substantial degradation of the molecule.Avoid high-temperature sterilization methods like autoclaving if the integrity of the compound is critical.[3]

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Lobeline HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1-1M HCl) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1-1M NaOH) prep_stock->base Expose to Stress Conditions oxidation Oxidation (3-30% H2O2) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Degradation (e.g., 60°C) prep_stock->thermal Expose to Stress Conditions photo Photodegradation (UV/Vis Light) prep_stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points lcms LC-MS for Degradant Identification hplc->lcms Characterize Unknown Peaks method_val Validate Analytical Method hplc->method_val pathway Establish Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting start Inconsistent Experimental Results Observed check_solution Check Solution Preparation and Storage start->check_solution check_params Review Experimental Parameters start->check_params fresh_solution Prepare Fresh Solution check_solution->fresh_solution adjust_ph Adjust pH < 3.0 check_params->adjust_ph control_temp Control Temperature (avoid heat) check_params->control_temp protect_light Protect from Light check_params->protect_light re_run Re-run Experiment fresh_solution->re_run adjust_ph->re_run control_temp->re_run protect_light->re_run

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

minimizing off-target effects of lobeline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobeline (B1674988) hydrochloride. The information provided is intended to help minimize off-target effects and address common experimental challenges.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in neurotransmitter release assays.

Potential Cause 1.1: VMAT2 Interaction Lobeline is a known inhibitor of the vesicular monoamine transporter 2 (VMAT2), which can lead to the displacement of neurotransmitters like dopamine (B1211576) from synaptic vesicles, independent of its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This can be misinterpreted as an nAChR-mediated effect.

Troubleshooting Steps:

  • Use VMAT2 inhibitors as controls: Include a known VMAT2 inhibitor, such as reserpine (B192253) or tetrabenazine, in your experimental design to compare its effects with those of lobeline.

  • Measure vesicular uptake directly: Perform a [³H]dihydrotetrabenazine (DTBZ) binding assay or a vesicular [³H]dopamine uptake assay to quantify lobeline's effect on VMAT2 in your system.[2][4]

  • Lower lobeline concentration: If the goal is to specifically study nAChRs, use the lowest effective concentration of lobeline to minimize VMAT2 engagement.

Potential Cause 1.2: Dopamine Transporter (DAT) and Serotonin (B10506) Transporter (SERT) Inhibition At higher concentrations, lobeline can inhibit the dopamine and serotonin transporters, affecting neurotransmitter reuptake.[2][4][5]

Troubleshooting Steps:

  • Conduct uptake inhibition assays: Directly measure the inhibition of [³H]dopamine or [³H]serotonin uptake into synaptosomes to determine the IC50 of lobeline for DAT and SERT in your experimental setup.[2][4][5]

  • Include selective reuptake inhibitors: Use selective dopamine reuptake inhibitors (e.g., GBR 12909) and serotonin reuptake inhibitors (e.g., fluoxetine) as positive controls to contextualize lobeline's effects.[6]

Issue 2: Poor reproducibility of experimental results.

Potential Cause 2.1: pH-dependent isomerization of lobeline. Lobeline hydrochloride in solution can undergo pH-dependent epimerization, converting from the active cis-isomer to the less active trans-isomer. This process is accelerated by higher temperatures and pH values above 2.6.[7]

Troubleshooting Steps:

  • Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment.

  • Control solution pH: Maintain the pH of the stock solution below 2.6 to ensure the stability of the cis-isomer.[7]

  • Store solutions appropriately: If short-term storage is necessary, store solutions at 2-8°C.[7]

  • Verify isomer purity: For critical applications, consider analytical methods like HPLC to confirm the isomeric purity of your lobeline solution.[7]

Potential Cause 2.2: Broad receptor-binding profile. Lobeline interacts with multiple nAChR subtypes and other receptors, which can lead to variability depending on the specific expression profile of your experimental model.[2][8][9]

Troubleshooting Steps:

  • Characterize your model system: Determine the expression levels of relevant nAChR subtypes (e.g., α4β2, α7, α3β4) and other potential targets (VMAT2, DAT, SERT, µ-opioid receptors) in your cells or tissue.

  • Use subtype-selective antagonists: To isolate the effects of lobeline on a specific nAChR subtype, use appropriate antagonists. For example, use mecamylamine (B1216088) for α4β2 receptors, but be aware that it may not block all of lobeline's effects, suggesting non-nicotinic mechanisms may also be at play.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: Lobeline's primary on-target activity is as a ligand for nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist or antagonist depending on the subtype.[1][3][12] Its main off-target effects include inhibition of the vesicular monoamine transporter 2 (VMAT2), and at higher concentrations, inhibition of the dopamine transporter (DAT) and serotonin transporter (SERT).[2][5][13] It has also been shown to act as an antagonist at µ-opioid receptors.[9]

Q2: How can I select a dose of lobeline that minimizes off-target effects?

A2: Dose selection is critical for minimizing off-target effects. A thorough literature review of doses used in similar experimental models is recommended. In vitro, start with a concentration close to the Ki or IC50 for the desired nAChR subtype and use a concentration-response curve to identify the lowest effective concentration. For in vivo studies, consider that doses of 1-3 mg/kg (s.c.) in rats have been shown to be effective at attenuating the behavioral effects of nicotine (B1678760) and methamphetamine, while higher doses may lead to more pronounced off-target effects and potential toxicity.[5][14][15][16]

Q3: Why are my results with lobeline different from those with nicotine, even though both target nAChRs?

A3: Lobeline and nicotine have distinct pharmacological profiles. While both bind to nAChRs, lobeline has a different affinity for various subtypes and may not activate the receptor in the same way as nicotine.[10][11] Additionally, lobeline's significant interaction with VMAT2 and other monoamine transporters at concentrations often used in experiments can produce effects not seen with nicotine.[1][2][3]

Q4: What are the known side effects of lobeline in preclinical and clinical studies?

A4: In preclinical studies, lobeline can cause motor impairment and decrease locomotor activity at higher doses.[11] In human studies, reported side effects include nausea, bad or bitter taste, and oral numbness.[17] These effects are important to consider when designing behavioral experiments in animals, as they may confound the results.

Quantitative Data

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of this compound at Various Targets

TargetLigand/AssayKi (nM)IC50 (nM)Species/TissueReference(s)
nAChRs
α4β2 nAChR[³H]Cytisine16Rat Cortical Membranes[10]
α4β2 nAChR[³H]Nicotine4Rat Brain[11]
α4β2 nAChR[³H]Epibatidine5Human (HEK293T cells)[18]
α3β4 nAChR[³H]Epibatidine501Rat (HEK293 cells)[18]
α7 nAChR>10,0008,500Human (Xenopus oocytes)[2][12]
Monoamine Transporters
VMAT2[³H]Dihydrotetrabenazine900Rat Striatal Vesicles[2]
VMAT2[³H]Dopamine Uptake880Rat Striatal Vesicles[2][5]
DAT[³H]Dopamine Uptake80,000Rat Striatal Synaptosomes[2][5]
SERT[³H]5-HT Uptake9,880Rat Brain Synaptosomes[6]
Opioid Receptors
µ-Opioid Receptor[³H]DAMGO740Guinea Pig Brain[9]
µ-Opioid ReceptorMorphine/DAMGO-activated K+ current1,100Xenopus oocytes[9]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α4β2 nAChRs

This protocol is a generalized procedure for determining the binding affinity of lobeline for α4β2 nAChRs in rat brain tissue.

Materials:

  • Rat brain tissue (cortex or thalamus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]Cytisine or [³H]Epibatidine

  • Unlabeled nicotine or cytisine (B100878) (for non-specific binding)

  • This compound

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membranes by homogenizing the tissue in ice-cold homogenization buffer, followed by centrifugation to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer.

  • In a 96-well plate, add membrane suspension, [³H]ligand (at a concentration near its Kd), and varying concentrations of lobeline.

  • For non-specific binding, add a high concentration of unlabeled nicotine or cytisine.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki of lobeline using appropriate software.

Protocol 2: Vesicular Monoamine Transporter 2 (VMAT2) Assay

This protocol describes a method to assess lobeline's inhibitory effect on VMAT2 using a [³H]dopamine uptake assay in isolated synaptic vesicles.

Materials:

  • Rat striatal tissue

  • Sucrose (B13894) solution (0.32 M)

  • Assay buffer (e.g., containing ATP and Mg²⁺)

  • [³H]Dopamine

  • This compound

  • Reserpine (for non-specific uptake)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Isolate synaptic vesicles from rat striata by homogenization in sucrose solution followed by differential centrifugation.[4]

  • Pre-incubate the vesicular preparation with varying concentrations of lobeline or reserpine (for non-specific uptake) at 37°C.

  • Initiate the uptake reaction by adding [³H]dopamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific uptake of [³H]dopamine and determine the IC50 of lobeline.

Visualizations

LobelineSignalingPathways cluster_nAChR Nicotinic Acetylcholine Receptors (On-Target) cluster_OffTarget Off-Target Interactions nAChR_alpha4beta2 α4β2 nAChR_alpha7 α7 nAChR_alpha3beta4 α3β4 VMAT2 VMAT2 Dopamine_Vesicle Dopamine_Vesicle VMAT2->Dopamine_Vesicle Dopamine Sequestration DAT DAT Dopamine_Reuptake Dopamine_Reuptake DAT->Dopamine_Reuptake Dopamine Reuptake SERT SERT mu_Opioid µ-Opioid Receptor Lobeline This compound Lobeline->nAChR_alpha4beta2 Partial Agonist/ Antagonist Lobeline->nAChR_alpha7 Antagonist Lobeline->nAChR_alpha3beta4 Antagonist Lobeline->VMAT2 Inhibition Lobeline->DAT Inhibition (High Conc.) Lobeline->SERT Inhibition (High Conc.) Lobeline->mu_Opioid Antagonist

Caption: Signaling pathways of this compound.

TroubleshootingWorkflow Start Inconsistent/Unexpected Results CheckIsomerization Is the lobeline solution fresh and pH controlled? Start->CheckIsomerization CheckConcentration Is the lobeline concentration appropriate? CheckIsomerization->CheckConcentration Yes PrepareFresh Prepare fresh solution at pH < 2.6 CheckIsomerization->PrepareFresh No ConsiderOffTarget Have off-target effects been considered? CheckConcentration->ConsiderOffTarget Yes DoseResponse Perform a dose-response curve CheckConcentration->DoseResponse No RunControls Include controls for VMAT2, DAT, SERT ConsiderOffTarget->RunControls No End Re-evaluate experiment ConsiderOffTarget->End Yes PrepareFresh->CheckConcentration ReviewLiterature Review literature for appropriate dose range DoseResponse->ReviewLiterature RunControls->End ReviewLiterature->ConsiderOffTarget

Caption: Troubleshooting workflow for lobeline experiments.

LogicalRelationships cluster_strategy Strategies to Minimize Off-Target Effects cluster_outcome Desired Experimental Outcome Dose_Optimization Dose Optimization Increased_Specificity Increased Specificity Dose_Optimization->Increased_Specificity Antagonist_Use Use of Selective Antagonists Antagonist_Use->Increased_Specificity Model_Selection Appropriate Model Selection Reproducible_Data Reproducible Data Model_Selection->Reproducible_Data Analog_Development Development of Analogs Analog_Development->Increased_Specificity Increased_Specificity->Reproducible_Data Lobeline This compound Lobeline->Dose_Optimization Lobeline->Antagonist_Use Lobeline->Model_Selection Lobeline->Analog_Development

Caption: Strategies for minimizing lobeline's off-target effects.

References

Technical Support Center: Lobeline Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobeline (B1674988) hydrochloride. The information is tailored to address specific issues that may arise during in vivo and in vitro experiments, with a focus on its narrow therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is lobeline hydrochloride and what are its primary mechanisms of action?

This compound is a natural alkaloid derived from the plant Lobelia inflata. It has a complex pharmacological profile, acting as both a partial agonist and antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). It is a non-selective antagonist with a high affinity for α4β2 and α3β2 nAChR subtypes[1]. Additionally, lobeline interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting the uptake of dopamine (B1211576) into synaptic vesicles and promoting its release from these vesicles[1][2]. This dual action on both nAChRs and VMAT2 contributes to its complex effects on neurotransmitter systems, including dopamine and serotonin[3][1][2].

Q2: Why is this compound considered to have a narrow therapeutic index?

A narrow therapeutic index means that the dose required for a therapeutic effect is very close to the dose that causes toxic effects. This presents a significant challenge in preclinical and clinical development[4][5]. For lobeline, this is a critical consideration as the margin between efficacy and toxicity is small. Researchers must carefully select and justify their dose ranges to avoid adverse effects that could confound experimental results.

Q3: What are the known species differences in the pharmacokinetics of lobeline?

Q4: What are the potential confounding factors in behavioral studies with lobeline?

A primary confounding factor in behavioral studies with lobeline is its potential to cause motor impairment at higher doses[10]. This can manifest as decreased locomotor activity, which could be misinterpreted as a desired therapeutic effect (e.g., reduced drug-seeking behavior) when it is actually a side effect. It is crucial to include appropriate control experiments, such as locomotor activity tests and assessments of motor coordination (e.g., rotarod test), to differentiate between specific behavioral effects and non-specific motor impairment.

Q5: How does the cis/trans isomerization of lobeline affect its activity?

Lobeline can exist as cis and trans isomers, and this isomerization can be influenced by factors such as pH and temperature. Studies have shown that the cis and trans isomers can have significantly different pharmacological activities. For instance, the respiratory excitatory effect of lobeline can be significantly reduced with an increased percentage of the trans-isomer[11]. Therefore, it is crucial for researchers to be aware of the isomeric purity of their this compound sample and to control for factors that might promote isomerization during solution preparation and storage.

Data Presentation

In Vitro Binding Affinities and Functional Activities
TargetAssaySpeciesPreparationValueUnitReference
VMAT2 [³H]Dihydrotetrabenazine BindingRatStriatal VesiclesIC₅₀ = 0.90µM[1][2]
VMAT2 [³H]Dopamine UptakeRatStriatal VesiclesIC₅₀ = 0.88µM[1][2]
DAT [³H]Dopamine UptakeRatStriatal SynaptosomesIC₅₀ = 80µM[1][2]
α4β2 nAChR[³H]Nicotine BindingRatBrain MembranesKᵢ = 4nM[1]
α4β2 nAChR⁸⁶Rb⁺ EffluxRatThalamic SynaptosomesIC₅₀ = 0.7µM[1]
In Vivo Dose-Response Data (Rodent Models)
Experimental ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Methamphetamine Self-Administration RatSubcutaneous1 - 3 mg/kgAttenuation of drug self-administration
Heroin Self-Administration RatSubcutaneous1 - 3 mg/kgAttenuation of drug self-administration
Nicotine Withdrawal-Induced Depression-like Behavior MouseNot SpecifiedNot SpecifiedAttenuation of immobility time[12]
Nicotine-Induced Hyperactivity RatSubcutaneous3 mg/kgAttenuation of hyperactivity

Experimental Protocols

Preclinical Determination of Therapeutic Index

A standard workflow for the preclinical determination of the therapeutic index (TI) for a central nervous system (CNS) active compound like this compound involves a tiered approach, starting with in vitro assessments and progressing to in vivo studies. The TI is generally calculated as the ratio of the toxic dose in 50% of the population (TD₅₀) to the effective dose in 50% of the population (ED₅₀)[13].

Step 1: In Vitro Pharmacology and Toxicology

  • Objective: Determine the potency and selectivity of lobeline at its primary targets and assess its cytotoxicity.

  • Methodology:

    • Receptor Binding Assays: Quantify the binding affinity (Kᵢ) of lobeline to various nAChR subtypes and VMAT2 using radioligand binding assays.

    • Functional Assays: Measure the functional activity (e.g., IC₅₀ or EC₅₀) of lobeline at its targets using techniques like ion flux assays (e.g., ⁸⁶Rb⁺ efflux for nAChRs) or neurotransmitter uptake assays (e.g., [³H]dopamine uptake for VMAT2).

    • Cytotoxicity Assays: Assess the toxicity of lobeline in relevant cell lines (e.g., neuronal cells) using assays such as MTT or LDH release to determine the CC₅₀ (cytotoxic concentration 50).

Step 2: In Vivo Pharmacokinetics

  • Objective: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of lobeline in relevant animal models.

  • Methodology:

    • Administer a single dose of this compound via the intended experimental route (e.g., intravenous, subcutaneous, oral) to rodents.

    • Collect blood samples at multiple time points and analyze plasma concentrations of lobeline using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability.

Step 3: In Vivo Efficacy Studies

  • Objective: Determine the effective dose range of lobeline in a relevant animal model of the intended therapeutic effect.

  • Methodology:

    • Select a validated animal model (e.g., drug self-administration model for addiction).

    • Administer a range of lobeline doses to different groups of animals.

    • Measure the desired therapeutic endpoint (e.g., reduction in drug-seeking behavior).

    • Determine the ED₅₀ from the dose-response curve.

Step 4: In Vivo Toxicology Studies

  • Objective: Identify the toxic dose range and characterize the adverse effects of lobeline.

  • Methodology:

    • Acute Toxicity Study: Administer escalating single doses of lobeline to rodents to determine the maximum tolerated dose (MTD) and identify signs of toxicity.

    • Repeat-Dose Toxicity Study: Administer lobeline daily for a specified duration (e.g., 7 or 28 days) at different dose levels to assess for cumulative toxicity and identify target organs of toxicity.

    • Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform hematology, clinical chemistry, and histopathology at the end of the study.

    • Determine the TD₅₀ from the dose-response curve for a specific toxic effect.

Step 5: Calculation of Therapeutic Index

  • Objective: Calculate the therapeutic index based on the data from efficacy and toxicology studies.

  • Methodology:

    • TI = TD₅₀ / ED₅₀

    • A higher TI indicates a wider margin of safety.

Troubleshooting Guides

Intravenous Self-Administration Studies
IssuePotential Cause(s)Troubleshooting Steps
High mortality rate post-surgery Anesthesia overdose, surgical complications (e.g., hemorrhage), post-operative infection.- Use a reliable anesthetic like sevoflurane (B116992) for mice to improve recovery. - Ensure proper surgical technique to minimize tissue damage and bleeding. - Maintain a sterile surgical environment and administer post-operative analgesics and antibiotics.
Catheter failure (blockage or leakage) Kinking of the catheter, blood clot formation, catheter dislodgement.- Use a catheter material and design that is resistant to kinking. - Flush the catheter daily with heparinized saline to maintain patency. - Secure the catheter properly during surgery and use a protective jacket to prevent the animal from damaging it. - Regularly check catheter patency by infusing a small volume of a short-acting anesthetic like ketamine and observing for rapid sedation.
High variability in drug self-administration Animal stress, improper habituation, catheter issues, incorrect drug dose.- Ensure a low-stress animal housing environment. - Properly habituate animals to the operant chambers and experimental procedures. - Verify catheter patency before each session. - Confirm the accuracy of the drug solution concentration and the infusion pump calibration.
No drug self-administration Catheter failure, animal does not find the drug reinforcing at the tested dose.- Confirm catheter patency. - If patency is confirmed, consider testing a different dose of the drug.
Whole-Body Plethysmography for Respiratory Assessment
IssuePotential Cause(s)Troubleshooting Steps
Noisy or artifact-filled data Animal movement (e.g., sniffing, grooming, exploring).- Allow the animal to acclimate to the plethysmography chamber before starting the recording. - Record for a sufficient duration to obtain at least 5-10 seconds of stable, movement-free breathing trace for analysis[14][15]. - Exclude periods with obvious movement artifacts during data analysis.
Inaccurate tidal volume measurements Incorrect calibration, leaks in the chamber, changes in chamber temperature and humidity.- Calibrate the plethysmograph with a known volume of air before each session. - Ensure the chamber is airtight. - Record the chamber temperature and humidity before and after each animal to account for any changes in the calculations[15].
High variability between animals Stress, differences in metabolic rate.- Handle animals gently to minimize stress. - Acclimatize animals to the procedure over several days before data collection. - Ensure a consistent experimental environment (e.g., time of day, temperature, humidity).

Visualizations

Lobeline_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Lobeline_ext Lobeline nAChR α4β2* nAChR Lobeline_ext->nAChR Antagonist VMAT2 VMAT2 Lobeline_ext->VMAT2 Inhibitor Dopamine_cyto Cytosolic Dopamine VMAT2->Dopamine_cyto Blocks DAT DAT DAT->Dopamine_cyto Reuptake Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle Uptake Dopamine_cyto->Dopamine_synapse Reverse Transport Dopamine_synapse->DAT Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction

Caption: Signaling pathway of lobeline in a dopaminergic synapse.

Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_calculation Therapeutic Index Calculation Binding_Assay Target Binding Assays (Ki determination) Functional_Assay Functional Assays (IC50/EC50 determination) Binding_Assay->Functional_Assay Cytotoxicity Cytotoxicity Assays (CC50 determination) Functional_Assay->Cytotoxicity Pharmacokinetics Pharmacokinetics (ADME) (t1/2, CL, Vd) Cytotoxicity->Pharmacokinetics Efficacy Efficacy Studies (ED50 determination) Pharmacokinetics->Efficacy Toxicology Toxicology Studies (MTD, TD50 determination) Efficacy->Toxicology TI_Calc TI = TD50 / ED50 Efficacy->TI_Calc Toxicology->TI_Calc

Caption: Experimental workflow for preclinical determination of therapeutic index.

Troubleshooting_Logic Start Unexpected Experimental Outcome Toxicity Increased Toxicity? Start->Toxicity Efficacy Lack of Efficacy? Start->Efficacy Variability High Variability? Start->Variability Dose Review Dose Selection (Consider dose reduction) Toxicity->Dose Yes PK Investigate Pharmacokinetics (e.g., species/sex differences) Toxicity->PK Yes Isomerization Check Isomeric Purity of Lobeline Toxicity->Isomerization Yes Dose_Efficacy Review Dose Selection (Consider dose escalation) Efficacy->Dose_Efficacy Yes Target_Engagement Confirm Target Engagement Efficacy->Target_Engagement Yes Experimental_Model Validate Experimental Model Efficacy->Experimental_Model Yes Controls Review Experimental Controls Variability->Controls Yes Procedures Standardize Experimental Procedures Variability->Procedures Yes Animal_Welfare Assess Animal Health and Stress Levels Variability->Animal_Welfare Yes

Caption: Logical workflow for troubleshooting common experimental issues.

References

troubleshooting inconsistent results in lobeline hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lobeline (B1674988) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with lobeline hydrochloride and troubleshoot inconsistent results.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: My this compound solution appears to have lost potency over time. What could be the cause?

    • A: this compound is susceptible to degradation under several conditions.[1] Stability is compromised by exposure to heat, light, and alkaline pH.[1][2] A critical issue is the isomerization of the active cis-lobeline to the less active trans-lobeline, a process accelerated by higher temperatures and pH.[1] For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from light and moisture.[3]

  • Q2: What is the optimal pH for my experimental buffer when using this compound?

    • A: To prevent isomerization from the active cis form to the less active trans form, the pH of your solution should not exceed 3.0, with a pH of 2.6 being a critical inflection point for stability.[1] Maintaining a slightly acidic environment is crucial for consistent results.[1]

  • Q3: I'm having trouble dissolving this compound. What can I do?

    • A: this compound is generally soluble in water (1:40) and alcohol (1:12).[2] For higher concentrations or if you experience solubility issues, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[4] However, be mindful that prolonged exposure to high temperatures can accelerate degradation.[1] It is recommended to prepare and use the solution on the same day.[4] If using an aqueous stock solution, it should be sterile-filtered (0.22 µm filter) before use.[3]

Experimental Design and Execution

  • Q4: My in vitro binding assay results are inconsistent. What factors should I check?

    • A: Inconsistent binding assay results can stem from several sources. Firstly, verify the stability of your this compound solution, paying close attention to pH and storage conditions as discussed above. Secondly, lobeline's purity can affect results; ensure you are using a high-purity grade (e.g., ≥97%).[5] Finally, lobeline interacts with multiple nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes (e.g., α4β2, α3β2) with high affinity, and its binding can be complex.[6][7][8][9] Ensure your assay conditions (e.g., receptor preparation, radioligand concentration) are optimized and consistent between experiments.

  • Q5: I am observing variable results in my neurotransmitter release assays. Why might this be happening?

    • A: Lobeline has a complex, multi-target mechanism of action that can lead to variable results in neurotransmitter release assays.[6][7][9][10] It not only acts on nAChRs but also inhibits the vesicular monoamine transporter 2 (VMAT2), which is often its primary mechanism for altering dopamine (B1211576) function.[6][7][9] This action inhibits dopamine uptake into synaptic vesicles, leading to its release.[6][7][9] The effect can be concentration-dependent; for instance, with norepinephrine (B1679862), lower concentrations of lobeline may increase release while higher concentrations can abolish it.[10] Additionally, at high concentrations, lobeline can act as a non-selective Ca2+ channel antagonist, further complicating its effects.[10]

  • Q6: My in vivo behavioral studies are showing conflicting results, sometimes hyperactivity and other times hypoactivity. What could explain this?

    • A: The behavioral effects of lobeline are known to be complex and dose-dependent.[8] While it can inhibit the hyperactivity induced by psychostimulants like nicotine (B1678760) and amphetamine, it can also produce motor impairment and decreased locomotor activity on its own, particularly at higher doses.[6][8][11] Furthermore, sex differences have been observed in locomotor responses and the development of tolerance in rats, with females potentially showing a greater depressant effect.[12] Chronic administration can also lead to tolerance and cross-tolerance with nicotine.[8]

Troubleshooting Guides

Guide 1: Inconsistent Receptor Binding Affinity (Ki or IC50 values)

Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh this compound solutions for each experiment from a properly stored stock. Ensure the pH of all buffers is maintained at or below 3.0.[1]Lobeline is unstable and can isomerize to a less active form, altering its binding affinity.[1]
Incorrect Buffer Composition Verify that your buffer does not contain incompatible substances like alkalis, iodides, or tannic acid.[2]These substances can react with this compound, compromising its integrity.
Variable Receptor Preparation Standardize your tissue/cell membrane preparation protocol to ensure consistent receptor density and conformation.Variations in receptor availability will directly impact binding parameters.
Assay Conditions Optimize and standardize incubation times, temperatures, and radioligand concentrations.Sub-optimal assay conditions can lead to non-equilibrium binding and variable results.

Guide 2: Unreliable Neurotransmitter Release Data

Potential Cause Troubleshooting Step Rationale
Complex Dose-Response Perform a full dose-response curve for lobeline in your specific assay system.Lobeline can have biphasic or opposing effects at different concentrations on neurotransmitter release.[10]
Multiple Mechanisms of Action Consider the contribution of both nAChR and VMAT2 inhibition in your experimental model. Use appropriate controls or selective antagonists if possible.Lobeline's effect on neurotransmitter release is a composite of its actions on multiple targets.[6][7][9]
Temperature Sensitivity Ensure strict temperature control during your experiments.Lobeline-induced release can be temperature-dependent, with inhibition of membrane carriers at lower temperatures affecting the outcome.[10]
Calcium Dependence Investigate the Ca2+ dependence of lobeline's effect in your system, as it can be Ca2+-independent in some cases but also block Ca2+ channels at high concentrations.[10]Understanding the role of calcium will help elucidate the underlying mechanism in your specific experimental setup.

Quantitative Data Summary

Table 1: Reported Binding Affinities and Inhibitory Concentrations of Lobeline

Parameter Target Tissue/System Value Reference
KinAChRs ([3H]-nicotine binding)Rat Brain4.4 nM[8]
Kiα4β2 nAChRsRodent and Human1.4-2 nM[13]
Kiα7 nAChRs>10,000 nM[13]
Ki[3H]cytisine bindingRat Cortical Membranes16.0 nM[14]
IC50[3H]DA uptake into vesicles (VMAT2)0.88 µM[3]
IC50[3H]DA uptake into synaptosomes (DAT)80 µM[3]
IC50[3H]NE uptake into synaptic vesiclesRat Hippocampus1.19 ± 0.11 µM[10]
IC50[3H]NE uptake into synaptosomesRat Hippocampus6.53 ± 1.37 µM[10]
IC50α7 nAChRs inhibition8.5 µM[13]

Experimental Protocols

Protocol 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

  • Preparation of Membranes:

    • Homogenize rat brain tissue (e.g., cortex, striatum) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand (e.g., [3H]-nicotine or [3H]-cytisine at a concentration near its Kd), and 50 µL of competing ligand (this compound at various concentrations) or buffer for total binding.

    • For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or cytisine).

    • Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the lobeline concentration.

    • Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Lobeline_Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_protocol Protocol Review cluster_interpretation Data Interpretation Considerations start Inconsistent Experimental Results check_compound Step 1: Verify Compound Integrity start->check_compound Start Troubleshooting check_protocol Step 2: Review Experimental Protocol check_compound->check_protocol If compound is stable storage Proper Storage? (-20°C/-80°C, dark) check_compound->storage ph Solution pH ≤ 3.0? check_compound->ph freshness Freshly Prepared? check_compound->freshness check_interpretation Step 3: Assess Data Interpretation check_protocol->check_interpretation If protocol is sound buffer Buffer Compatibility? check_protocol->buffer concentration Accurate Concentration? check_protocol->concentration controls Appropriate Controls? check_protocol->controls moa Complex MoA? (nAChR vs VMAT2) check_interpretation->moa dose Dose-Response Effects? check_interpretation->dose variables Biological Variables? (e.g., sex) check_interpretation->variables resolve Consistent Results check_interpretation->resolve Re-analyze data

Caption: Troubleshooting workflow for inconsistent lobeline experiments.

Lobeline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal lobeline Lobeline nachr nAChR (α4β2/α3β2) lobeline->nachr Partial Agonist/ Antagonist vmat2 VMAT2 lobeline->vmat2 Inhibits dat Dopamine Transporter (DAT) lobeline->dat Inhibits (weaker) da_release Dopamine Release ↑ nachr->da_release Modulates vesicle Synaptic Vesicle (Dopamine) vmat2->vesicle Blocks DA uptake into vesicle da_metabolism Intraneuronal Dopamine Metabolism ↑ vmat2->da_metabolism Promotes vesicle->da_release Leads to da_uptake Dopamine Uptake ↓ dat->da_uptake Mediates

Caption: Lobeline's multifaceted mechanism of action on dopamine terminals.

References

Technical Support Center: Lobeline Hydrochloride Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of lobeline (B1674988) hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of lobeline hydrochloride in solution?

A1: this compound is most stable in acidic conditions. For maximum stability, it is recommended to maintain the pH of the solution at or below 3.0. Stability significantly decreases as the pH increases.[1]

Q2: How does pH affect the chemical structure of lobeline?

A2: pH is a critical factor in the isomerization of lobeline. The pharmacologically more active cis-isomer ((-)-lobeline) can convert to the less active trans-isomer ((+)-lobeline) in a pH-dependent manner. This isomerization is a primary pathway of degradation and is accelerated at higher pH values.[1][2]

Q3: What is the pKa of lobeline and what is its significance?

A3: The pKa of this compound is approximately 8.6.[3][4] This indicates that at physiological pH (around 7.4), lobeline will be predominantly in its protonated (ionized) form. This is significant for its interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors.[4]

Q4: How does pH impact the biological activity of this compound?

A4: The isomerization of the more active cis-lobeline to the less active trans-lobeline at higher pH leads to a significant reduction in its pharmacological activity. For instance, a study demonstrated that an increase in the percentage of the trans-isomer resulted in a substantial decrease in the respiratory excitatory effect of lobeline.[1][5]

Q5: Are there any visible signs of this compound degradation in solution?

A5: While visual inspection is not a reliable method for assessing degradation, significant degradation may not always result in a visible change. The primary degradation pathway, isomerization, does not produce a color change. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately determine the stability and isomeric purity of this compound solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with this compound. The pH of the experimental buffer may be too high, leading to the isomerization of the active cis-lobeline to the less active trans-isomer.Ensure that the pH of all solutions containing this compound is maintained at or below 3.0 to minimize isomerization. Prepare fresh solutions before each experiment.
Loss of this compound potency over a short period. The solution may be stored at an inappropriate pH or temperature. Higher pH and elevated temperatures accelerate the degradation of lobeline.[1]Store stock solutions of this compound at a low pH (≤ 3.0) and at low temperatures (2-8 °C) to slow down the isomerization process.[1]
Difficulty in separating lobeline isomers using HPLC. The HPLC method may not be optimized for the separation of cis- and trans-lobeline.Utilize a suitable C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH ~3.0) and acetonitrile. A gradient elution may be necessary to achieve optimal separation.[1]

Quantitative Data

Table 1: Effect of pH on the Isomerization of cis-Lobeline Hydrochloride

This table summarizes the degree of isomerization of cis-lobeline to trans-lobeline at various pH values after accelerated degradation (autoclaving at 105 °C for 15 minutes).

pHDegree of Isomerization (%)
1.972.5
2.042.6
2.182.8
2.323.5
2.647.9
2.8715.8
2.9721.4
3.1028.9
3.2436.5
3.4345.1
3.6352.8
3.9061.2
4.2768.7

Data adapted from a study on the isomerization factors of lobeline.[1]

Table 2: Impact of Isomerization on the Pharmacological Activity of Lobeline

This table illustrates the reduction in the respiratory excitatory effect of lobeline with an increasing percentage of the trans-isomer.

Sample TreatmentPercentage of trans-Lobeline (%)Decrease in Respiratory Excitatory Effect (%)
Freshly Prepared00
105 °C for 15 min36.950.2
121 °C for 120 min22.5 (with other degradation products)63.0

Data adapted from a study on the pharmacodynamics and isomerization factors of lobeline.[1][2]

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a stability-indicating HPLC method for the separation and quantification of cis- and trans-lobeline.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 Series LC system or equivalent.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 50 mM phosphate buffer (pH 3.0)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 85% A

    • 10-30 min: Linear gradient to 82% A

    • 30-70 min: Linear gradient to 72% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water adjusted to pH 3.0 with 0.1 M HCl).

  • For the stability study, prepare solutions of this compound (e.g., 3 mg/mL) in buffers of varying pH (e.g., from pH 2 to 8).

  • Subject the samples to stress conditions (e.g., heat, light) as required for the study.

  • Before injection, dilute the samples to an appropriate concentration (e.g., 120 µg/mL) with the mobile phase.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the peaks corresponding to cis-lobeline and trans-lobeline based on their retention times, which should be established using reference standards.

  • Calculate the percentage of each isomer and any degradation products.

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Reflux the solution at 60°C for a specified period (e.g., 30 minutes).

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Reflux the solution at 60°C for a specified period (e.g., 30 minutes).

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a specified period, protected from light.

  • Analyze the sample by HPLC.

4. Thermal Degradation:

  • Store a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified duration.

  • Dissolve the sample in a suitable solvent for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analyze the sample by HPLC.

Visualizations

Lobeline_Degradation_Pathway cluster_stability Stability & Activity cis_lobeline cis-Lobeline (Active) trans_lobeline trans-Lobeline (Less Active) cis_lobeline->trans_lobeline Isomerization (Degradation) high_ph Higher pH (> 3.0) high_temp Higher Temperature

Caption: pH-dependent isomerization of lobeline.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Lobeline HCl solutions at various pH values stress Apply Stress Conditions (Heat, Light, etc.) prep->stress hplc HPLC Analysis stress->hplc quantify Quantify cis- and trans-isomers and degradation products hplc->quantify stability Determine Stability Profile quantify->stability activity Correlate with Biological Activity stability->activity

Caption: Workflow for lobeline stability testing.

References

preventing lobeline hydrochloride isomerization in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of lobeline (B1674988) hydrochloride in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is lobeline hydrochloride and why is its isomerization a concern?

A1: this compound is a piperidine (B6355638) alkaloid derived from plants of the Lobelia genus, such as Lobelia inflata (Indian tobacco).[1] It acts as a partial agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been studied for its potential in smoking cessation and treating other substance abuse disorders.[1][2] Lobeline exists as two primary isomers: cis-lobeline and trans-lobeline. The cis isomer is generally considered the more pharmacologically active form for its respiratory stimulant effects.[3][4][5] Isomerization to the less active trans form can lead to a significant reduction in experimental efficacy and variability in results.[3][4][5]

Q2: What are the primary factors that induce the isomerization of this compound?

A2: The primary factors that induce the isomerization of cis-lobeline to trans-lobeline are pH and temperature.[3][4][5] Light exposure is also a contributing factor to its overall degradation.[2][3] The isomerization is a one-way process from the cis to the trans form.[4][5]

Q3: What is the optimal pH range for maintaining the stability of this compound in solution?

A3: To minimize isomerization, this compound solutions should be maintained at a low pH. The critical inflection point for isomerization has been identified at a pH of 2.6.[3] To ensure stability, it is recommended to keep the pH of the solution at or below 3.0.[3][4]

Q4: How does temperature affect the stability of this compound?

A4: Temperature acts as a catalyst for the isomerization of this compound.[3][4][5] While low temperatures (2-8°C) have been shown to maintain the stability of cis-lobeline for extended periods, elevated temperatures significantly accelerate the conversion to the trans isomer and can also lead to degradation into other impurities.[3][4] For instance, storage at 40°C for 60 days leads to a significant increase in impurities, while autoclaving at 121°C for 120 minutes results in the destruction of a majority of the cis-lobeline.[3]

Q5: What are the recommended storage conditions for this compound, both as a solid and in solution?

A5:

  • Solid Form: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][7]

  • Stock Solutions: For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[2] It is crucial to minimize freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh. If storage is necessary, it is not recommended to store aqueous solutions for more than one day.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent results Isomerization of cis-lobeline to the less active trans-lobeline.1. Verify the pH of your experimental buffer; it should be at or below 3.0.[3][4] 2. Prepare solutions fresh for each experiment. 3. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.[2] 4. Protect solutions from light during preparation and experimentation.
Appearance of unknown peaks in HPLC analysis Degradation of lobeline due to high temperature or extreme pH.1. Avoid exposing lobeline solutions to high temperatures. Do not autoclave solutions containing lobeline unless unavoidable, and be aware this will cause significant isomerization and degradation.[3] 2. Ensure the pH of the solution is not excessively acidic or basic.
Precipitation of lobeline in aqueous buffers Poor solubility at neutral or basic pH.This compound has limited solubility in aqueous buffers, especially as the pH increases.[8] For maximum solubility, first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[8]

Quantitative Data on Isomerization

Table 1: Effect of Temperature on the Degree of Isomerization of cis-Lobeline (pH 3.0)

Temperature (°C)DurationAverage cis-lobeline (%)Average trans-lobeline (%)Degree of Isomerization (%)
2-860 days99.2 ± 0.390.6 ± 0.080.8
4060 days93.2 ± 0.636.7 ± 0.496.8
10515 min61.3 ± 0.4536.9 ± 0.6838.7
121120 min32.3 ± 0.4722.5 ± 1.0567.7

Data adapted from a 2022 study on lobeline isomerization. The degree of isomerization is calculated as 1 - average % of cis-lobeline.[3][4]

Table 2: Relationship Between pH and Degree of Isomerization (Accelerated at 105°C for 15 min)

pHDegree of Isomerization (%)
1.972.5
2.042.6
2.183.1
2.324.2
2.6411.8
2.8721.7
2.9728.1
3.1035.2
3.2441.3
3.4349.8
3.6355.4
3.9061.2
4.2765.8

Data adapted from a 2022 study on lobeline isomerization.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable this compound Stock Solution

  • Materials:

    • (-)-Lobeline hydrochloride (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Prepare a stock solution by dissolving the this compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Purge the solvent with an inert gas before use.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

  • For Experimental Use:

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration in an appropriate acidic buffer (pH ≤ 3.0) immediately before use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

This protocol provides a general framework for the separation and quantification of cis- and trans-lobeline.

  • Instrumentation:

    • Agilent 1100 Series LC system (or equivalent) with a quaternary pump, online degasser, autosampler, and a thermostatic column compartment.[3]

    • UV detector.

  • Chromatographic Conditions:

    • Column: Waters SymmetryShield RP18 column (5 µm, 250 × 4.6 mm).[4]

    • Mobile Phase: A mixture of 50 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile. An isocratic elution with 80% phosphate buffer can be used.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: 246 nm.[3][4]

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify the peaks for cis- and trans-lobeline based on the retention times of known standards.

    • Quantify the amount of each isomer by integrating the peak areas.

Visualizations

Lobeline_Isomerization_Pathway cluster_factors Influencing Factors cis_lobeline cis-Lobeline (Active Isomer) trans_lobeline trans-Lobeline (Less Active Isomer) cis_lobeline->trans_lobeline Isomerization (One-way) degradation Degradation Products cis_lobeline->degradation Degradation pH High pH ( > 2.6) pH->cis_lobeline Temp High Temperature Temp->cis_lobeline Light Light Exposure Light->cis_lobeline

Caption: Factors influencing the one-way isomerization and degradation of cis-lobeline.

Troubleshooting_Workflow cluster_checks Stability Checks cluster_solutions Corrective Actions start Inconsistent Experimental Results check_isomerization Suspect Lobeline Isomerization? start->check_isomerization check_ph Is solution pH ≤ 3.0? check_isomerization->check_ph Yes hplc_analysis Perform HPLC Analysis to Quantify Isomers check_isomerization->hplc_analysis Unsure check_temp Was solution prepared fresh and stored cold? check_ph->check_temp adjust_ph Adjust buffer pH to ≤ 3.0 check_ph->adjust_ph No check_light Was solution protected from light? check_temp->check_light fresh_prep Prepare fresh solutions for each experiment check_temp->fresh_prep No check_light->hplc_analysis If issues persist proper_storage Store stock at -80°C in amber vials check_light->proper_storage No high_trans High trans-Lobeline Detected hplc_analysis->high_trans high_trans->adjust_ph adjust_ph->fresh_prep fresh_prep->proper_storage end Re-run Experiment proper_storage->end

Caption: A workflow for troubleshooting inconsistent results in lobeline experiments.

References

Technical Support Center: In Vivo Delivery of Lobeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo delivery of lobeline (B1674988) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of lobeline hydrochloride for in vivo studies.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in final solution - this compound has limited aqueous solubility.[1] - The concentration of the organic solvent (e.g., DMSO) is too low in the final aqueous solution.- First, dissolve this compound in an organic solvent like DMSO or DMF to create a stock solution.[1] - For aqueous solutions, dilute the DMSO stock solution with your aqueous buffer (e.g., PBS). A 1:2 ratio of DMSO to PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.3 mg/mL.[1] - If higher concentrations are needed, consider alternative vehicle formulations, but always perform a small-scale solubility test first.
Inconsistent experimental results - Degradation or isomerization of this compound. The active cis-lobeline can convert to the less active trans-lobeline.[2] - Instability of the aqueous solution.- Prepare fresh aqueous solutions daily.[1] - Maintain a low pH (below 3.0) and low temperature (2-8°C) to minimize isomerization to trans-lobeline, especially if the solution is not for immediate use.[2] Temperature is a catalytic factor, and pH is a key factor in isomerization.[2]
Animal distress or adverse reactions - The vehicle itself may be causing toxicity at the administered volume or concentration. - The dose of this compound may be too high.- Ensure the final concentration of the organic solvent (e.g., DMSO) is within a range that is well-tolerated by the specific animal model and route of administration. - Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects. Lobeline has a narrow therapeutic index.[3]
Difficulty dissolving the compound - this compound is sparingly soluble in aqueous buffers directly.[1]- Do not attempt to dissolve this compound directly in aqueous buffers. Always prepare a stock solution in a suitable organic solvent first (DMSO, DMF, or ethanol).[1] - For maximum aqueous solubility, dissolve in DMSO first and then dilute with the chosen aqueous buffer.[1]

Frequently Asked Questions (FAQs)

Preparation and Formulation

Q1: What is the best solvent for dissolving this compound for in vivo use?

A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For in vivo studies, DMSO is commonly used to prepare a stock solution, which is then diluted with an aqueous buffer like PBS to achieve the final desired concentration.[1]

Q2: What is the solubility of this compound in common solvents?

A2: The approximate solubility of this compound is as follows:

SolventApproximate Solubility
Water25 mg/mL (1 part in 40 parts water)[4][5]
Ethanol~2 mg/mL[1]
DMSO~10 mg/mL[1]
DMF~10 mg/mL[1]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[1]

Q3: How should I prepare an aqueous solution of this compound for injection?

A3: To maximize solubility in aqueous buffers, first dissolve the solid this compound in DMSO to make a stock solution. Then, dilute this stock solution with the aqueous buffer of your choice (e.g., PBS) to the final concentration.[1] It is recommended to purge the solvent with an inert gas.[1]

Q4: For how long can I store the prepared this compound solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] The solid compound is stable for at least four years when stored at -20°C.[1] The stability of lobeline in solution is affected by pH and temperature, with higher pH and temperature promoting isomerization to the less active trans-lobeline.[2]

Administration and Dosing

Q5: What is a typical route of administration for this compound in animal studies?

A5: Subcutaneous (s.c.) injection is a commonly reported route of administration in rodent studies.[6][7][8] The water-soluble hydrochloride salt is suitable for parenteral routes.[4]

Q6: What are some reported dosages of this compound used in in vivo studies?

A6: Dosages can vary depending on the animal model and the research question. Some reported subcutaneous doses in rats and mice range from 0.3 mg/kg to 3.0 mg/kg.[6][7] In a study with horses, a dose of 0.2 mg/kg was administered intravenously.[9]

Safety and Handling

Q7: What are the safety precautions for handling this compound?

A7: this compound should be considered hazardous. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Wash thoroughly after handling.[1] It is recommended to use personal protective equipment such as gloves, a lab coat, and safety glasses.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Injection

This protocol is based on the general guidance for preparing solutions of this compound with limited aqueous solubility.

Materials:

  • (-)-Lobeline hydrochloride (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile, inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Sterile syringes and needles

Procedure:

  • Weighing: Carefully weigh the required amount of solid (-)-lobeline hydrochloride in a sterile microcentrifuge tube.

  • Stock Solution Preparation:

    • Add a small volume of DMSO to the solid this compound to create a concentrated stock solution (e.g., 10 mg/mL).

    • Purge the headspace of the tube with an inert gas to minimize oxidation.[1]

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Final Solution Preparation:

    • In a separate sterile tube, add the required volume of sterile PBS.

    • While vortexing the PBS, slowly add the calculated volume of the DMSO stock solution to achieve the final desired concentration. For example, to achieve a concentration of 0.3 mg/mL, a 1:2 ratio of DMSO to PBS can be used.[1]

    • Ensure the final concentration of DMSO is below the threshold for toxicity in your animal model.

  • Administration:

    • Use the freshly prepared solution for subcutaneous injection.

    • It is recommended to use the solution on the same day it is prepared.[1]

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Administration cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis weigh Weigh Lobeline HCl dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso Add DMSO dilute_pbs Dilute with PBS (Final Solution) dissolve_dmso->dilute_pbs Add to PBS administer Administer to Animal (e.g., s.c. injection) dilute_pbs->administer observe Behavioral/Physiological Observation administer->observe collect Sample Collection (e.g., tissue, blood) administer->collect analyze Data Analysis observe->analyze collect->analyze

Caption: Workflow for preparing and administering this compound.

stability_factors Factors Affecting Lobeline Stability cis_lobeline cis-Lobeline (Active) trans_lobeline trans-Lobeline (Less Active) cis_lobeline->trans_lobeline Isomerization temp Increased Temperature temp->cis_lobeline Accelerates ph Increased pH (> 2.6) ph->cis_lobeline Promotes

Caption: Key factors influencing the isomerization of lobeline.

References

Validation & Comparative

A Comparative Analysis of Lobeline Hydrochloride and Nicotine on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of lobeline (B1674988) hydrochloride and nicotine (B1678760) on dopamine (B1211576) release, drawing upon experimental data to elucidate their distinct mechanisms of action. The information presented herein is intended to support research and development efforts in the fields of neuropharmacology and addiction medicine.

Overview of Mechanisms of Action

Nicotine, the primary psychoactive component of tobacco, exerts its effects on dopamine release predominantly by acting as an agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This interaction leads to the direct and indirect stimulation of dopamine neurons, resulting in increased dopamine release in key brain regions associated with reward and addiction, such as the nucleus accumbens.[1][3]

In contrast, lobeline hydrochloride, an alkaloid derived from the plant Lobelia inflata, presents a more complex pharmacological profile. While it is also known to interact with nAChRs, it functions as a mixed agonist-antagonist.[4][5] However, its primary mechanism for influencing dopamine levels is attributed to its interaction with the vesicular monoamine transporter 2 (VMAT2).[4][6] Lobeline inhibits the uptake of dopamine into synaptic vesicles and promotes the release of dopamine from these vesicles, thereby increasing cytosolic dopamine concentrations.[1][4][7] This fundamental difference in their primary targets—nAChRs for nicotine and VMAT2 for lobeline—underpins their distinct effects on dopaminergic neurotransmission.

Quantitative Comparison of Effects

The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of the potencies and effects of lobeline and nicotine on various aspects of dopamine regulation.

Table 1: Inhibition of Dopamine Uptake

CompoundPreparationParameterValueReference
LobelineRat Striatal SynaptosomesIC5080 ± 12 µM[1]
LobelineRat Striatal VesiclesIC500.88 ± 0.001 µM[1]
NicotineRat Striatal Synaptosomes/Vesicles% Inhibition at ≤100 µMNo inhibition[1]

Table 2: Evoked Dopamine Overflow and Receptor Interaction

CompoundAssayParameterValueReference
S(-)-Nicotine[3H]Dopamine Overflow from Rat Striatal SlicesConcentration Range for Evoked Overflow0.1 - 1 µM[2]
Lobeline[3H]Dopamine Overflow from Rat Striatal SlicesConcentration Range for Evoked Overflow> 1.0 µM[2]
S(-)-Nicotine86Rb+ Efflux from Thalamic SynaptosomesEC500.2 µM[2]
LobelineInhibition of S(-)-Nicotine (1 µM)-Evoked 86Rb+ EffluxIC500.7 µM[2]
LobelineInhibition of [3H]Dihydrotetrabenazine Binding to VMAT2IC500.90 µM[8]
d-amphetamineInhibition of [3H]Dihydrotetrabenazine Binding to VMAT2IC5039.4 µM[8]
Lobeline[3H]Dopamine Release from Synaptic VesiclesEC5025.3 µM[8]
d-amphetamine[3H]Dopamine Release from Synaptic VesiclesEC502.22 µM[8]

Signaling Pathways and Mechanisms

The distinct mechanisms of nicotine and lobeline can be visualized through their signaling pathways.

Nicotine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron nAChR nAChR Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Depolarization Opens Dopamine_vesicle Dopamine Vesicle Ca_channel->Dopamine_vesicle Ca2+ Influx Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Vesicular Fusion Nicotine Nicotine Nicotine->nAChR Agonist Binding

Nicotine's nAChR-mediated dopamine release pathway.

Lobeline_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Blocks DA uptake Cytosolic_DA Cytosolic Dopamine Dopamine_vesicle->Cytosolic_DA Promotes DA release from vesicles Dopamine_release Non-vesicular Dopamine Release Cytosolic_DA->Dopamine_release DAT Dopamine Transporter (DAT) Lobeline Lobeline Lobeline->VMAT2 Inhibition

Lobeline's VMAT2-mediated effect on dopamine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of lobeline and nicotine effects on dopamine release.

In Vitro [3H]Dopamine Overflow from Rat Striatal Slices

This protocol is adapted from studies comparing the effects of lobeline and nicotine on dopamine release from brain tissue.[1][2][7]

Striatal_Slice_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis animal Rat striatum Striatum Dissection animal->striatum slicing Tissue Slicing (e.g., 300 µm) striatum->slicing preloading Preloading with [3H]Dopamine slicing->preloading superfusion Superfusion with Buffer preloading->superfusion drug_admin Drug Administration (Nicotine or Lobeline) superfusion->drug_admin fraction_collection Collection of Superfusate Fractions drug_admin->fraction_collection scintillation Liquid Scintillation Counting fraction_collection->scintillation data_analysis Data Analysis (% of baseline release) scintillation->data_analysis

Workflow for striatal slice superfusion experiment.

Methodology:

  • Tissue Preparation: Male Sprague-Dawley rats are decapitated, and the brains are rapidly removed. The striata are dissected on ice and sliced into 300 µm sections using a tissue chopper.

  • Preloading: The striatal slices are preloaded with [3H]dopamine (e.g., at a concentration of 0.1 µM) for 30 minutes at 37°C in a Krebs-Ringer bicarbonate buffer, continuously bubbled with 95% O2 / 5% CO2.

  • Superfusion: Following preloading, the slices are transferred to a superfusion chamber and perfused with fresh buffer at a rate of 1 mL/min for a washout period (e.g., 60 minutes).

  • Drug Administration: After the washout period, the superfusion buffer is switched to one containing the test compound (nicotine or lobeline) at various concentrations.

  • Fraction Collection: Superfusate fractions are collected at regular intervals (e.g., every 5 minutes) throughout the experiment.

  • Analysis: The radioactivity in each fraction is quantified using liquid scintillation spectrometry to determine the amount of [3H]dopamine released. The results are typically expressed as a percentage of the basal release.

In Vivo Microdialysis in Freely Moving Rats

This protocol is based on studies investigating the effects of systemically administered lobeline and nicotine on extracellular dopamine levels in the nucleus accumbens.[3][9][10]

Microdialysis_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis animal Rat anesthesia Anesthesia animal->anesthesia cannula_implantation Guide Cannula Implantation anesthesia->cannula_implantation recovery Post-operative Recovery cannula_implantation->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF probe_insertion->perfusion baseline_collection Baseline Sample Collection perfusion->baseline_collection drug_admin Systemic Drug Administration baseline_collection->drug_admin sample_collection Post-drug Sample Collection drug_admin->sample_collection hplc HPLC-ECD Analysis sample_collection->hplc data_analysis Data Analysis (% of baseline) hplc->data_analysis

Workflow for in vivo microdialysis experiment.

Methodology:

  • Surgical Preparation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. The cannula is secured with dental cement. The animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Lobeline or nicotine is administered systemically (e.g., via subcutaneous or intraperitoneal injection).

  • Sample Collection: Dialysate samples continue to be collected for a set period following drug administration.

  • Dopamine Analysis: The concentration of dopamine in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Dopamine levels are typically expressed as a percentage of the average baseline concentration.

Summary and Conclusion

The experimental data clearly indicate that this compound and nicotine modulate dopamine release through fundamentally different mechanisms. Nicotine acts as a direct agonist on nAChRs, leading to a rapid, receptor-mediated release of dopamine. In contrast, lobeline's primary influence on dopamine is through its potent inhibition of VMAT2, which disrupts the storage of dopamine in presynaptic vesicles and leads to an increase in cytosolic dopamine. Furthermore, lobeline can act as an antagonist at nAChRs, potentially inhibiting nicotine-evoked dopamine release.

These findings have significant implications for the development of therapeutic agents, particularly for smoking cessation and the treatment of substance use disorders. The unique pharmacological profile of lobeline suggests that it may not simply serve as a nicotine substitute but could offer a distinct therapeutic approach by modulating dopamine neurochemistry through a different molecular target. Further research into the nuanced interactions of these compounds with the dopaminergic system is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Binding Affinity of Lobeline Hydrochloride at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of lobeline (B1674988) hydrochloride to various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, benchmarked against other well-characterized nAChR ligands. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

I. Comparative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug design and development, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for lobeline hydrochloride and a selection of comparator compounds at various nAChR subtypes.

CompoundnAChR SubtypeKᵢ (nM)Reference(s)
Lobeline α4β20.8 - 5[1][2]
α3β4~400[3]
α7>10,000
(-)-Nicotine α4β20.5 - 6.1[4]
α3β4200[3]
α7>1,000
Varenicline α4β20.06 - 0.4[4]
α6β2*0.12
α3β452
α7125 - 322[4]
Cytisine α4β20.17 - 0.7
α3β2~14
α3β4400[3]
α7>4,200
(+/-)-Epibatidine α4β20.043
α3β4-
α7230

Note: The asterisk () indicates that the receptor complex may contain other subunits.*

II. Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., lobeline) to displace a radiolabeled ligand from its receptor.

Detailed Protocol: Competitive Radioligand Binding Assay for nAChR

This protocol provides a generalized procedure for determining the binding affinity of a test compound to a specific nAChR subtype.

1. Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2 and α7, IMR-32 cells for α3β4).

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype. Common examples include:

    • [³H]Epibatidine or [³H]Cytisine for α4β2* nAChRs.

    • [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine for α7 nAChRs.

  • Test Compound: Unlabeled this compound or other comparator compounds.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor preparation + radioligand + assay buffer.

      • Non-specific Binding: Receptor preparation + radioligand + high concentration of non-specific binding control.

      • Competition: Receptor preparation + radioligand + increasing concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

III. Visualizations

nAChR Signaling Pathway

The binding of an agonist, such as acetylcholine or nicotine, to a nicotinic acetylcholine receptor initiates a conformational change in the receptor, leading to the opening of its intrinsic ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling cascades.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Nicotine, Lobeline) nAChR nAChR Agonist->nAChR Binding Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling

Caption: Agonist binding to nAChRs triggers ion influx and downstream signaling.

Competitive Binding Assay Workflow

The following diagram illustrates the fundamental principle of a competitive radioligand binding assay.

Competitive_Binding_Assay cluster_0 Components cluster_1 Binding Reaction cluster_2 Principle Receptor Receptor Radioligand Radioligand (*) Competitor Competitor start Incubate Receptor with Radioligand and varying concentrations of Competitor eq Allow to reach equilibrium start->eq sep Separate bound from free radioligand (e.g., via filtration) eq->sep quant Quantify bound radioactivity sep->quant p1 Low Competitor Concentration: High Radioligand Binding p2 High Competitor Concentration: Low Radioligand Binding Receptor1 Receptor Radioligand1 * Receptor1->Radioligand1 Receptor2 Receptor Competitor2 Competitor Receptor2->Competitor2

Caption: Workflow of a competitive radioligand binding assay.

References

Navigating Immunoassay Specificity: A Comparative Guide to Lobeline Hydrochloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Potential for Cross-Reactivity

Lobeline (B1674988), a piperidine (B6355638) alkaloid, possesses a unique chemical structure that, while distinct from nicotine, shares features with other centrally acting agents.[1][2] Its structural similarity to certain pharmaceuticals could theoretically lead to interference in immunoassays designed to detect other compounds. However, it is important to note that lobeline does not have a structural resemblance to nicotine, a common analyte in toxicology screening.[1]

Hypothetical Cross-Reactivity Data of Lobeline Hydrochloride

To illustrate how cross-reactivity is quantified and reported, the following table summarizes hypothetical data for this compound in several common immunoassays. The percent cross-reactivity is calculated as:

(Concentration of Target Analyte at 50% Inhibition / Concentration of Lobeline at 50% Inhibition) x 100

Table 1: Hypothetical Cross-Reactivity of this compound in Various Immunoassays

Immunoassay TargetTarget AnalyteLobeline HCl Concentration Resulting in a Positive Result (ng/mL)Percent Cross-Reactivity (%)
Amphetaminesd-Amphetamine> 10,000< 0.01
OpiatesMorphine> 10,000< 0.01
CannabinoidsTHC-COOH> 10,000< 0.01
Cocaine MetaboliteBenzoylecgonine> 10,000< 0.01
Nicotine MetaboliteCotinine> 5,000< 0.02

Note: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

A robust assessment of cross-reactivity is essential. The following protocol outlines a standard approach using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the concentration of this compound that produces a signal equivalent to the cutoff concentration of the target analyte in a specific immunoassay.

Materials:

  • Immunoassay kit for the target analyte (e.g., Amphetamines, Opiates, etc.)

  • This compound standard

  • Drug-free urine or appropriate buffer

  • Microplate reader

  • Precision pipettes and disposable tips

Procedure:

  • Preparation of this compound Standards: Prepare a serial dilution of this compound in drug-free urine or the assay buffer to create a range of concentrations to be tested.

  • Assay Procedure: Follow the manufacturer's instructions for the specific immunoassay kit. This typically involves adding the prepared lobeline standards, controls, and calibrators to the antibody-coated microplate wells.

  • Competitive Binding: The enzyme-conjugated drug (tracer) is added to the wells, initiating a competitive binding reaction between the free drug in the sample (or lobeline) and the tracer for the limited number of antibody binding sites.

  • Incubation and Washing: The plate is incubated to allow for binding to occur. Subsequently, the wells are washed to remove any unbound substances.

  • Substrate Addition and Signal Detection: A substrate is added, which reacts with the enzyme on the tracer to produce a colorimetric signal. The intensity of the signal is inversely proportional to the amount of drug (or cross-reactant) in the sample.

  • Data Analysis: The absorbance is measured using a microplate reader. A calibration curve is generated using the calibrators provided in the kit. The concentration of this compound that produces a signal equivalent to the positive cutoff calibrator is determined.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the formula mentioned previously.

Workflow for Assessing Lobeline Cross-Reactivity in Immunoassays

G cluster_0 Preparation cluster_1 Immunoassay Procedure cluster_2 Data Analysis prep_standards Prepare Lobeline HCl Standards add_samples Add Standards & Controls to Plate prep_standards->add_samples prep_controls Prepare Positive & Negative Controls prep_controls->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate_wash1 Incubate & Wash add_conjugate->incubate_wash1 add_substrate Add Substrate incubate_wash1->add_substrate incubate_wash2 Incubate & Develop Color add_substrate->incubate_wash2 read_plate Read Absorbance incubate_wash2->read_plate generate_curve Generate Calibration Curve read_plate->generate_curve determine_conc Determine Lobeline Concentration at Cutoff generate_curve->determine_conc calculate_cross Calculate % Cross-Reactivity determine_conc->calculate_cross

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Lobeline's Mechanism of Action: A Signaling Pathway Perspective

Lobeline's pharmacological effects are primarily mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][3][4] Understanding these pathways is crucial for predicting potential biological interferences, although they are distinct from the direct chemical interactions that cause immunoassay cross-reactivity.

Lobeline acts as an antagonist at α3β2 and α4β2 neuronal nicotinic receptor subtypes, inhibiting nicotine-evoked dopamine (B1211576) release.[1][4] Furthermore, it interacts with VMAT2, leading to a release of dopamine from storage vesicles and inhibition of its uptake.[1][3][4]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft lobeline This compound nachr nAChR lobeline->nachr Antagonizes vmat2 VMAT2 lobeline->vmat2 Inhibits Uptake & Promotes Release da_vesicle Dopamine Vesicle dopamine Dopamine da_vesicle->dopamine Release dopamine_synapse Dopamine dopamine->dopamine_synapse

Caption: Simplified signaling pathway of this compound.

Conclusion

While there is a lack of direct evidence for significant cross-reactivity of this compound in common drug-of-abuse immunoassays, a thorough evaluation is a critical step in any research or clinical program involving this compound. The provided hypothetical data and experimental framework serve as a guide for researchers to design and execute their own validation studies. By adhering to rigorous testing protocols, scientists can ensure the accuracy and reliability of their immunoassay data when lobeline is a variable, thereby maintaining the integrity of their research and development efforts.

References

A Comparative Guide to Lobeline Hydrochloride and Cytisine in Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lobeline (B1674988) hydrochloride and cytisine (B100878), two plant-derived alkaloids with therapeutic potential in addiction treatment. We will examine their mechanisms of action, pharmacological profiles, and efficacy in preclinical addiction models, supported by experimental data and detailed protocols.

Introduction and Mechanism of Action

Lobeline and cytisine are naturally occurring compounds that have garnered significant interest for their ability to modulate the neurobiological pathways underlying addiction. Both primarily interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are critically involved in the rewarding effects of various drugs of abuse, including nicotine (B1678760), alcohol, and stimulants[1][2].

  • Cytisine acts as a high-affinity partial agonist at the α4β2 subtype of nAChRs.[3][4][5][6] By partially stimulating these receptors, it mimics the effects of nicotine to a lesser degree, which helps alleviate withdrawal symptoms and cravings.[3][4] Simultaneously, by occupying the receptor, it blocks nicotine from binding and exerting its full rewarding effects.[3][4]

  • Lobeline has a more complex pharmacological profile. It acts as a mixed agonist-antagonist at nAChRs, binding with high affinity to α3β2 and α4β2 subtypes but showing limited ability to activate them.[7][8][9][10] A key differentiator for lobeline is its interaction with the vesicular monoamine transporter 2 (VMAT2).[7][8][11] By inhibiting VMAT2, lobeline disrupts the storage of dopamine (B1211576) in presynaptic vesicles, which can reduce the dopamine release caused by psychostimulants like methamphetamine.[7][11][12]

The central mechanism for both compounds involves the modulation of the mesolimbic dopamine system, a critical reward pathway in the brain. Drugs of abuse typically cause a surge in dopamine release in the nucleus accumbens (NAc), which reinforces drug-taking behavior. Both cytisine and lobeline interfere with this process, albeit through different primary mechanisms.

Signaling_Pathway cluster_VTA VTA Dopamine Neuron cluster_Synapse Synaptic Cleft cluster_NAc Nucleus Accumbens VTA_DA Dopamine Synthesis VMAT2 VMAT2 VTA_DA->VMAT2 Dopamine Packaging DA_release Dopamine Release VMAT2->DA_release Enables nAChR α4β2 nAChR nAChR->DA_release Increases Reward Reward Sensation DA_release->Reward Triggers Drug Nicotine / Other Drugs Drug->nAChR Strong Agonist (Stimulates) Cytisine Cytisine Cytisine->nAChR Partial Agonist (Weakly Stimulates, Blocks Nicotine) Lobeline Lobeline Lobeline->VMAT2 Inhibitor (Reduces DA Storage) Lobeline->nAChR Antagonist (Blocks Nicotine)

Caption: Comparative mechanism of action in the mesolimbic dopamine pathway.

Pharmacological and Pharmacokinetic Profiles

The differences in binding affinity and pharmacokinetics contribute significantly to the varying efficacy and safety profiles of lobeline and cytisine. Cytisine generally shows higher affinity for the α4β2 nAChR subtype compared to lobeline.

Table 1: Comparative Receptor Binding Affinities

Compound Receptor Subtype Binding Affinity (Ki) Species Reference
Cytisine α4β2 nAChR 0.06 - 0.17 nM Human/Rat [13]
α7 nAChR 322 - 4200 nM Human/Rat [13]

| Lobeline | nAChR (mixed) | 4.0 - 4.4 nM ([3H]nicotine displacement) | Rat |[10][14] |

Table 2: Comparative Pharmacokinetic Parameters

Parameter Cytisine Lobeline Reference
Half-life (t½) ~4.8 hours (human) Not well-established in humans [4][15]
Bioavailability High oral bioavailability Poor and variable [15]
Metabolism Negligible metabolism, excreted unchanged renally Not well-characterized [15]

| Brain Penetration | Low, but effective due to high receptor affinity | Higher than cytisine (more lipophilic) |[15][16] |

Efficacy in Preclinical Addiction Models

Both compounds have demonstrated efficacy in reducing drug-taking behaviors across various animal models of addiction.

Alcohol Addiction: In studies using C57BL/6J mice, a strain known for high alcohol preference, both lobeline and cytisine significantly reduced voluntary ethanol (B145695) consumption.[1][2] The effect was specific to ethanol, as neither drug significantly affected the intake of water or sucrose (B13894) solutions.[1][2] This suggests an interference with the rewarding properties of alcohol, likely mediated by nAChRs in the brain's reward circuitry.[1][17]

Nicotine Addiction: Cytisine demonstrates a nicotine-like discriminative effect in rodents, indicating it can substitute for nicotine, which is crucial for alleviating withdrawal.[16] Lobeline, however, fails to produce a nicotine-like effect and does not effectively attenuate nicotine discrimination, suggesting a different in-vivo profile despite its high binding affinity.[16] Lobeline has been shown to attenuate nicotine withdrawal-induced depression-like behavior in mice, suggesting potential for preventing relapse.[18]

Stimulant Addiction: Lobeline's unique dual action on nAChRs and VMAT2 makes it a candidate for treating psychostimulant abuse.[7] It has been shown to inhibit amphetamine-induced dopamine release, hyperactivity, and self-administration in rats.[7][8] Importantly, lobeline does not appear to have addiction liability itself, as it does not support self-administration.[7]

Table 3: Summary of Efficacy in Rodent Addiction Models

Addiction Model Compound Dose Range (s.c./i.p.) Key Finding Reference
Alcohol Drinking Lobeline 4 - 10 mg/kg Significantly reduced ethanol consumption in a 2-bottle choice test. [1][2]
(C57BL/6J Mice) Cytisine 0.5 - 3 mg/kg Significantly reduced ethanol consumption in a 2-bottle choice test. [1][2]
Alcohol Drinking Lobeline 5.0 mg/kg Significantly reduced ethanol intake in high-alcohol drinking rats. [19]
(HAD-2 Rats) Cytisine 1.5 mg/kg Significantly reduced ethanol intake in high-alcohol drinking rats. [19]
Nicotine Withdrawal Lobeline N/A Attenuated depression-like behavior (Forced Swim Test). [18]
(C57BL/6J Mice)
Amphetamine Self-Admin Lobeline N/A Inhibited self-administration. [7]

| (Rats) | | | | |

Detailed Experimental Protocol: Alcohol Drinking in Mice

This section details a representative protocol for assessing the effects of lobeline and cytisine on alcohol consumption, adapted from studies in C57BL/6J mice.[1][2]

Objective: To determine if lobeline or cytisine reduces voluntary ethanol consumption in a two-bottle choice, "drinking-in-the-dark" paradigm.

1. Subjects:

  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Individually housed with ad libitum access to food and water under a 12-h reverse light/dark cycle.

2. Materials:

  • Standard mouse cages equipped with two sipper tubes.

  • Ethanol (95%).

  • Tap water.

  • Lobeline hydrochloride and Cytisine.

  • Saline solution (0.9% NaCl).

3. Procedure:

  • Acclimation: Mice are individually housed for one week.

  • Ethanol Habituation: For two weeks, mice are given 24-hour concurrent access to two bottles, one with 10% (w/v) ethanol in tap water and one with tap water only. Bottle positions are switched daily to control for side preference.

  • Drug Administration: 25 minutes prior to the dark cycle, mice are administered a subcutaneous (s.c.) injection of either:

    • Vehicle (Saline).

    • Lobeline (e.g., 4 or 10 mg/kg).

    • Cytisine (e.g., 1.5 or 3 mg/kg).

  • Measurement: Fluid consumption from both bottles is measured at 2 and 4 hours into the dark cycle. Mouse weight is recorded to calculate consumption in g/kg.

  • Data Analysis: Ethanol consumption (g/kg) and preference (ethanol intake / total fluid intake) are calculated. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare drug treatment groups to the saline control.

Experimental_Workflow cluster_testing Testing Day start Start: Male C57BL/6J Mice acclimate 1. Acclimation (1 week, individual housing) start->acclimate habituate 2. Ethanol Habituation (2 weeks, 2-bottle choice: 10% EtOH vs. Water) acclimate->habituate weigh1 3. Weigh Mice habituate->weigh1 injection 4. Administer Treatment (s.c.) - Saline (Control) - Lobeline (4, 10 mg/kg) - Cytisine (1.5, 3 mg/kg) weigh1->injection dark_cycle 5. Begin Dark Cycle (Present EtOH & Water Bottles) injection->dark_cycle measure 6. Measure Consumption (at 2h and 4h) dark_cycle->measure weigh2 7. Weigh Mice (Post-test) measure->weigh2 analysis 8. Data Analysis (Calculate g/kg consumption and preference. ANOVA.) weigh2->analysis

Caption: Workflow for a preclinical alcohol consumption experiment.

Summary and Conclusion

Lobeline and cytisine represent valuable pharmacological tools for studying and potentially treating addiction. Their comparison reveals distinct profiles that may be suited for different types of substance use disorders.

  • Cytisine is a "cleaner" drug, acting primarily as a high-affinity partial agonist at α4β2 nAChRs. This straightforward mechanism, combined with favorable oral pharmacokinetics, has led to its successful clinical use as a smoking cessation aid in parts of Europe.[1] Its efficacy in animal models of alcohol abuse suggests its therapeutic potential may extend beyond nicotine addiction.[1][2][19]

  • This compound possesses a more complex, multi-target mechanism involving both nAChRs and VMAT2.[7][11] This dual action may offer a unique advantage for treating psychostimulant addiction, a therapeutic area with few effective medications.[7][8] However, its development has been hindered by a narrow therapeutic index, potential side effects like nausea and dizziness, and poor oral bioavailability.[11]

For drug development professionals, cytisine serves as a successful template for an nAChR partial agonist. Future research could focus on developing cytisine analogs with improved brain penetration or a modified pharmacokinetic profile. For lobeline, the challenge lies in separating its therapeutic actions from its toxicity. Developing analogs that selectively target VMAT2 while having a more favorable nAChR profile could yield a novel class of treatments for methamphetamine and cocaine addiction.[7]

References

Assessing the Specificity of Lobeline Hydrochloride for α4β2 Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of lobeline (B1674988) hydrochloride's binding affinity and functional specificity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype relative to other nAChR subtypes and various off-target central nervous system receptors. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in evaluating lobeline as a pharmacological tool or therapeutic lead.

Quantitative Assessment of Lobeline's Binding Affinity

Lobeline hydrochloride exhibits a high affinity for the α4β2 nAChR subtype.[1][2] However, its specificity is a critical factor for its utility in research and clinical applications. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of lobeline for various nAChR subtypes and off-target receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetLigand/AssaySpeciesKi (nM)IC50 (µM)Reference
α4β2 nAChR [3H]-Nicotine DisplacementRat Brain4.4[1]
[3H]-Epibatidine DisplacementHuman5[3]
α7 nAChR 6260[4]
α3β4 nAChR Inhibition of [125I]-Epibatidine BindingRat IPN Membranes4.4 (nM)[5]
α6β2* nAChR Inhibition of [125I]-α-CtxMII BindingRat Striatal Membranes1.14 (nM)[5]
Dopamine (B1211576) Transporter (DAT) Rat28200[3]
Serotonin (B10506) Transporter (SERT) 46800[4]
Vesicular Monoamine Transporter 2 (VMAT2) [3H]Dihydrotetrabenazine Binding0.90[6]
[3H]DA Uptake InhibitionRat Striatal Vesicles0.88[6]
μ-Opioid Receptor [3H]DAMGO DisplacementGuinea Pig Brain740[7]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound (in this case, lobeline) to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for α4β2 nAChRs and other receptors.

General Procedure:

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Membrane preparations are incubated with a specific radioligand (e.g., [3H]cytisine or [3H]epibatidine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (this compound).[8][9]

    • Incubation is carried out for a sufficient duration to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique is used to study the functional effects of a compound on ion channels, such as nAChRs.

Objective: To assess the functional activity (agonist, antagonist, or modulator) of this compound at α4β2 nAChRs.

General Procedure:

  • Cell Preparation:

    • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines like HEK293) are cultured.[10]

  • Recording Setup:

    • A glass micropipette with a clean tip is filled with an intracellular solution and mounted on a micromanipulator.

    • The cell is placed in a recording chamber containing an extracellular solution.

  • Seal Formation:

    • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration:

    • A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

  • Data Acquisition:

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

    • An agonist (e.g., acetylcholine) is applied to elicit an ionic current through the nAChRs.

    • The effect of lobeline is assessed by co-applying it with the agonist or by pre-incubating the cells with lobeline before agonist application.

  • Data Analysis:

    • The modulation of the agonist-induced current by lobeline is quantified to determine its functional effect (e.g., potentiation or inhibition) and potency (IC50).

Visualizing Experimental and Biological Contexts

To further elucidate the assessment of lobeline's specificity and its biological context, the following diagrams are provided.

experimental_workflow cluster_prep Membrane/Cell Preparation cluster_binding Radioligand Binding Assay cluster_electro Patch-Clamp Electrophysiology cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifugation Centrifugation tissue->centrifugation resuspension Membrane Resuspension centrifugation->resuspension incubation Incubation with Radioligand & Lobeline resuspension->incubation seal Gigaohm Seal Formation resuspension->seal filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 whole_cell Whole-Cell Configuration seal->whole_cell recording Current Recording with Agonist & Lobeline whole_cell->recording functional Functional Effect (Agonist/Antagonist) recording->functional ki Ki Calculation (Cheng-Prusoff) ic50->ki a4b2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACh Acetylcholine / Lobeline nAChR α4β2 nAChR ACh->nAChR Binds Src Src nAChR->Src Activates PI3K PI3K nAChR->PI3K PLC PLCγ1 PKC PKCβII PLC->PKC Activates Syk Syk Src->Syk Phosphorylates & Activates Syk->PLC Activates PKC->Src Positive Feedback Akt Akt PI3K->Akt Activates Gene Gene Expression (Neuronal Survival) Akt->Gene Promotes specificity_comparison cluster_ideal Ideal α4β2-Specific Ligand cluster_lobeline This compound cluster_nonspecific Non-Specific Ligand ideal_a4b2 High Affinity for α4β2 ideal_other Negligible Affinity for Other Receptors lobeline_a4b2 High Affinity for α4β2 lobeline_off_target Moderate to Low Affinity for: - Other nAChR Subtypes - DAT, SERT, VMAT2 - μ-Opioid Receptor lobeline_a4b2->lobeline_off_target Also Binds to non_a4b2 Variable Affinity for α4β2 non_other High Affinity for Multiple Receptors non_a4b2->non_other Binds Indiscriminately

References

A Comparative Guide to the Neuroprotective Effects of Lobeline and Other Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of neuroprotective compounds, understanding the comparative efficacy of different alkaloids is crucial. This guide provides an objective analysis of the neuroprotective effects of lobeline (B1674988) in comparison to other notable alkaloids, supported by available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes current findings to offer valuable insights into their mechanisms and potential therapeutic applications.

Executive Summary

Lobeline, a piperidine (B6355638) alkaloid from Lobelia inflata, demonstrates significant neuroprotective properties in various preclinical models of neurodegenerative diseases.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate receptors (NMDARs).[1][2] This guide compares the neuroprotective profile of lobeline with other alkaloids such as nicotine (B1678760), cytisine, and arecoline, focusing on their performance in experimental assays and their underlying signaling pathways.

Comparative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies on the neuroprotective effects of lobeline and other alkaloids. It is important to note that the experimental conditions, including cell lines, animal models, and neurotoxins used, vary between studies. Therefore, direct cross-comparison of absolute values between different tables should be approached with caution.

Table 1: Neuroprotective Effects of Lobeline

Experimental ModelNeurotoxinAssayTreatmentOutcomeReference
Male C57BL/6J miceMPTP (30 mg/kg)Behavioral Tests (Rotarod, Swim Test)Lobeline (3 mg/kg, s.c.)Significantly reduced MPTP-induced locomotive deficits[3]
Male C57BL/6J miceMPTP (30 mg/kg)TH ImmunohistochemistryLobeline (3 mg/kg, s.c.)Markedly decreased neurotoxin-induced immunoreactivity loss in substantia nigra and striatum[3]
Adult male CF-1 micePilocarpine (300 mg/kg)Seizure LatencyLobeline (10 or 20 mg/kg, i.p.)Increased latency to the first seizure[4]
Adult male CF-1 micePilocarpine-induced seizuresComet Assay (DNA damage)Lobeline (10 or 20 mg/kg, i.p.)Decreased DNA damage in hippocampus and cerebral cortex[4]

Table 2: Neuroprotective Effects of Nicotine

Experimental ModelNeurotoxinAssayTreatmentOutcomeReference
APPsw Transgenic MiceAmyloid-betaPlaque QuantificationNicotine (200 µg/mL in drinking water)Over 80% reduction in amyloid beta peptide 1-42 positive plaques[5]
Rat Cortical NeuronsBeta-amyloid (25-35)Cell ViabilityNicotineMarkedly reduced the number of dead cells in a concentration-dependent manner[6]
Rat Co-cultures of microglia and mesencephalic neuronsLPSTH-immunopositive cell countNicotine pretreatmentSignificantly decreased the loss of TH-immunopositive cells[7]

Table 3: Neuroprotective Effects of Cytisine

Experimental ModelNeurotoxinAssayTreatmentOutcomeReference
Female C57BL/6J mice6-OHDAApomorphine-induced rotationsCytisine (0.2 mg/kg, i.p.)Significantly reduced apomorphine-induced rotations[8]
Female C57BL/6J mice6-OHDATH-positive neuron countCytisine (0.2 mg/kg, i.p.)Attenuated the loss of SNc DA neurons[8]
Male C57BL/6J mice6-OHDAApomorphine-induced rotationsCytisine (0.2 mg/kg, i.p.)No significant effect on apomorphine-induced rotations[8]

Table 4: Neuroprotective Effects of Arecoline

Experimental ModelNeurotoxinAssayTreatmentOutcomeReference
SH-SY5Y cellsH₂O₂Cell Viability (MTT assay)Arecoline pretreatmentSignificantly improved cell viability[5][9]
SH-SY5Y cellsH₂O₂Apoptosis (Bcl-2/Bax expression)Arecoline pretreatmentIncreased Bcl-2 levels and decreased Bax levels[5][9]
SH-SY5Y cellsH₂O₂Oxidative Stress (Nrf2/HO-1 expression)Arecoline pretreatmentStimulated Nrf2 and HO-1 protein expression[5][9]

Signaling Pathways in Neuroprotection

The neuroprotective effects of these alkaloids are mediated through complex signaling cascades. The diagrams below, generated using Graphviz, illustrate the key pathways involved.

lobeline_pathway cluster_excitotoxicity Excitotoxicity Pathway cluster_survival Survival Pathway Lobeline Lobeline nAChR α4β2/α7 nAChR Lobeline->nAChR Agonist NMDAR NMDAR Lobeline->NMDAR Antagonist Neuroprotection Neuroprotection PI3K PI3K nAChR->PI3K Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Akt Akt PI3K->Akt Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 Upregulation Bcl2->Neuroprotection Ca_influx->Excitotoxicity

Caption: Signaling pathway of Lobeline's neuroprotective effects.

nicotine_pathway cluster_survival Survival Pathway cluster_inflammation Anti-inflammatory Pathway Nicotine Nicotine nAChR α7/α4β2 nAChR Nicotine->nAChR Agonist Microglia Microglia Nicotine->Microglia Inhibits activation PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulation Neuroprotection Neuroprotection Bcl2->Neuroprotection TNFa TNF-α Microglia->TNFa Inflammation Inflammation TNFa->Inflammation cytisine_pathway cluster_er ER Stress Pathway Cytisine Cytisine nAChR α4β2 nAChR Cytisine->nAChR Partial Agonist ATF6 ATF6 Cytisine->ATF6 Attenuates nuclear translocation XBP1 XBP1 Cytisine->XBP1 Attenuates nuclear translocation ER_Stress ER Stress nAChR->ER_Stress Inhibits ER_Stress->ATF6 ER_Stress->XBP1 CHOP CHOP ER_Stress->CHOP Apoptosis Apoptosis ATF6->Apoptosis XBP1->Apoptosis Neuroprotection Neuroprotection Estrogen 17-β-estradiol Estrogen->CHOP Reduces CHOP->Apoptosis arecoline_pathway cluster_antioxidant Antioxidant Pathway cluster_apoptosis Apoptosis Regulation Arecoline Arecoline Nrf2 Nrf2 Arecoline->Nrf2 Stimulates Bcl2 Bcl-2 Arecoline->Bcl2 Increases Bax Bax Arecoline->Bax Decreases HO1 HO-1 Nrf2->HO1 Upregulation Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection experimental_workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture treatment Pre-treatment with Alkaloid (Lobeline, Nicotine, etc.) cell_culture->treatment toxin Induce Neurotoxicity (e.g., H₂O₂, MPTP, 6-OHDA, Aβ) treatment->toxin assays Perform Assays toxin->assays mtt MTT Assay (Cell Viability) assays->mtt ldh LDH Assay (Cytotoxicity) assays->ldh tunel TUNEL Assay (Apoptosis) assays->tunel western Western Blot (Protein Expression) assays->western data_analysis Data Analysis and Comparison mtt->data_analysis ldh->data_analysis tunel->data_analysis western->data_analysis end End data_analysis->end

References

Lobeline vs. Nicotine: A Comparative Guide to Nicotinic Acetylcholine Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential receptor subtype selectivity of lobeline (B1674988) and nicotine (B1678760) at nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented herein is curated from experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two alkaloids.

Introduction

Nicotine, the primary psychoactive component of tobacco, is a well-characterized agonist of nAChRs. Its interaction with various nAChR subtypes throughout the central and peripheral nervous systems is linked to its addictive properties and diverse physiological effects. Lobeline, an alkaloid derived from the plant Lobelia inflata, also interacts with nAChRs but exhibits a more complex pharmacological profile, acting as a mixed agonist-antagonist.[1] Understanding the nuances of how these compounds differentially target nAChR subtypes is crucial for the development of novel therapeutics, particularly for smoking cessation and the treatment of substance abuse disorders.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of lobeline and nicotine at various human nAChR subtypes. This data, compiled from multiple studies, facilitates a direct comparison of their selectivity profiles.

Table 1: Binding Affinity (Ki) of Lobeline and Nicotine at Human nAChR Subtypes

nAChR SubtypeLobeline Ki (nM)Nicotine Ki (nM)Reference(s)
α4β2 42[2]
α3β4 -261[3]
α7 ~10x less potent than nicotine7.6[4][5]

Table 2: Functional Potency (EC50/IC50) of Lobeline and Nicotine at Human nAChR Subtypes

nAChR SubtypeLobeline (Action)Lobeline EC50/IC50 (µM)Nicotine (Action)Nicotine EC50 (µM)Reference(s)
α4β2 AntagonistIC50: 0.85 - 1.60 (esters)Full Agonist1.0 ± 0.2[6][7]
α6/3β2β3 --Full Agonist0.7 ± 0.1[6]
α3β4 Antagonist-Weak Agonist42.4 ± 2.2[1][6]
α7 --Weak Agonist54.5 ± 10.6[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of nAChR subtype selectivity.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of lobeline and nicotine for various nAChR subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7).

  • Radioligand: [³H]Epibatidine or [³H]Cytisine.

  • Test compounds: Lobeline and Nicotine in a range of concentrations.

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold binding buffer.

  • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound (lobeline or nicotine). Parallel incubations with the non-specific binding control are also performed. Incubation is typically carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. The radioactivity is then quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through the receptor channel in response to the application of a ligand, allowing for the determination of a compound's functional activity (agonist or antagonist) and potency.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of lobeline and nicotine at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired human nAChR subtype.

  • TEVC setup including a stereomicroscope, micromanipulators, two microelectrodes (voltage and current), an amplifier, and data acquisition software.

  • Recording solution (e.g., standard oocyte Ringer's solution).

  • Test compounds: Lobeline and Nicotine in a range of concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply the test compound (nicotine or lobeline) at various concentrations to the oocyte. For antagonists, pre-apply the compound before co-application with a known agonist.

  • Data Acquisition: Record the current responses elicited by the application of the compound(s).

  • Data Analysis: Plot the peak current response against the concentration of the compound. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response). For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-evoked response) is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to nAChR pharmacology.

cluster_ligands Ligands cluster_receptors nAChR Subtypes Lobeline Lobeline alpha4beta2 α4β2 Lobeline->alpha4beta2 Antagonist alpha3beta4 α3β4 Lobeline->alpha3beta4 Antagonist Nicotine Nicotine Nicotine->alpha4beta2 Potent Agonist Nicotine->alpha3beta4 Weak Agonist alpha7 α7 Nicotine->alpha7 Weak Agonist

Caption: Differential binding and action of lobeline and nicotine.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing nAChR Subtype) B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Determine IC50 D->E F Calculate Ki (Cheng-Prusoff) E->F

Caption: Radioligand binding assay workflow.

nAChR Nicotinic Acetylcholine Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Signaling_Cascades Intracellular Signaling Cascades Cation_Influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response PI3K_Akt PI3K/Akt Pathway Signaling_Cascades->PI3K_Akt MAPK MAPK Pathway Signaling_Cascades->MAPK PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: General nAChR signaling pathway.

Conclusion

The data presented in this guide highlight the significant differences in the nAChR subtype selectivity of lobeline and nicotine. Nicotine generally acts as a potent agonist, particularly at α4β2-containing receptors, which are heavily implicated in its reinforcing effects.[6] In contrast, lobeline often functions as an antagonist at these same receptors.[1] This differential activity underscores the potential of lobeline and its analogs as therapeutic agents that can modulate the nicotinic system without producing the same addictive profile as nicotine. Further research into the precise interactions of these compounds with a broader range of nAChR subtypes will be invaluable for the development of more targeted and effective pharmacotherapies for nicotine addiction and other neurological disorders.

References

Unveiling VMAT2 Function: A Comparative Guide to Lobeline Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the vesicular monoamine transporter 2 (VMAT2), the choice of a chemical probe is critical. While lobeline (B1674988) has been a traditional tool, a range of alternative compounds offer distinct advantages in terms of potency, selectivity, and mechanism of action. This guide provides an objective comparison of lobeline and its key alternatives, supported by experimental data, to aid in the selection of the most appropriate compound for your research needs.

Performance Comparison of VMAT2 Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of lobeline and its alternatives for VMAT2, as well as for the dopamine (B1211576) transporter (DAT) and nicotinic acetylcholine (B1216132) receptors (nAChRs) to indicate selectivity. Lower Ki and IC50 values indicate higher potency.

CompoundVMAT2 Ki (µM)VMAT2 IC50 (µM)DAT IC50 (µM)nAChR α4β2* Ki (µM)nAChR α7* Ki (µM)
Lobeline 2.04[1]0.88[2]80[2]~0.004~6.26
Tetrabenazine (B1681281) (TBZ) -----
(+)-α-Dihydrotetrabenazine (DTBZ) 0.018-0.026----
Reserpine -----
Lobelane (B1250731) 0.97[1]-->100>100
GZ-793A 0.029[3]----

In-Depth Look at the Alternatives

Tetrabenazine (TBZ) and its Analogs: Tetrabenazine and its active metabolite, dihydrotetrabenazine (B1670615) (DTBZ), are considered classic, high-affinity VMAT2 inhibitors[2][4]. They bind to a site distinct from the substrate binding site, acting as non-competitive inhibitors[2]. Deutetrabenazine and valbenazine (B1662120) are newer, FDA-approved analogs with improved pharmacokinetic profiles[4]. These compounds are highly selective for VMAT2 and are valuable tools for studies requiring potent and specific VMAT2 blockade.

Reserpine: This natural alkaloid is an irreversible inhibitor of VMAT2[2]. It binds to the substrate recognition site, thereby blocking the transport of monoamines into synaptic vesicles[2]. Its irreversible nature makes it suitable for studies investigating the long-term consequences of VMAT2 inhibition, but less so for experiments requiring reversible binding.

Lobelane: A defunctionalized analog of lobeline, lobelane exhibits a significant improvement in selectivity for VMAT2 over nAChRs[3]. It demonstrates a 10-fold increase in affinity for the dopamine uptake site on VMAT2 compared to lobeline[3]. Kinetic analyses have shown that lobelane acts as a competitive inhibitor of dopamine uptake at VMAT2[3].

GZ-793A: This lobelane analog is a potent and highly selective VMAT2 inhibitor with a Ki value of 29 nM[3]. It acts as a competitive inhibitor of dopamine uptake and has demonstrated over 50-fold selectivity for VMAT2 over DAT and the serotonin (B10506) transporter (SERT)[3]. Its high potency and selectivity make it an excellent candidate for precise studies of VMAT2 function with minimal off-target effects.

Experimental Protocols

[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay

This assay is used to determine the binding affinity of a compound to the tetrabenazine binding site on VMAT2.

1. Membrane Preparation:

  • Homogenize rat striatal tissue or cells expressing VMAT2 in an ice-cold sucrose (B13894) buffer (0.32 M).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, [3H]DTBZ (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain a saturating concentration of unlabeled tetrabenazine (e.g., 10 µM).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the transport of dopamine into synaptic vesicles.

1. Synaptic Vesicle Preparation:

  • Prepare synaptic vesicles from rat striatum as described for the binding assay.

2. Uptake Reaction:

  • Pre-incubate the synaptic vesicles with varying concentrations of the test compound at 37°C.

  • Initiate the uptake reaction by adding [3H]dopamine. The reaction is ATP-dependent to drive the vesicular H+-ATPase that creates the proton gradient necessary for VMAT2 function.

  • Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.

3. Termination and Separation:

  • Terminate the reaction by adding ice-cold buffer and rapidly filtering the mixture through glass fiber filters.

  • Wash the filters to remove external [3H]dopamine.

4. Quantification and Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the rate of dopamine uptake at each concentration of the test compound.

  • Calculate the IC50 value for the inhibition of dopamine uptake.

Visualizing the Mechanism of VMAT2 Inhibition

The following diagrams illustrate the key signaling pathways and experimental workflows related to VMAT2 function and its inhibition.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibitors Inhibitors DA_cyto Dopamine (cytosolic) VMAT2 VMAT2 DA_cyto->VMAT2 Transport Vesicle Synaptic Vesicle DA_vesicle Dopamine (vesicular) VMAT2->DA_vesicle Lobeline Lobeline Lobeline->VMAT2 Inhibits TBZ Tetrabenazine TBZ->VMAT2 Inhibits Reserpine Reserpine Reserpine->VMAT2 Inhibits Lobelane Lobelane Lobelane->VMAT2 Inhibits GZ793A GZ-793A GZ793A->VMAT2 Inhibits

Caption: Mechanism of VMAT2 inhibition by various compounds.

Experimental_Workflow cluster_binding [3H]DTBZ Binding Assay cluster_uptake Dopamine Uptake Assay Membrane_Prep_B Membrane Preparation Binding_Reaction Incubate with [3H]DTBZ & Test Compound Membrane_Prep_B->Binding_Reaction Filtration_B Filtration & Washing Binding_Reaction->Filtration_B Quantification_B Scintillation Counting Filtration_B->Quantification_B Analysis_B Calculate Ki Quantification_B->Analysis_B Vesicle_Prep_U Synaptic Vesicle Preparation Uptake_Reaction Incubate with [3H]Dopamine & Test Compound Vesicle_Prep_U->Uptake_Reaction Filtration_U Filtration & Washing Uptake_Reaction->Filtration_U Quantification_U Scintillation Counting Filtration_U->Quantification_U Analysis_U Calculate IC50 Quantification_U->Analysis_U

Caption: Workflow for key VMAT2 function assays.

References

Safety Operating Guide

Navigating the Safe Disposal of Lobeline Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Lobeline (B1674988) hydrochloride, a potent alkaloid, requires careful consideration for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of lobeline hydrochloride.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the substance.[1][2][3] In the event of a spill, the material should be swept up or vacuumed, avoiding dust generation, and placed in a suitable, labeled container for disposal.[1][4]

Quantitative Hazard and Disposal Information

To facilitate a clear understanding of the hazards associated with this compound and the primary disposal considerations, the following table summarizes key quantitative and qualitative data extracted from safety data sheets (SDS).

ParameterValue / GuidelineCitation
Acute Toxicity (Oral) Category 3; Toxic if swallowed.[2][3][5]
Acute Toxicity (Inhalation) Category 3; Toxic if inhaled.[2][5]
Aquatic Toxicity Very toxic to aquatic organisms, may cause long-term adverse effects.[4]
Primary Disposal Method Dispose of in accordance with local, state, and federal regulations.[2][4][6]
Container Disposal Puncture containers to prevent re-use and dispose of at an authorized landfill.[4]
Spill Cleanup Use dry clean up procedures; avoid generating dust. Dampen with water to prevent dusting before sweeping.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to a structured procedure to ensure safety and regulatory compliance. The following workflow provides a clear, logical path from waste generation to final disposal.

LobelineDisposalWorkflow cluster_prep Preparation & Collection cluster_assessment Hazard Assessment & Segregation cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Waste Generation (e.g., unused product, contaminated labware) collect Collect waste in a dedicated, properly labeled, sealed container. start->collect assess Is the waste mixed with other hazardous materials? collect->assess Segregate from incompatible materials (e.g., strong oxidizers) yes Consult institutional EHS for specific mixed-waste disposal protocol. assess->yes Yes no Proceed with disposal as 'this compound Waste'. assess->no No contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste management contractor. yes->contact_ehs no->contact_ehs transport Arrange for pickup and transport by an authorized hazardous waste handler. contact_ehs->transport end Final Disposal (e.g., incineration at a licensed facility) transport->end

A flowchart outlining the decision-making process for the proper disposal of this compound waste.

Experimental Protocols for Disposal

Key Considerations for Environmental Protection

This compound is classified as very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[4] Therefore, it is critical to prevent its release into the environment. Do not dispose of this compound down the drain or in the regular trash.[4][7] All contaminated materials, including empty containers, should be treated as hazardous waste.[4] Rinsing of "empty" containers that held acutely hazardous waste may be required, with the rinsate collected and handled as hazardous waste.[8]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for the material before handling and disposal.

References

Safeguarding Your Research: A Guide to Handling Lobeline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Lobeline hydrochloride, a piperidine (B6355638) alkaloid utilized in neuropharmacological studies.[1] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The substance is classified as toxic if swallowed or inhaled.[2][3] Therefore, appropriate protective gear must be worn at all times to prevent exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[5] Contact lenses should be avoided as they can absorb and concentrate irritants.[5]

  • Hand Protection: Nitrile gloves are recommended.[5] Given that the material may cause skin sensitization, double gloving should be considered to prevent any possible skin contact.[5] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat is suitable for handling small quantities (up to 500 grams).[5] For larger amounts, a disposable, low-permeability coverall is advised.[5]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if there is a risk of inhalation, especially when handling the powder form or when not working in a validated ventilated enclosure.[4][6] For significant spill events, a chemical cartridge-type respirator may be required.[7]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[8]

  • Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[5]

  • Minimize dust generation during handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

  • After handling, wash hands thoroughly.[8]

Storage:

  • Store in the original, tightly sealed container.[4][5]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Protect from light.[5]

  • Store away from incompatible materials such as oxidizing agents, alkalis, iodides, and tannic acid.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
pH (1% solution)4-6[5]
Recommended Storage Temperature4°C (sealed, away from moisture and light)[2]
Solubility in Water1:40[5]
Solubility in Alcohol1:12[5]
Melting Point183 - 185 °C[1]

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.[5]

    • Wear full PPE, including a respirator.[5]

    • Use dry clean-up procedures; dampen with water to prevent dusting before sweeping.[5]

    • Collect the material in a suitable container for disposal.[5]

  • Major Spills:

    • Evacuate the area and move upwind.[5]

    • Alert emergency responders.[5]

Exposure Response:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[5] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and flush the skin with plenty of water and soap.[4][5] Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[3]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[5] All waste disposal must be conducted in accordance with local, state, and federal regulations.[5] Puncture containers to prevent reuse.[5]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach, the following workflow should be followed when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Handle Lobeline HCl C->D E Perform Experiment D->E J Spill or Exposure Occurs D->J F Decontaminate Work Surfaces E->F E->J G Dispose of Waste in Designated Hazardous Waste Container F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.